molecular formula C3H8S2 B1330212 Ethyl methyl disulfide CAS No. 20333-39-5

Ethyl methyl disulfide

Cat. No.: B1330212
CAS No.: 20333-39-5
M. Wt: 108.23 g/mol
InChI Key: XLTBPTGNNLIKRW-UHFFFAOYSA-N
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Description

Ethyl Methyl Disulfide (CAS 20333-39-5) is a volatile organic compound with the molecular formula C3H8S2 and a molecular weight of 108.23 g/mol . It is a colorless to pale yellow liquid with a boiling point of approximately 137°C and a characteristic sulfurous, alliaceous odor reminiscent of onion, garlic, and truffle . This organosulfur compound is provided in high-purity grades, including ≥98% NLT and ≥99% HPLC, suitable for a wide range of research applications . Research Applications & Value: • Industrial & Chemical Synthesis: Serves as a versatile solvent and reagent in chemical manufacturing and as a crucial intermediate in the production of specialty chemicals, including polymer additives and rubber accelerators . • Pharmaceutical Research: Functions as a key intermediate in the synthesis of novel antibacterial agents, such as N-thiolated β-lactams, which show promising activity against drug-resistant bacteria like MRSA and Bacillus anthracis . • Agricultural Chemistry: Investigated for its potential as a soil fumigant and pesticide, leveraging its sulfur-based chemistry for pest and pathogen control . • Flavor & Fragrance Industry: Used in research and development to create authentic savory flavor profiles for onion, garlic, meat, and seafood in food products, typically at usage levels of 1-6 ppm . This product is intended for laboratory research purposes only and is classified as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(methyldisulfanyl)ethane
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InChI

InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTBPTGNNLIKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1074701
Record name Disulfide, ethyl methyl
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Molecular Weight

108.23 g/mol
Source PubChem
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Physical Description

Clear, colourless or pale yellow liquid; Sulfureous aroma
Record name Ethyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

137.00 °C. @ 760.00 mm Hg
Record name Ethyl methyl disulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; Insoluble in water, Soluble (in ethanol)
Record name Ethyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.017-1.027 (20°)
Record name Ethyl methyl disulfide
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

20333-39-5
Record name Ethyl methyl disulfide
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Record name Ethyl methyl disulfide
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Record name Disulfide, ethyl methyl
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Record name Disulfide, ethyl methyl
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Record name ETHYL METHYL DISULFIDE
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Record name Ethyl methyl disulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ethyl methyl disulfide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl Methyl Disulfide

Abstract

This compound (EMDS) is an asymmetric organosulfur compound with the chemical formula C₃H₈S₂. Characterized by a distinctive sulfurous, truffle-like aroma, this volatile compound is a subject of interest in fields ranging from food science to toxicology and drug development. Its disulfide bond is a key functional group that dictates its reactivity, particularly in biological systems where thiol-disulfide exchange reactions are paramount. This guide provides a comprehensive overview of the core chemical properties of EMDS, detailing its structure, synthesis, analytical characterization, and reactivity. The content is tailored for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule.

Chemical Identity and Structure

This compound is systematically known as (methyldisulfanyl)ethane.[1][2][3] It belongs to the dialkyl disulfide class of organic compounds, which are defined by an R-S-S-R' structure.[4][5] In EMDS, the R group is a methyl (-CH₃) moiety and the R' group is an ethyl (-CH₂CH₃) moiety.

Key Identifiers:

  • IUPAC Name: (methyldisulfanyl)ethane[1][4][6]

  • Synonyms: Methyl ethyl disulfide, 2,3-Dithiapentane[2][6][7]

  • CAS Number: 20333-39-5[1][2][6]

  • Molecular Formula: C₃H₈S₂[1][3][8]

  • SMILES: CCSSC[1][3][4]

  • InChI Key: XLTBPTGNNLIKRW-UHFFFAOYSA-N[1][4][6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of EMDS are fundamental to its behavior in both laboratory and biological settings. Its volatility and solubility, in particular, influence its aroma profile, environmental fate, and interaction with biological membranes.

PropertyValueSource(s)
Molecular Weight 108.23 g/mol [1][3][8][9]
Physical State Clear, colorless to pale yellow liquid[1][2]
Odor Strong, sulfurous, truffle-like[3][4][8][10]
Boiling Point 137 °C at 760 mmHg[1][3][4][10]
Melting Point -105.91 °C[3][9]
Density 1.017 - 1.027 g/cm³ at 20 °C[1][3]
Vapor Pressure ~17.85 mmHg at 25 °C (estimated)[7]
Water Solubility Insoluble (1055 mg/L at 25 °C, estimated)[1][2][4][7][8]
Solvent Solubility Soluble in non-polar solvents and ethanol[1][2][8]
LogP (o/w) 1.3 - 2.66 (estimated)[3][4][7]
Refractive Index 1.410 - 1.418[1]

Natural Occurrence and Synthesis

Natural Occurrence

EMDS is a naturally occurring volatile organic compound found in a variety of plants and foods. Its presence is a result of the enzymatic degradation of sulfur-containing precursors. It is a significant contributor to the characteristic aromas of many foods.[3]

  • Primary Sources: Kohlrabi (Brassica oleracea var. gongylodes), onions (Allium cepa), cabbage (Brassica oleracea), and durian (Durio zibethinus).[3][4][10]

  • Biochemical Significance: The presence of EMDS in these foods suggests it could serve as a potential biomarker for their consumption.[3][4]

Chemical Synthesis

The synthesis of asymmetric disulfides like EMDS requires controlled reaction conditions to prevent the formation of symmetric disulfides (dimethyl disulfide and diethyl disulfide) as byproducts.

  • Photochemical Synthesis: A common laboratory-scale method involves the co-photolysis of a mixture of dimethyl disulfide and diethyl disulfide.[3] UV irradiation at wavelengths between 230-280 nm cleaves the S-S bonds, and the resulting thiyl radicals recombine to form a statistical mixture of dimethyl disulfide, diethyl disulfide, and the desired this compound.[3] The rationale for co-photolysis is to generate both methylthiyl and ethylthiyl radicals in the same reaction vessel, enabling their cross-combination.

  • Industrial Preparation: Patented industrial processes often involve the reaction of steam containing a mixture of methanethiol and ethanethiol with a reactive iron oxide catalyst.[10] This method provides a scalable route to the compound.

Synthesis_Workflow cluster_synthesis Photochemical Synthesis of EMDS start Reactant Mixture: Dimethyl Disulfide (CH₃SSCH₃) Diethyl Disulfide (CH₃CH₂SSCH₂CH₃) photolysis UV Photolysis (230-280 nm) Homolytic S-S Bond Cleavage start->photolysis radicals Generation of Thiyl Radicals: Methylthiyl (CH₃S•) Ethylthiyl (CH₃CH₂S•) photolysis->radicals recombination Radical Recombination radicals->recombination products Product Mixture: - this compound (desired) - Dimethyl Disulfide - Diethyl Disulfide recombination->products purification Purification (e.g., Fractional Distillation) products->purification final_product Pure this compound purification->final_product

Caption: Workflow for the photochemical synthesis of EMDS.

Reactivity and Stability

The chemistry of this compound is dominated by the disulfide bond (-S-S-). This bond has a relatively low dissociation energy, making it susceptible to cleavage by nucleophiles, radicals, and redox processes.

  • Thiol-Disulfide Exchange: This is a hallmark reaction of disulfides and is critically important in biological chemistry, particularly in protein folding and redox regulation. EMDS can react with a thiol (R-SH) to form a new mixed disulfide and release a different thiol. This equilibrium reaction is fundamental to its potential interactions with cysteine residues in proteins or with glutathione.

  • Oxidation: The sulfur atoms in EMDS are in a low oxidation state and can be oxidized by various agents. Oxidation can lead to the formation of thiosulfinates (R-S(O)-S-R') and subsequently to more highly oxidized species. Information on the oxidation of the related compound methyl ethyl sulfide suggests that stable oxidation products could include aldehydes like acetaldehyde and formaldehyde.[3]

  • Stability and Storage: EMDS is a flammable liquid.[1][11] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11] Proper grounding is necessary to prevent static discharge.[11][12]

Spectroscopic and Analytical Characterization

Unambiguous identification and quantification of EMDS require modern analytical techniques. Given its volatility, gas chromatography is the separation method of choice, typically coupled with mass spectrometry for detection.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for analyzing EMDS. Under electron ionization (EI), the molecule fragments in a predictable manner, producing a characteristic mass spectrum. Data from the National Institute of Standards and Technology (NIST) shows major peaks that can be used for identification.[1][6]

  • Molecular Ion (M⁺): m/z 108

  • Key Fragments: m/z 80, m/z 29[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The asymmetric nature of EMDS results in three distinct carbon signals.

  • ¹³C NMR Data: Spectral information is available in public databases, confirming the three unique carbon environments in the methyl and ethyl groups.[1][13]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the qualitative and quantitative analysis of EMDS in a solvent matrix. The choice of a non-polar column is based on the non-polar nature of the analyte.

  • Sample Preparation: Prepare a stock solution of EMDS (e.g., 1000 ppm) in a suitable volatile solvent like dichloromethane or hexane. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The non-polar stationary phase provides good separation for volatile, non-polar compounds like EMDS.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Inlet: Set to splitless mode for low concentrations or split mode (e.g., 20:1) for higher concentrations. Inlet temperature: 250 °C.

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. This temperature program ensures separation from solvent and other potential contaminants.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 25-200.

  • Data Acquisition: Inject 1 µL of each standard and sample. Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.

  • Data Analysis:

    • Identify the EMDS peak in the chromatogram based on its retention time (determined from a standard injection).

    • Confirm identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST).[6]

    • For quantification, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 108) versus concentration for the standards. Calculate the concentration of EMDS in unknown samples using the regression equation from the calibration curve.

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow for EMDS sample_prep Sample Preparation (Dilution in Solvent) injection 1 µL Injection (Split/Splitless Inlet at 250°C) sample_prep->injection separation GC Separation (Non-polar capillary column, Temperature Program) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (Quadrupole, m/z 25-200) ionization->detection data Data Acquisition (Chromatogram & Spectra) detection->data analysis Data Analysis: - Retention Time Check - Library Match - Quantification data->analysis

Caption: Workflow for the analysis of EMDS by GC-MS.

Biological and Toxicological Profile

  • Flavor and Fragrance: EMDS is used as a flavoring agent in food products, particularly in savory, meat, and onion/garlic type flavors.[2][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[1]

  • Toxicology: While generally regarded as safe for its intended use in food, concentrated EMDS is a hazardous substance. It is an extremely flammable liquid.[1][11] It is considered harmful if swallowed and can cause skin, serious eye, and respiratory irritation.[11] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling the pure compound in a laboratory setting.[11][12]

Conclusion

This compound is a simple yet significant organosulfur compound whose properties are of interest across multiple scientific disciplines. Its defining feature, the disulfide bond, imparts a specific reactivity that is crucial for its role in food chemistry and its potential interactions within biological systems. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization, as detailed in this guide, is essential for professionals working with this molecule, whether for developing new flavors, studying metabolic pathways, or assessing its toxicological impact in drug development and safety science.

References

An In-depth Technical Guide to Ethyl Methyl Disulfide (CAS 20333-39-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core of Ethyl Methyl Disulfide

This compound (CAS 20333-39-5), also known as (methyldisulfanyl)ethane or 2,3-Dithiapentane, is an organosulfur compound with the chemical formula C₃H₈S₂.[1][2] This volatile, colorless to pale yellow liquid is characterized by a potent, sulfurous odor reminiscent of garlic or truffle, a common trait for many sulfur-containing compounds.[1][3] While its strong aroma limits some direct applications, its unique chemical properties, stemming from the reactive disulfide bond, make it a molecule of significant interest in various scientific and industrial fields.

Naturally occurring in foods such as cabbage, kohlrabi, cheese, and durian, this compound contributes to their complex flavor and aroma profiles.[3][4] Beyond its role as a flavoring agent, it serves as a valuable intermediate in chemical synthesis and has emerging applications in the pharmaceutical and agrochemical sectors.[1][5] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, analytical methodologies, and safe handling protocols, tailored for professionals in research and development.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. These properties dictate its behavior in various solvents, its volatility, and its reactivity.

Nomenclature and Chemical Identifiers

Consistent identification is crucial in scientific communication. This compound is known by several synonyms and is cataloged under various chemical registry numbers.

Parameter Value Source(s)
Common Name This compound[1]
CAS Registry Number 20333-39-5[2]
IUPAC Name (methyldisulfanyl)ethane[6]
Synonyms Methyl ethyl disulfide, 2,3-Dithiapentane[1][2]
Molecular Formula C₃H₈S₂[1]
Molecular Weight 108.23 g/mol [6][7]
InChI Key XLTBPTGNNLIKRW-UHFFFAOYSA-N[1][2]
Canonical SMILES CCSSC[6][7]
Key Physical Properties

The physical properties of this compound are summarized below. These values are critical for designing experiments, particularly for purification (e.g., distillation) and for understanding its environmental fate.

Property Value Source(s)
Physical State Colorless to pale yellow liquid[1][8]
Boiling Point 137 °C[3][9]
Melting Point -89.83 °C[9]
Density 1.020 g/cm³ at 20 °C[3][8]
Vapor Pressure 10.80 hPa at 20°C (est.)[7]
Flash Point 32.22 °C (90.00 °F)[8]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, methanol, and isopropanol.[1][7]
LogP (XLogP3-AA) 1.3[6][7]

Chemical Structure and Reactivity

The chemical behavior of this compound is dominated by the disulfide (-S-S-) bond. This functional group is a key structural motif in many biological systems, most notably in the tertiary structure of proteins through cysteine-cysteine linkages.

G cluster_0 This compound (C₃H₈S₂) C1 H₃C S1 S C1->S1 S2 S S1->S2 C2 CH₂ S2->C2 C3 CH₃ C2->C3

Caption: Chemical structure of this compound.

The disulfide bond is susceptible to both reduction and oxidation. Reductive cleavage, typically with a thiol-containing reducing agent or a metal hydride, will break the S-S bond to yield ethanethiol and methanethiol. Conversely, oxidation can lead to the formation of thiosulfinates and ultimately to sulfonic acids. This reactivity makes this compound a useful precursor for synthesizing other sulfur-containing molecules.[1]

Synthesis Pathways

While specific, proprietary synthesis methods exist, a general and patented approach involves the reaction of steam containing mercaptans (like methanethiol and ethanethiol) and hydrogen sulfide with a reactive iron oxide.[3] Another common laboratory and industrial synthesis route for asymmetric disulfides can be conceptualized through the reaction of a sulfenyl halide with a thiol or by the co-oxidation of two different thiols. A patented method for a related compound, dimethyl disulfide, involves reacting sodium sulfide with elemental sulfur to form sodium disulfide, which is then reacted with an alkylating agent like dimethyl sulfate.[10] A similar principle can be applied for this compound synthesis.

G cluster_workflow Conceptual Synthesis Workflow start Reactants (e.g., Sodium Sulfide, Sulfur, Alkylating Agents) step1 Formation of Polysulfide (Na₂S + S → Na₂S₂) start->step1 step2 Alkylation Reaction (Reaction with Alkylating Agents) step1->step2 step3 Crude Product (this compound Mixture) step2->step3 step4 Purification (e.g., Distillation) step3->step4 end Pure this compound step4->end

Caption: Conceptual workflow for disulfide synthesis.

Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control in flavoring applications, for monitoring chemical reactions, and in research.

Gas Chromatography (GC)

Gas chromatography is the primary technique for analyzing volatile sulfur compounds like this compound.[2][11] Given the complexity of matrices in which it is often found (e.g., food products, crude reaction mixtures), a highly selective detector is paramount.

  • Sulfur Chemiluminescence Detector (SCD): This detector is highly specific and sensitive to sulfur-containing compounds, making it ideal for trace-level analysis without interference from non-sulfur compounds.[12][13] The SCD provides an equimolar response to sulfur, simplifying quantification.

  • Flame Ionization Detector (FID): While less selective than the SCD, the FID can also be used, especially for samples with higher concentrations or less complex matrices.

  • Mass Spectrometry (MS) Detector: GC-MS is a powerful tool for both identification and quantification.

Experimental Protocol: GC-SCD Analysis

  • Sample Preparation: Dilute the sample in an appropriate organic solvent (e.g., hexane or dichloromethane). For solid matrices, headspace or solid-phase microextraction (SPME) may be employed.

  • Instrumentation: A gas chromatograph equipped with an SCD.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, DB-1) is typically suitable for separating volatile sulfur compounds.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • SCD Conditions: Follow manufacturer's recommendations for temperature, pressure, and gas flows (e.g., hydrogen, oxygen/air).

  • Data Analysis: Identify the this compound peak based on its retention time, confirmed by running a pure standard. Quantify using an external or internal standard calibration curve.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC, provides definitive structural information. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns.[2][14]

  • Molecular Ion (M⁺): m/z 108[6]

  • Major Fragments: The NIST Mass Spectrometry Data Center reports top peaks at m/z 80 and a second highest at m/z 108.[6] Other significant fragments would arise from the cleavage of C-S and S-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for unambiguous structure elucidation. 13C NMR data for this compound is available in spectral databases.[6][15] The spectrum would show three distinct signals corresponding to the methyl carbon, the methylene carbon of the ethyl group, and the methyl carbon of the ethyl group.

Applications in Research and Industry

This compound's applications are diverse, ranging from food science to the pharmaceutical industry.

  • Flavoring Agent: It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA number 4040) and is used to impart savory, onion, garlic, and truffle-like notes to food products.[3][8][16]

  • Chemical Synthesis: It serves as a precursor in the synthesis of other sulfur-containing compounds.[1] This is particularly relevant in the development of new agrochemicals and pharmaceuticals.[5]

  • Pharmaceutical and Agrochemical Research: There is growing interest in using this compound-derived intermediates for creating novel antibiotics, anticoagulants, and antifungal drugs.[5] In agriculture, it has been explored as a soil fumigant, an alternative to phased-out substances like methyl bromide.[5]

  • Corrosion Inhibition: In the oil and gas industry, it can be a component in corrosion inhibitor formulations for pipelines, where it forms a protective sulfide layer on metal surfaces.[5]

Safety, Handling, and Regulatory Status

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. This compound is a flammable liquid and presents several health hazards.

Hazard Identification and GHS Classification
  • Flammability: Highly flammable liquid and vapor (GHS Category 1 or 2).[6][16][17] Keep away from heat, sparks, open flames, and other ignition sources.[17][18]

  • Toxicity: May be harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][17]

  • Irritation: Can cause skin and eye irritation (Category 2).[16][17]

Safe Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][18]

  • Static Discharge: Take precautionary measures against static discharge. Use non-sparking tools and ensure equipment is properly grounded.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18]

Regulatory Status
  • FDA: Listed in the FDA's Substances Added to Food inventory.[16]

  • FEMA: Assigned FEMA number 4040 for use as a flavoring substance.[16]

  • EFSA: While it doesn't have an individual approval, it may be used under an appropriate group standard for flavoring agents.[6]

Conclusion

This compound is a multifaceted organosulfur compound with a well-defined set of chemical and physical properties. While its potent odor is a defining characteristic, its true value for researchers lies in the reactivity of its disulfide bond, making it a useful building block in organic synthesis. For professionals in drug development and materials science, understanding its synthesis, analytical characterization, and safe handling is crucial for leveraging its potential in creating novel products and technologies. This guide serves as a foundational resource to support those endeavors.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (Methyldisulfanyl)ethane

Introduction: The Chemistry and Significance of (Methyldisulfanyl)ethane

(Methyldisulfanyl)ethane, also known as ethyl methyl disulfide (CAS No. 20333-39-5), is an organosulfur compound with the chemical formula C₃H₈S₂.[1][2] This unsymmetrical disulfide consists of a methyl group and an ethyl group linked by a disulfide bond (-S-S-). It is a volatile, colorless to pale yellow liquid characterized by a potent, sulfurous aroma.[3]

While its odor can be unpleasant in high concentrations, (methyldisulfanyl)ethane is a significant component of the natural aroma profile of many foods, including onions, cabbage, kohlrabi, and durian.[4][5] Its presence is often the result of enzymatic and chemical reactions that occur when plant tissues are damaged.[4] In the flavor and fragrance industry, it is used as a flavoring agent.[3] The synthesis of unsymmetrical disulfides like (methyldisulfanyl)ethane is of considerable interest in medicinal chemistry and materials science, as the disulfide bond is a crucial functional group in various biologically active molecules and polymers.[6]

The primary challenge in synthesizing an unsymmetrical disulfide such as (methyldisulfanyl)ethane is to prevent the thermodynamically favored formation of the corresponding symmetrical disulfides: dimethyl disulfide (CH₃SSCH₃) and diethyl disulfide (C₂H₅SSC₂H₅). This guide details several modern, high-selectivity pathways to overcome this challenge, providing researchers with both the theoretical basis and practical protocols for its successful synthesis.

Core Synthesis Strategies

The selective formation of a C₂H₅-S-S-CH₃ bond requires a carefully controlled reaction that couples an ethyl mercaptan (ethanethiol) moiety with a methyl mercaptan (methanethiol) moiety while minimizing self-coupling. Modern organic synthesis has yielded several elegant solutions to this problem.

Pathway 1: Base-Catalyzed Aerobic Dehydrogenative Coupling

One of the most efficient and environmentally friendly methods for forming unsymmetrical disulfides is the direct oxidative coupling of two different thiols using air as the oxidant.[7] This approach offers high atom economy and avoids the use of harsh or toxic oxidizing agents.

Mechanism & Rationale: The reaction proceeds by the base-catalyzed formation of thiolate anions from the two starting thiols (methanethiol and ethanethiol). These nucleophilic thiolates are then aerobically oxidized. The key to achieving high selectivity for the unsymmetrical product lies in controlling the relative concentrations and reactivity of the thiols. By carefully selecting the base and reaction conditions, the cross-coupling reaction can be favored over the self-coupling reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) have proven effective catalysts for this transformation.[7]

Aerobic_Coupling cluster_reactants Reactants & Catalysts cluster_coupling Oxidative Cross-Coupling CH3SH Methanethiol (CH₃SH) CH3S_ion CH₃S⁻ (Thiolate) CH3SH->CH3S_ion Deprotonation C2H5SH Ethanethiol (C₂H₅SH) C2H5S_ion C₂H₅S⁻ (Thiolate) C2H5SH->C2H5S_ion Deprotonation Base Base (e.g., K₂CO₃) O2 O₂ (Air) Coupling_Point Coupling_Point O2->Coupling_Point Oxidation CH3S_ion->Coupling_Point C2H5S_ion->Coupling_Point Product (Methyldisulfanyl)ethane (CH₃SSC₂H₅) Coupling_Point->Product

Figure 1: Conceptual workflow for base-catalyzed aerobic coupling of thiols.

Experimental Protocol: Aerobic Coupling
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add a suitable solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solvent.

  • Thiol Addition: Add methanethiol (1.0 equivalent), followed by the dropwise addition of ethanethiol (1.2 equivalents). Note: Due to the high volatility and toxicity of methanethiol, it is often handled as a solution or generated in situ.

  • Reaction: Stir the mixture vigorously at room temperature, open to the atmosphere (or under a gentle stream of air) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, filter the reaction mixture to remove the base. Dilute the filtrate with diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure (methyldisulfanyl)ethane.

Pathway 2: Electrophilic Sulfur Transfer via Benzotriazole Intermediate

A highly selective and efficient one-pot method for synthesizing unsymmetrical disulfides involves the use of 1-chlorobenzotriazole (BtCl).[8] This method relies on the sequential addition of thiols to create a reactive intermediate that favors cross-coupling.

Mechanism & Rationale: The first thiol (R¹SH) reacts with BtCl at low temperature to form a sulfenyl benzotriazole intermediate (R¹SBt). This intermediate is an electrophilic sulfur species that does not readily react with itself to form a symmetrical disulfide. The subsequent addition of a second, different thiol (R²SH) allows for a nucleophilic attack on the sulfur atom of the R¹SBt intermediate, cleanly forming the desired unsymmetrical disulfide (R¹SSR²) and releasing benzotriazole (BtH) as a recyclable byproduct.[8] The order of thiol addition is critical for maximizing the yield.[8]

BtCl_Pathway cluster_workflow One-Pot Synthesis Workflow Thiol1 Methanethiol (CH₃SH) Intermediate Intermediate (CH₃SBt) Thiol1->Intermediate Step 1: Activation (-78 °C, DCM) BtCl 1-Chlorobenzotriazole (BtCl) BtCl->Intermediate Product (Methyldisulfanyl)ethane (CH₃SSC₂H₅) Intermediate->Product Step 2: Coupling (Room Temp) Thiol2 Ethanethiol (C₂H₅SH) Thiol2->Product Byproduct Benzotriazole (BtH)

Figure 2: Reaction pathway using 1-chlorobenzotriazole (BtCl).

Experimental Protocol: BtCl Method
  • Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-chlorobenzotriazole (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • First Thiol Addition: Slowly add a solution of methanethiol (1.0 equivalent) in DCM to the cooled BtCl solution. Stir the mixture at -78 °C for 30 minutes to form the CH₃SBt intermediate.

  • Second Thiol Addition: Add ethanethiol (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford pure (methyldisulfanyl)ethane.

Pathway 3: Photochemical Synthesis

A less common but direct approach involves the photochemical equilibration of two symmetrical disulfides.[4]

Mechanism & Rationale: When a mixture of dimethyl disulfide and diethyl disulfide is subjected to photolysis, typically using UV light, the S-S bonds can undergo homolytic cleavage to form thiyl radicals (CH₃S• and C₂H₅S•). These radicals can then recombine in a statistical fashion. While this method produces all three possible disulfides (dimethyl, diethyl, and ethyl methyl), the desired unsymmetrical product can be formed in appreciable yields and subsequently separated.[4]

Reaction: (CH₃S)₂ + (C₂H₅S)₂ ⇌ 2 CH₃SSC₂H₅ (under UV irradiation)

This method is often employed in gas-phase studies but can be adapted for solution-phase synthesis, although separation of the product from starting materials and other products can be challenging due to similar boiling points.

Data Summary & Comparison

Synthesis PathwayKey ReagentsOxidant/ActivatorConditionsAdvantagesDisadvantages
Aerobic Coupling CH₃SH, C₂H₅SH, K₂CO₃O₂ (Air)Room Temp, 12-24hGreen (uses air), high atom economy, inexpensive catalyst.[7]Can have selectivity issues, may require longer reaction times.
BtCl Method CH₃SH, C₂H₅SH1-Chlorobenzotriazole-78 °C to Room TempHigh selectivity, one-pot procedure, recyclable byproduct.[8]Requires cryogenic temperatures, BtCl is a specialty reagent.
Photochemical (CH₃S)₂, (C₂H₅S)₂UV LightRoom TempDirect from stable precursors.Forms an equilibrium mixture requiring difficult separation.[4]

Product Characterization

To confirm the successful synthesis and purity of (methyldisulfanyl)ethane, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet) and the methyl group (a singlet), with chemical shifts influenced by the adjacent sulfur atoms.

    • ¹³C NMR: Will show three distinct signals corresponding to the three carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming purity and identity. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 108, corresponding to the molecular weight of C₃H₈S₂.[2]

References

2,3-Dithiapentane spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2,3-Dithiapentane (Methyl Ethyl Disulfide)

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 2,3-dithiapentane (also known as methyl ethyl disulfide, CH₃S-SCH₂CH₃). As a simple, asymmetric dialkyl disulfide, its structural elucidation serves as a fundamental model for understanding the spectroscopic signatures of disulfide bonds, which are critical functional groups in biochemistry, drug development, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of theoretical principles, experimental protocols, and data interpretation. While direct experimental spectra for 2,3-dithiapentane are not universally available in public databases, this guide consolidates known data, such as mass spectrometry, and provides expert-driven predictions for NMR, Infrared, and Raman spectroscopy based on established principles and data from homologous compounds.

Introduction: The Significance of 2,3-Dithiapentane

The disulfide bond (-S-S-) is a pivotal covalent linkage that dictates the tertiary and quaternary structures of proteins, stabilizes peptides, and is integral to the mechanism of action for numerous pharmaceuticals. 2,3-Dithiapentane, with the chemical formula C₃H₈S₂, represents a fundamental asymmetric disulfide. Its analysis provides foundational insights into the electronic and vibrational behavior of the disulfide bridge when flanked by dissimilar alkyl environments (methyl vs. ethyl).

Understanding its spectroscopic fingerprint is crucial for:

  • Quality Control: Identifying and quantifying 2,3-dithiapentane as a volatile organic compound, potential impurity, or degradation product.

  • Reaction Monitoring: Tracking chemical reactions involving the formation or cleavage of disulfide bonds.

  • Structural Analogue Studies: Using it as a simple model to interpret more complex spectra of disulfide-containing biomolecules and polymers.

This guide delves into the primary spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy.

Molecular Structure and Isomerism

It is critical to distinguish 2,3-dithiapentane from its structural isomer, 2,4-dithiapentane. The former is a disulfide, characterized by a direct sulfur-sulfur bond, while the latter is a dithioacetal, with a methylene bridge separating the sulfur atoms (CH₃-S-CH₂-S-CH₃)[1][2]. This structural difference leads to profoundly different chemical properties and spectroscopic signatures.

Caption: Molecular structure of 2,3-dithiapentane with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 2,3-dithiapentane, electron ionization (EI) is a common method that induces characteristic fragmentation patterns.

Expected Fragmentation Pathway

The molecular weight of 2,3-dithiapentane (C₃H₈S₂) is 108.23 g/mol [3]. Upon electron ionization, the molecular ion ([M]⁺•) is formed. The weakest bonds, particularly the S-S and C-S bonds, are prone to cleavage.

fragmentation_pathway M [CH₃S-SCH₂CH₃]⁺• m/z = 108 F1 [CH₃S-S]⁺ m/z = 79 M->F1 - •CH₂CH₃ F3 [CH₃S]⁺ m/z = 47 M->F3 - •SCH₂CH₃ F5 [CH₂CH₃S-S]⁺ m/z = 93 M->F5 - •CH₃ F7 [CH₂CH₃S]⁺ m/z = 61 M->F7 - •SCH₃ F2 [CH₂CH₃]• F4 [SCH₂CH₃]• F6 [CH₃]• F8 [CH₃S]•

Caption: Plausible EI fragmentation pathways for 2,3-dithiapentane.

Mass Spectrum Data

The electron ionization mass spectrum for 2,3-dithiapentane is available through the NIST WebBook.[4]

m/z Relative Intensity (%) Plausible Ion Fragment
108~25[M]⁺•, [C₃H₈S₂]⁺•
93~10[M - CH₃]⁺, [C₂H₅S₂]⁺
79~5[M - C₂H₅]⁺, [CH₃S₂]⁺
61~100[C₂H₅S]⁺
47~90[CH₃S]⁺
29~45[C₂H₅]⁺
Data sourced from NIST WebBook.[4]

Expertise & Experience Insight: The base peak at m/z 61 ([C₂H₅S]⁺) and the significant peak at m/z 47 ([CH₃S]⁺) are highly characteristic of an ethyl methyl disulfide structure. The relative stability of the resulting carbocations and thiyl radicals dictates the fragmentation pattern, and the higher intensity of the ethylthio cation over the methylthio cation is a notable feature.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 2,3-dithiapentane (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or hexane.

  • GC Separation:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Interface Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

    • Mass Analyzer: Quadrupole, scanning from m/z 25 to 200.

    • Data Acquisition: Collect data in full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

2,3-Dithiapentane has three distinct proton environments:

  • -S-CH₃ (methyl group)

  • -S-CH₂- (methylene group)

  • -CH₂-CH₃ (terminal methyl group)

Based on data from homologous compounds like diethyl disulfide[5], we can predict the chemical shifts and multiplicities.

Proton Environment (Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling to Integration
-S-CH₃ (a)2.3 - 2.5Singlet (s)None3H
-S-CH₂ -CH₃ (b)2.6 - 2.8Quartet (q)Protons (c)2H
-S-CH₂-CH₃ (c)1.2 - 1.4Triplet (t)Protons (b)3H
Predictions are based on established chemical shift ranges for alkyl disulfides.

Causality Behind Predictions: The protons on carbons attached to sulfur are deshielded due to the electronegativity of sulfur, hence their downfield shifts (δ > 2.0 ppm). The methylene protons (b) are adjacent to a methyl group, resulting in a quartet splitting pattern (n+1 rule, 3+1=4). The terminal methyl protons (c) are adjacent to a methylene group, resulting in a triplet (2+1=3).

Predicted ¹³C NMR Spectrum

The molecule contains three unique carbon environments.

Carbon Environment (Numbering) Predicted Chemical Shift (δ, ppm)
C¹H₃-S-20 - 25
-S-C⁴H₂-35 - 40
-CH₂-C⁵H₃12 - 16
Predictions based on data for diethyl disulfide[6] and general trends for alkyl sulfides/disulfides.[7]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of 2,3-dithiapentane in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Spectrometer: Use a 300 MHz or higher field NMR spectrometer.

    • Temperature: Maintain a constant probe temperature, typically 298 K.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with a 90° pulse angle.

    • Set a relaxation delay of 1-2 seconds and acquire 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0-220 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Key Vibrational Modes

The most informative vibrations for 2,3-dithiapentane are the S-S and C-S stretches. Alkyl C-H stretches and bends will also be present but are less specific.

  • S-S Stretch: This is the most characteristic vibration. It is typically weak in the IR spectrum but produces a strong, sharp signal in the Raman spectrum.

  • C-S Stretch: These vibrations are of medium intensity in both IR and Raman spectra.

  • C-H Stretch & Bend: Strong absorptions in the IR spectrum, characteristic of saturated alkyl groups.[8]

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Expected Intensity
C-H Stretch (Alkyl)2850 - 30002850 - 3000Strong (IR), Medium (Raman)
C-H Bend (Alkyl)1375 - 14651375 - 1465Medium (IR), Weak (Raman)
C-S Stretch600 - 750600 - 750Medium (IR & Raman)
S-S Stretch450 - 550450 - 550Weak (IR), Strong (Raman)
Frequency ranges are based on general data for dialkyl disulfides.[9][10]

Trustworthiness Insight: The complementarity of IR and Raman is a self-validating system. The S-S bond, being a symmetric, non-polar bond, has a small change in dipole moment during vibration, leading to a weak IR absorption. However, its polarizability changes significantly, resulting in a strong Raman signal.[10] The presence of a strong Raman peak and a weak IR peak in the 450-550 cm⁻¹ region would be definitive evidence for the disulfide linkage.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: As 2,3-dithiapentane is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (neat film).

  • Data Acquisition:

    • Place the salt plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the clean salt plates.

    • Acquire the sample spectrum over the range of 4000 - 400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Experimental Protocol: Raman Spectroscopy
  • Sample Preparation: Place a small amount of liquid 2,3-dithiapentane into a glass NMR tube or a capillary tube.

  • Data Acquisition:

    • Place the sample tube into the spectrometer's sample compartment.

    • Use a laser excitation source (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred to minimize fluorescence from impurities.

    • Set the laser power to an appropriate level (e.g., 50-100 mW) to avoid sample heating or degradation.

    • Acquire the spectrum over a Raman shift range of 200 - 3200 cm⁻¹.

    • Accumulate multiple scans to improve the signal-to-noise ratio.

References

The Elusive Truffle Note: A Technical Guide to Ethyl Methyl Disulfide and Its Putative Role in Truffle Aroma

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth exploration of ethyl methyl disulfide, a volatile sulfur compound recognized for its characteristic "truffle-like" aroma. Directed at researchers, scientists, and professionals in drug development and food chemistry, this document synthesizes the current scientific understanding of this intriguing molecule. It addresses its chemical properties, biosynthesis, and sensory perception, while critically examining its purported, yet scientifically uncorroborated, role in the complex aroma profile of truffles.

Introduction: The Enigma of Truffle Aroma

The aroma of truffles, the fruiting bodies of subterranean fungi belonging to the genus Tuber, is one of the most complex and prized in the culinary world. This intricate scent is a key driver of their economic value and is the result of a diverse array of volatile organic compounds (VOCs).[1][2][3] The composition of this volatilome is dynamic, influenced by truffle species, geographic origin, ripeness, and interactions with the surrounding microbiome. While numerous compounds have been identified, a handful of sulfur-containing molecules are consistently recognized as the primary contributors to the quintessential truffle scent.

This guide focuses on this compound (C₃H₈S₂), a compound frequently described in olfaction literature as possessing a "truffle-like" aroma.[4] Despite this sensory association, its definitive identification within the volatile profile of any Tuber species remains elusive in published scientific studies. This document will therefore navigate the known aspects of this compound and contextualize its potential, though unproven, significance in the broader landscape of truffle aroma chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to comprehending its behavior as a volatile aroma compound.

PropertyValueSource
Molecular Formula C₃H₈S₂[5]
Molecular Weight 108.23 g/mol [5][6]
CAS Number 20333-39-5[5][6]
Boiling Point 137 °C[7]
Odor Profile Sulfurous, Onion, Garlic, Truffle-like[4][6]
Solubility Soluble in ethanol; Insoluble in water[6]

The Core Sulfur Volatiles in Truffle Aroma

Current research overwhelmingly points to a select group of sulfur compounds as the cornerstones of truffle aroma. The most frequently cited are:

  • Dimethyl Sulfide (DMS): Often described as having a garlicky or cooked cabbage aroma, DMS is a key volatile in many truffle species.[1][2]

  • Dimethyl Disulfide (DMDS): This compound contributes a more intense sulfurous and onion-like note.[1][8]

  • Bis(methylthio)methane: Particularly dominant in the highly prized white truffle (Tuber magnatum), this compound is a major contributor to its characteristic potent aroma.[8]

  • 2,4-Dithiapentane: Another significant contributor to the aroma of white truffles.[2]

The relative abundance of these and other VOCs creates the distinct aromatic signature of each truffle species. For instance, the aroma of the black truffle (Tuber melanosporum) is largely defined by DMS and DMDS, along with various alcohols and aldehydes.[1][9][10] In contrast, the white truffle's aroma is heavily influenced by bis(methylthio)methane.

This compound: An Intriguing but Unconfirmed Player

Despite its "truffle-like" odor description, extensive studies on the volatile composition of various Tuber species, including T. melanosporum, T. magnatum, and Tuber borchii, have not reported the presence of this compound.[1][3][10][11][12] This conspicuous absence from the scientific literature raises critical questions about its actual role in natural truffle aroma.

It is plausible that this compound's contribution, if any, is below the detection limits of the analytical instrumentation used in these studies, or that it is present only in specific, unstudied truffle species or under particular environmental conditions. Another possibility is that the "truffle-like" descriptor is a result of its sensory similarity to the complex mixture of sulfur compounds that are present in truffles, rather than its actual presence.

Natural Occurrence Beyond Truffles

This compound is not a rare compound in nature and has been identified in a variety of food sources, which may explain its association with savory and sulfurous aromas. It is found in:

  • Kohlrabi (Brassica oleracea var. gongylodes)[4]

  • Onions (Allium cepa) and other Allium species[4]

  • Cabbages (Brassica oleracea)[4]

  • Durian (Durio zibethinus)[5]

In these plants, it contributes to their characteristic flavor and aroma profiles.

Biosynthesis of Sulfur Compounds in Fungi

The biosynthesis of volatile sulfur compounds in fungi is intricately linked to the metabolism of sulfur-containing amino acids, primarily cysteine and methionine. While the specific enzymatic pathways leading to the formation of asymmetric disulfides like this compound in fungi are not well-elucidated, a general understanding of sulfur metabolism provides a hypothetical framework.

Biosynthesis_Pathway

This proposed pathway involves the enzymatic breakdown of methionine and potentially other amino acids to yield methanethiol and ethanethiol. These thiols can then be oxidized to form highly reactive thiyl radicals, which can subsequently recombine to form disulfides. The formation of the asymmetric this compound would require the presence and recombination of both methylthiyl and ethylthiyl radicals.

Analytical Methodologies for Detection

The identification and quantification of volatile sulfur compounds in a complex matrix like truffles require sensitive and specific analytical techniques. The standard methodology involves:

  • Sample Preparation: Volatiles are typically extracted from the truffle matrix using methods such as headspace solid-phase microextraction (HS-SPME) or simultaneous distillation-extraction (SDE).[9]

  • Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and interactions with a stationary phase in a GC column.

  • Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparing it to spectral libraries.

Given the high volatility and reactivity of sulfur compounds, careful optimization of these methods is crucial to prevent artifact formation and ensure accurate identification.

Analytical_Workflow

Sensory Science and the Perception of "Truffle-like"

The description of this compound as "truffle-like" stems from sensory panel evaluations. In these studies, trained panelists assess the odor of individual compounds and use descriptive terms to characterize them. The convergence of descriptors on "truffle" indicates a perceived similarity to the aroma of actual truffles.

However, it is crucial to distinguish between the aroma of a single compound in isolation and its contribution to a complex mixture. The overall aroma of a truffle is not simply the sum of its individual volatile components but is also influenced by:

  • Synergistic Effects: The interaction of multiple compounds can enhance or create new aroma perceptions.

  • Antagonistic Effects: Some compounds can suppress or mask the perception of others.

  • Concentration and Odor Thresholds: The concentration of a compound relative to its odor detection threshold determines its impact on the overall aroma.

Therefore, even if this compound were present in truffles, its role would be dependent on these complex interactions.

Future Directions and Unanswered Questions

The discrepancy between the sensory description of this compound and its documented absence in truffles presents a compelling area for future research. Key questions that remain to be answered include:

  • Is this compound present in any Tuber species? A broader survey of different truffle species, including less common varieties, using highly sensitive analytical techniques is warranted.

  • What is the specific biosynthetic pathway for asymmetric disulfides in fungi? Elucidating the enzymes and genetic pathways involved would provide a more complete understanding of sulfur metabolism in truffles.

  • What are the synergistic and antagonistic interactions between key truffle volatiles? A deeper understanding of these interactions is needed to fully comprehend the complexity of truffle aroma.

  • Can the "truffle-like" aroma be recreated using a defined mixture of known truffle volatiles? Such experiments could help to determine if the perception of "truffle" can be achieved without the presence of this compound.

Conclusion

This compound remains a molecule of significant interest in the study of truffle aroma. Its distinct "truffle-like" sensory profile, established through olfactometry, positions it as a potential contributor to this complex scent. However, the current body of scientific literature does not provide evidence of its presence in the volatile emissions of commonly studied truffle species.

This guide has aimed to provide a comprehensive and scientifically grounded overview of this compound, acknowledging both its known properties and the existing knowledge gaps regarding its role in truffle aroma. Future research employing advanced analytical and molecular techniques will be crucial to definitively resolve the enigmatic relationship between this intriguing disulfide and the prized aroma of truffles. Until such evidence emerges, the role of this compound in truffle aroma remains a compelling, yet unsubstantiated, hypothesis.

References

An In-depth Technical Guide to the Thermal Decomposition of Ethyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl methyl disulfide (EMDS) is an asymmetric organosulfur compound whose thermal stability is of significant interest in fields ranging from food science to industrial process chemistry. This guide provides a comprehensive technical overview of the thermal decomposition of this compound. While direct experimental studies on EMDS are limited, this document synthesizes data from analogous symmetrical dialkyl disulfides, particularly dimethyl disulfide (DMDS), to propose a detailed mechanistic framework. This guide covers the foundational principles of disulfide thermolysis, proposed reaction pathways, expected decomposition products, and the experimental methodologies required for such investigations. All discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction to this compound

This compound (C₃H₈S₂), also known as 2,3-dithiapentane, is an organic compound featuring a disulfide bond (S-S) flanked by a methyl and an ethyl group. It is a volatile, colorless to pale yellow liquid with a characteristic strong, sulfurous odor. Found naturally in certain foods like onions, cabbages, and durian, it contributes to their distinct aroma and flavor profiles. In industrial applications, it can be used as a chemical intermediate and a flavoring agent.

The disulfide bond is the defining functional group, and its relatively low bond dissociation energy makes it susceptible to cleavage under thermal stress. Understanding the thermal decomposition of EMDS is crucial for predicting its stability in various applications, controlling reaction pathways in synthetic chemistry, and managing safety in industrial processes where it might be subjected to high temperatures.

Safety and Handling of this compound

Before undertaking any experimental work, a thorough understanding of the hazards associated with this compound is imperative.

2.1 Hazard Identification EMDS is classified as an extremely flammable liquid and vapor. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Due to its high volatility and flammability, all handling should be performed in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources such as sparks or open flames.

2.2 Recommended Handling Procedures

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, and flame-retardant lab coats. For situations with a risk of exceeding exposure limits, a full-face respirator is recommended.

  • Grounding: To prevent ignition from static electricity, all containers and transfer equipment must be properly grounded and bonded.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat and oxidizing agents. The storage temperature should not exceed 52°C (125°F).

Proposed Mechanism of Thermal Decomposition

Direct, detailed kinetic studies on the gas-phase pyrolysis of this compound are not extensively documented in peer-reviewed literature. However, a robust mechanistic model can be constructed by drawing parallels with the well-studied thermal decomposition of dimethyl disulfide (CH₃SSCH₃) and diethyl disulfide (CH₃CH₂SSCH₂CH₃). The decomposition is understood to proceed via a free-radical chain reaction.

The primary initiation step is the homolytic cleavage of the weakest bond in the molecule. In dialkyl disulfides, this is unequivocally the sulfur-sulfur bond.

3.1 Initiation: Homolysis of the S-S Bond

The process begins with the homolytic scission of the S-S bond to generate two distinct thiyl radicals: the methanethiyl radical (CH₃S•) and the ethanethiyl radical (CH₃CH₂S•).

CH₃CH₂SSCH₃ → CH₃CH₂S• + CH₃S•

This is the rate-determining step in the initial phase of the decomposition and requires overcoming the S-S bond dissociation energy.

Diagram 1: Initiation Step A visual representation of the homolytic cleavage of the S-S bond in this compound.

G EMDS CH₃CH₂-S-S-CH₃ (this compound) Radicals CH₃CH₂S• + CH₃S• (Ethanethiyl and Methanethiyl Radicals) EMDS->Radicals Δ (Heat) Homolytic Cleavage

3.2 Propagation Steps

Once formed, the highly reactive thiyl radicals can participate in a series of propagation reactions, primarily involving hydrogen abstraction from an intact EMDS molecule.

  • Hydrogen Abstraction: The thiyl radicals can abstract a hydrogen atom from either the ethyl or the methyl group of another EMDS molecule. Abstraction from the ethyl group is statistically more likely and can occur at the α or β carbon.

    CH₃S• + CH₃CH₂SSCH₃ → CH₃SH + •CH₂CH₂SSCH₃ CH₃S• + CH₃CH₂SSCH₃ → CH₃SH + CH₃CH(•)SSCH₃

    CH₃CH₂S• + CH₃CH₂SSCH₃ → CH₃CH₂SH + •CH₂CH₂SSCH₃ CH₃CH₂S• + CH₃CH₂SSCH₃ → CH₃CH₂SH + CH₃CH(•)SSCH₃

  • β-Scission: The carbon-centered radicals formed via hydrogen abstraction can undergo β-scission, leading to the formation of stable molecules and new radical species. For example, the radical formed by abstraction from the ethyl group can decompose:

    •CH₂CH₂SSCH₃ → CH₂=CH₂ (Ethene) + •SSCH₃

  • Disproportionation and Recombination: Thiyl radicals can also recombine to form symmetrical disulfides or disproportionate, though recombination is more common.

    CH₃S• + CH₃S• → CH₃SSCH₃ (Dimethyl disulfide) CH₃CH₂S• + CH₃CH₂S• → CH₃CH₂SSCH₂CH₃ (Diethyl disulfide)

3.3 Termination Steps

The chain reaction is terminated by the combination of any two radical species to form a stable, non-radical product.

  • 2 CH₃S• → CH₃SSCH₃

  • 2 CH₃CH₂S• → CH₃CH₂SSCH₂CH₃

  • CH₃S• + CH₃CH₂S• → CH₃SSCH₂CH₃ (Reformation of starting material)

  • Radical combination with other species present in the system.

Expected Decomposition Products

Based on the proposed mechanism, the thermal decomposition of this compound is expected to yield a complex mixture of products. Studies on analogous compounds like dimethyl disulfide have identified several key product classes.

Primary Products:

  • Thiols: Methanethiol (CH₃SH) and Ethanethiol (CH₃CH₂SH) are formed via hydrogen abstraction.

  • Symmetrical Disulfides: Dimethyl disulfide (CH₃SSCH₃) and Diethyl disulfide (CH₃CH₂SSCH₂CH₃) from the recombination of thiyl radicals.

  • Alkenes: Ethene (CH₂=CH₂) is a likely product from β-scission reactions.

Secondary Products: At higher temperatures or longer reaction times, secondary decomposition of the primary products can occur, leading to:

  • Hydrogen Sulfide (H₂S): A common product from the decomposition of thiols and other sulfur-containing species.

  • Thioaldehydes and Polymers: Thioformaldehyde (CH₂=S) and its polymers have been observed in the decomposition of dimethyl disulfide.

  • Hydrocarbons: Methane, ethane, and other small hydrocarbons can be formed from various radical reactions.

  • Elemental Sulfur (S₈): Can form through complex secondary reactions.

Experimental Methodology for Studying Thermal Decomposition

A robust investigation into the thermal decomposition of EMDS requires a well-designed experimental setup to control reaction conditions and accurately analyze the resulting products.

5.1 Pyrolysis Apparatus A typical experimental setup involves a static or flow reactor made of an inert material like quartz to minimize surface reactions. The reactor is housed in a furnace capable of precise temperature control.

Diagram 2: Experimental Workflow for Pyrolysis Studies A schematic of the process for studying the thermal decomposition of this compound.

G cluster_prep Sample Preparation cluster_reaction Decomposition cluster_analysis Product Analysis Sample This compound (in Inert Solvent or Neat) Reactor Quartz Flow Reactor (Controlled Temperature & Pressure) Sample->Reactor Introduce Sample Trapping Cold Trap (Condense Products) Reactor->Trapping Effluent GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Trapping->GCMS Inject Sample Data Data Analysis (Kinetics & Mechanism) GCMS->Data

5.2 Experimental Protocol

  • System Purge: The reactor system is thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which would otherwise lead to oxidative side reactions.

  • Temperature Equilibration: The furnace is heated to the desired decomposition temperature and allowed to stabilize. Temperatures for such studies often range from 300°C to 600°C.

  • Sample Introduction: A known quantity of this compound vapor, often diluted with the inert gas, is introduced into the reactor.

  • Reaction: The sample resides in the hot zone of the reactor for a defined period (in a flow system) or for a set time (in a static system).

  • Product Collection: The reactor effluent is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the decomposition products.

  • Analysis: The collected sample is analyzed to identify and quantify the products.

5.3 Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating the complex mixture of volatile products and identifying them based on their mass spectra and retention times. The NIST Chemistry WebBook provides reference mass spectra for this compound and many of its likely decomposition products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze the trapped liquid products, providing structural information for unequivocal identification.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of decomposition and to perform kinetic analysis using methods like Flynn-Wall-Ozawa or Kissinger.

Thermochemical Data

Understanding the energetics of the decomposition process is key to predicting its behavior. The following table summarizes important thermochemical data for this compound.

PropertyValueUnitsSource
Molecular Weight 108.23 g/mol
Standard Enthalpy of Formation (ΔfH°gas) -49.4kJ/mol
Boiling Point 137.0°C
Flash Point -15.0°C
S-S Bond Dissociation Energy (in DMDS, analogous) ~251-280kJ/mol

Note: The S-S bond dissociation energy is provided for dimethyl disulfide (DMDS) as a close approximation for the S-S bond in EMDS. The exact value for the asymmetric disulfide may vary slightly.

Conclusion and Future Outlook

The thermal decomposition of this compound is a complex process governed by free-radical chemistry. While direct experimental data is sparse, a reliable mechanistic framework can be proposed based on the well-understood behavior of analogous dialkyl disulfides. The primary pathway involves the initial homolysis of the S-S bond, followed by a cascade of hydrogen abstraction, β-scission, and radical recombination reactions, leading to a diverse array of products including thiols, alkenes, and symmetrical disulfides.

For researchers in drug development, understanding the thermal lability of disulfide bonds is critical, as this functional group is present in many biomolecules and therapeutic agents. For industrial chemists, this knowledge is essential for process safety and optimization.

Future research should focus on detailed experimental studies of this compound pyrolysis under controlled conditions. Kinetic modeling, coupled with advanced analytical techniques to detect transient radical species, would provide a more complete picture of the reaction network and allow for the validation and refinement of the mechanisms proposed in this guide.

An In-Depth Technical Guide to the Solubility of Ethyl Methyl Disulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl Methyl Disulfide Solubility in Research and Development

This compound (EMDS) is a volatile organosulfur compound with the chemical formula C₃H₈S₂.[1] Characterized by a distinct sulfurous odor, this compound is not merely a chemical curiosity but a molecule of significant interest across diverse scientific and industrial domains. From its role as a flavoring agent to its applications in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physicochemical properties is paramount.[1] Among these properties, its solubility in organic solvents is a critical parameter that dictates its behavior in various applications, including reaction kinetics, formulation stability, and environmental fate.

This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple compilation of data, this document delves into the underlying principles governing the solubility of EMDS, offers practical methodologies for its determination, and discusses the implications of its solubility in real-world applications. Our objective is to equip the reader with the knowledge to not only understand but also to predict and manipulate the solubility of this compound to achieve desired outcomes in their research and development endeavors.

Physicochemical Properties of this compound: A Foundation for Understanding Solubility

A foundational understanding of the molecular and physical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₃H₈S₂[1][2]
Molecular Weight 108.23 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, sulfurous, reminiscent of garlic or rotten cabbage[1]
Boiling Point 137 °CPubChem
Density ~1.02 g/cm³ at 20°CPubChem
LogP (o/w) ~2.66 (estimated)[4]

Table 1: Key Physicochemical Properties of this compound

The disulfide bond (S-S) is the defining functional group of EMDS and plays a crucial role in its chemical reactivity and intermolecular interactions. The presence of both a methyl and an ethyl group attached to the disulfide bridge results in an asymmetric molecule with a modest dipole moment. This structural asymmetry influences how EMDS molecules interact with each other and with solvent molecules.

Theoretical Framework of Solubility: A Deeper Dive

The adage "like dissolves like" provides a rudimentary but effective starting point for predicting solubility. This principle is rooted in the thermodynamics of mixing and the nature of intermolecular forces. The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing:

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be spontaneous, ΔG_mix must be negative.[5][6][7]

Intermolecular Forces at Play

The enthalpy of mixing is determined by the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions.[8] The key intermolecular forces influencing the solubility of this compound are:

  • Van der Waals Forces (Dispersion Forces): As a nonpolar molecule with a relatively small dipole moment, the primary intermolecular forces for EMDS are London dispersion forces. These forces are also the dominant interactions in nonpolar solvents like hydrocarbons.

  • Dipole-Dipole Interactions: The modest dipole moment of EMDS allows for weak dipole-dipole interactions. These interactions are more significant when EMDS is dissolved in polar aprotic solvents like acetone or ethyl acetate.

  • Hydrogen Bonding: this compound itself cannot act as a hydrogen bond donor, but the sulfur atoms can act as weak hydrogen bond acceptors. This interaction is generally weak and less significant compared to the hydrogen bonding between molecules of protic solvents like alcohols.

Hansen Solubility Parameters: A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9] The principle is that substances with similar HSP values are likely to be miscible.

The Hansen solubility parameters for a variety of common organic solvents are readily available in databases.[10][11] While experimentally determined HSP values for this compound are not widely published, they can be estimated using group contribution methods.[12][13] By comparing the estimated HSP of EMDS with the known HSP of various solvents, a theoretical assessment of its solubility can be made.

Quantitative Solubility of this compound

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, some data and general trends can be reported.

SolventSolvent ClassSolubility (g/L) at 25°CSource
EthanolAlcohol (Protic)323.55[3]
MethanolAlcohol (Protic)256.39[3]
IsopropanolAlcohol (Protic)232.74[3]
WaterAqueousInsoluble (1.055 g/L estimated)[4]
Non-polar solventsHydrocarbons, Ethers, etc.Generally Soluble/Miscible[2][3]

Table 2: Quantitative and Qualitative Solubility of this compound

Based on the principle of "like dissolves like" and the known properties of EMDS, we can infer its solubility in other common organic solvent classes:

  • Hydrocarbons (e.g., hexane, toluene): this compound is expected to be highly soluble, if not completely miscible, in hydrocarbon solvents due to the predominance of van der Waals forces in both the solute and the solvent.

  • Ethers (e.g., diethyl ether, tetrahydrofuran): High solubility is anticipated due to the similar nonpolar to weakly polar nature of both EMDS and ethers.

  • Ketones (e.g., acetone): Good solubility is expected. While acetone is more polar than EMDS, the dipole-dipole interactions are not strong enough to preclude miscibility.

  • Esters (e.g., ethyl acetate): Similar to ketones, good solubility is predicted.

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): High solubility is expected due to the ability of these solvents to engage in van der Waals and weak dipole-dipole interactions.

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise knowledge of solubility, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a liquid in a liquid.[14][15][16][17]

Protocol: Shake-Flask Method for Liquid-Liquid Solubility

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge (optional)

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a suitable detector (e.g., FID or FPD) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Securely cap the vial to prevent evaporation of the volatile components.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system should be continuously agitated during this time.

  • Phase Separation:

    • After equilibration, allow the mixture to stand undisturbed at the same temperature to allow for the separation of the two phases (the saturated solvent phase and the excess EMDS phase).

    • If phase separation is slow, the vial can be centrifuged at the controlled temperature to facilitate the separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the saturated solvent phase using a syringe. Avoid disturbing the interface or drawing any of the excess EMDS phase.

    • Filter the aliquot through a syringe filter directly into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets of EMDS.

    • Determine the weight of the collected filtrate.

    • Dilute the filtrate to a known volume with the pure solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated gas chromatograph or other suitable analytical method.

  • Calculation of Solubility:

    • From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in the desired units (e.g., g/L, mol/L, or as a weight percentage).

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

ShakeFlaskWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation Prep1 Add excess EMDS to solvent Prep2 Equilibrate in shaker (24-48h) Prep1->Prep2 Sep1 Allow phases to separate Prep2->Sep1 Sep2 Centrifuge (optional) Sep1->Sep2 Ana1 Sample saturated phase Sep2->Ana1 Ana2 Filter sample Ana1->Ana2 Ana3 Dilute and analyze (e.g., GC) Ana2->Ana3 Calc1 Calculate solubility Ana3->Calc1

Figure 1: Workflow for Shake-Flask Solubility Determination.

For a qualitative assessment of miscibility, a simpler visual method can be employed, as outlined in standards such as ASTM D1722 for water-soluble solvents, which can be adapted for organic solvent pairs.[18][19][20][21][22] This involves mixing known volumes of the two liquids and observing for the formation of a single phase or two distinct layers.

Thermodynamic Insights into the Dissolution of this compound

The dissolution process can be further understood by examining the enthalpy of solution (ΔH_soln), which is the heat absorbed or released during dissolution at constant pressure.[8][23][24][25] It can be conceptualized as the sum of three enthalpic steps:

  • ΔH₁: The enthalpy required to overcome the intermolecular forces between solute molecules (endothermic).

  • ΔH₂: The enthalpy required to overcome the intermolecular forces between solvent molecules (endothermic).

  • ΔH₃: The enthalpy released upon the formation of new intermolecular forces between solute and solvent molecules (exothermic).

ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃

For the dissolution of this compound in a nonpolar solvent like hexane, the energy required to break the van der Waals forces in both the solute and the solvent (ΔH₁ and ΔH₂) is comparable to the energy released upon forming new van der Waals forces between EMDS and hexane molecules (ΔH₃). This results in a small enthalpy of solution, and the dissolution is primarily driven by the increase in entropy.

In contrast, when attempting to dissolve EMDS in a highly polar solvent like water, the large amount of energy required to break the strong hydrogen bonds between water molecules (ΔH₂) is not sufficiently compensated by the weak interactions formed between EMDS and water (ΔH₃). This leads to a highly positive enthalpy of solution and, consequently, very low solubility.

The following diagram illustrates the thermodynamic cycle of dissolution.

DissolutionCycle Solute_Solvent Solute + Solvent (separate) Separated_Ions Separated Solute Molecules + Separated Solvent Molecules Solute_Solvent->Separated_Ions ΔH₁ + ΔH₂ > 0 (Endothermic) Solution Solution Solute_Solvent->Solution ΔH_soln Separated_Ions->Solution ΔH₃ < 0 (Exothermic)

Figure 2: Thermodynamic Cycle of Dissolution.

Predictive thermodynamic models such as UNIFAC and COSMO-RS can be employed to estimate liquid-liquid equilibria and thermodynamic properties of mixing.[26][27][28][29][30] These models use group contribution methods or quantum chemical calculations to predict the behavior of mixtures, offering a powerful tool for solvent screening and process design without the need for extensive experimental work.

Conclusion: A Practical Framework for Understanding and Utilizing this compound Solubility

The solubility of this compound in organic solvents is a multifaceted property governed by a delicate interplay of intermolecular forces and thermodynamic principles. This guide has provided a comprehensive overview, from the fundamental physicochemical properties of EMDS to the theoretical and practical aspects of its solubility.

For the researchers, scientists, and drug development professionals who constitute our audience, the ability to predict and control the solubility of EMDS is not an academic exercise but a practical necessity. Whether it is for designing a synthetic route, formulating a stable product, or assessing environmental impact, a thorough understanding of solubility is indispensable.

By combining the theoretical framework of "like dissolves like" and Hansen Solubility Parameters with robust experimental methodologies like the shake-flask method, a clear and accurate picture of this compound's solubility profile can be established. This knowledge empowers scientists to make informed decisions, optimize processes, and accelerate the pace of innovation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of C3H8S2 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of the structural isomers of C3H8S2, with a primary focus on 1,3-propanedithiol and 1,2-propanedithiol, and an introduction to the less characterized 2,2-propanedithiol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the unique characteristics of each isomer, their applications in organic synthesis—notably in carbonyl protection and umpolung strategies—and their relevance in the synthesis of complex molecules. The guide includes detailed experimental protocols, comparative data tables, and visual diagrams to elucidate key concepts and methodologies.

Introduction to C3H8S2 Isomers

The molecular formula C3H8S2 represents several structural isomers, each possessing distinct physical and chemical properties dictated by the arrangement of the two thiol (-SH) groups on the three-carbon propane backbone. These organosulfur compounds are of significant interest in synthetic organic chemistry. The most prominent and extensively studied isomers are 1,3-propanedithiol and 1,2-propanedithiol. A third isomer, 2,2-propanedithiol, is also known but less commonly utilized and documented. The strategic placement of the thiol groups influences their reactivity, chelating ability, and utility as versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Caption: Structural isomers of C3H8S2.

1,3-Propanedithiol (CAS: 109-80-8)

Also known as trimethylene dimercaptan, 1,3-propanedithiol is a cornerstone reagent in modern organic synthesis.[1] It is a colorless to pale yellow liquid, infamous for its potent, unpleasant odor.[1]

Physical and Chemical Properties

The physical and chemical properties of 1,3-propanedithiol are summarized in the table below. The presence of two terminal thiol groups makes it a potent nucleophile and a valuable bidentate ligand.[3]

PropertyValueReference(s)
Molecular Formula C3H8S2[4]
Molar Mass 108.23 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, unpleasant, stench[1][4]
Melting Point -79 °C[5]
Boiling Point 169 °C[5]
Density 1.078 g/cm³[5]
Solubility Slightly soluble in water; miscible with organic solvents.[5]
Refractive Index (nD) 1.539[5]
pKa Thiols typically have pKa values in the range of 9-11.[6][7]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.32 (m, 1H), 6.40 (m, 1H), 6.26 (m, 1H), 5.09 (s, 1H), 2.96 (m, 4H), 2.18 (m, 1H), 2.05 (m, 1H).[8]

  • ¹³C NMR (D₂O): δ 61.316 (C1, C3), 36.459 (C2).[9][10]

Chemical Reactivity and Applications

1,3-Propanedithiol is primarily celebrated for its role in the protection of carbonyl groups and its application in the Corey-Seebach reaction, which facilitates a reversal of carbonyl polarity (umpolung).[11][12]

Aldehydes and ketones react with 1,3-propanedithiol in the presence of an acid catalyst to form stable cyclic thioacetals known as 1,3-dithianes.[13][14] This transformation protects the carbonyl group from a variety of reaction conditions.[12]

Caption: General reaction for 1,3-dithiane formation.

  • Setup: To a solution of the aldehyde or ketone (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or chloroform (5-10 mL) under an inert atmosphere (e.g., nitrogen), add 1,3-propanedithiol (1.1–1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature or reflux as needed. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

The Corey-Seebach reaction is a powerful synthetic tool that utilizes 1,3-dithianes to reverse the electrophilic nature of a carbonyl carbon into a nucleophilic one.[15][16] This is achieved by deprotonating the C2 position of the dithiane ring with a strong base, typically n-butyllithium, to form a nucleophilic carbanion.[15][17] This "masked acyl anion" can then react with various electrophiles to form new carbon-carbon bonds.[18][19] Subsequent hydrolysis of the dithiane reveals a ketone, effectively achieving an acylation of the electrophile.[16]

Corey_Seebach_Workflow start Aldehyde (R-CHO) dithiane 1,3-Dithiane Formation (+ 1,3-Propanedithiol, H⁺) start->dithiane deprotonation Deprotonation (+ n-BuLi) dithiane->deprotonation alkylation Alkylation (+ Electrophile, E⁺) deprotonation->alkylation hydrolysis Hydrolysis (e.g., HgCl₂/CaCO₃) alkylation->hydrolysis product Ketone (R-C(=O)-E) hydrolysis->product

Caption: Workflow of the Corey-Seebach reaction.

The robustness of the dithiane protecting group and the synthetic utility of the Corey-Seebach reaction have made 1,3-propanedithiol a valuable reagent in the total synthesis of numerous complex natural products and pharmaceuticals.[2][11] For instance, it is used in the synthesis of the calcium channel blocker, tiapamil.[5]

1,3-Propanedithiol also serves as a bidentate ligand in inorganic chemistry, forming stable chelate rings with metal ions.[3][20] This property is utilized in the synthesis of metal dithiolate complexes, which are of interest in catalysis and as models for enzyme active sites.[5][20]

Safety and Handling

1,3-Propanedithiol is a combustible liquid and causes skin, eye, and respiratory irritation.[21] Due to its intense and unpleasant odor, all manipulations should be conducted in a well-ventilated fume hood.[4] Spills and residual reagent in glassware can be neutralized with a bleach (sodium hypochlorite) solution.[4]

1,2-Propanedithiol (CAS: 814-67-5)

1,2-Propanedithiol, also known as 1,2-dimercaptopropane, is the simplest chiral dithiol.[22] It is a colorless liquid with a strong, sulfurous odor.[22]

Physical and Chemical Properties

The key physical and chemical properties of 1,2-propanedithiol are presented below.

PropertyValueReference(s)
Molecular Formula C3H8S2[22]
Molar Mass 108.23 g/mol [22]
Appearance Colorless liquid[22]
Boiling Point 152 °C[22]
Solubility Insoluble in water; soluble in organic solvents.[22]
Refractive Index (nD) 1.531-1.541[22]
pKa Thiols typically have pKa values in the range of 9-11.[6][7]
Spectroscopic Data
  • ¹H NMR: Available spectral data can be found in specialized databases.[23]

  • ¹³C NMR: Available spectral data can be found in specialized databases.

Chirality and Applications

As a chiral molecule, 1,2-propanedithiol can be resolved into its enantiomers. This property makes it a valuable building block for the synthesis of chiral ligands and as a chiral auxiliary in asymmetric synthesis. The separation of its enantiomers can be achieved using techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Safety and Handling

Similar to its 1,3-isomer, 1,2-propanedithiol should be handled with care in a fume hood due to its strong odor and potential as an irritant.

2,2-Propanedithiol (CAS: 1687-47-4)

2,2-Propanedithiol is a geminal dithiol, with both sulfhydryl groups attached to the central carbon of the propane chain.[24] It is less common and not as extensively studied as its 1,2- and 1,3-isomers.

Properties and Reactivity
PropertyValueReference(s)
Molecular Formula C3H8S2[24]
Molar Mass 108.23 g/mol [24]

Due to the geminal arrangement of the thiol groups, 2,2-propanedithiol is expected to exhibit unique reactivity. It can be used in the formation of thioacetal derivatives and in complexation with metal ions.[24]

Conclusion

The isomers of C3H8S2, particularly 1,3-propanedithiol and 1,2-propanedithiol, are versatile and valuable reagents in the arsenal of synthetic chemists. Their distinct physical and chemical properties, arising from the specific placement of their thiol groups, enable a wide range of chemical transformations. 1,3-Propanedithiol is indispensable for carbonyl protection and the execution of the Corey-Seebach reaction, a cornerstone of modern synthetic strategy. The chirality of 1,2-propanedithiol offers opportunities in asymmetric synthesis. A thorough understanding of the properties and reactivity of these isomers is crucial for their effective application in research, and particularly in the intricate multi-step syntheses required in drug development.

References

An In-depth Technical Guide to the Biological Activity of Short-Chain Alkyl Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Short-chain alkyl disulfides, particularly those derived from Allium species such as garlic, are a class of organosulfur compounds that have garnered significant scientific interest due to their diverse and potent biological activities. Compounds like diallyl disulfide (DADS) and dimethyl disulfide (DMDS) are central to the therapeutic properties attributed to these natural sources.[1][2] This guide provides a comprehensive technical overview of the multifaceted biological activities of these disulfides, including their antimicrobial, anticancer, and anti-inflammatory effects. We will delve into the core molecular mechanisms, such as the modulation of critical signaling pathways like Keap1-Nrf2 and NF-κB, redox modulation, and histone deacetylase inhibition. Furthermore, this document will furnish researchers, scientists, and drug development professionals with detailed experimental protocols and data interpretation strategies essential for investigating and harnessing the therapeutic potential of these promising compounds.

Introduction: The Chemical Biology of Short-Chain Alkyl Disulfides

Short-chain alkyl disulfides are characterized by a disulfide bond (R-S-S-R') flanked by short alkyl groups. Prominent examples include diallyl disulfide (DADS), found in garlic, and dimethyl disulfide (DMDS).[2][3] These compounds are often volatile and contribute to the characteristic aroma of their plant sources.[3] The biological activities of these molecules are largely attributed to the reactivity of the disulfide bond, which can undergo thiol-disulfide exchange reactions with cysteine residues in proteins, thereby modulating their function.[1][4] This reactivity is central to their ability to influence a wide array of cellular processes.

The biogenesis of these compounds in plants like garlic is a fascinating enzymatic cascade. For instance, the precursor alliin is converted by the enzyme alliinase into allicin upon tissue damage.[5] Allicin is unstable and rapidly decomposes into a variety of organosulfur compounds, including DADS and diallyl trisulfide (DATS).[5] The anticancer potency of these allyl sulfides often follows the order of DATS > DADS > diallyl sulfide (DAS).[5]

Key Biological Activities and Underlying Mechanisms

Short-chain alkyl disulfides exhibit a broad spectrum of biological effects, making them attractive candidates for therapeutic development.

Anticancer Activity

A substantial body of research highlights the anticancer potential of short-chain alkyl disulfides against various cancer types, including breast, stomach, and colorectal cancers.[6] The mechanisms underpinning this activity are multifactorial and include:

  • Induction of Apoptosis and Cell Cycle Arrest: Organosulfur compounds can trigger programmed cell death (apoptosis) in cancer cells.[6][7] For example, dimethyl trisulfide and tetrasulfide have been shown to induce apoptosis in human leukemia cells through the production of reactive oxygen species (ROS) and activation of caspase-3.[7] Furthermore, compounds like DADS and DATS can cause cell cycle arrest, predominantly in the G2/M phase, thereby inhibiting cancer cell proliferation.[1][4][8][9]

  • Modulation of Signaling Pathways:

    • Keap1-Nrf2 Pathway Activation: The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[10][11] Short-chain alkyl disulfides can activate the transcription factor Nrf2 by modifying specific cysteine residues on its inhibitor, Keap1.[12] This leads to the upregulation of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1), which protect normal cells from oxidative stress and can contribute to the anticancer effect.[12][13] For instance, DATS has been shown to activate Nrf2 by interacting with the Cys288 residue of Keap1.[12]

    • Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[14] Diallyl disulfide has been demonstrated to prevent the activation and nuclear translocation of NF-κB, thereby inhibiting the expression of pro-inflammatory and pro-survival genes.[15][16]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy.[17] Garlic-derived organosulfur compounds, upon metabolism to allyl mercaptan, can act as competitive HDAC inhibitors.[18] This leads to histone hyperacetylation, altered gene expression, and ultimately, cell cycle arrest and apoptosis.[18] Some cyclic disulfides are designed as prodrugs that, upon intracellular reduction, release a thiol group that inhibits HDACs.[19][20][21]

Antimicrobial Properties

Diallyl disulfide is a major contributor to the antimicrobial effects of garlic oil, demonstrating efficacy against a range of bacteria and fungi.[2][22] The presence of the allyl group is considered crucial for this activity.[23] The antimicrobial potency of diallyl polysulfides increases with the number of sulfur atoms, with diallyl tetrasulfide being more potent than diallyl trisulfide and disulfide.[24] These compounds have been shown to inhibit the growth of food-borne pathogens like Escherichia coli and Staphylococcus aureus.[25]

Anti-inflammatory Effects

The anti-inflammatory properties of short-chain alkyl disulfides are largely mediated by their ability to suppress pro-inflammatory signaling pathways. By inhibiting NF-κB activation, these compounds can reduce the production of inflammatory cytokines such as TNF-α and IL-6.[14][26] This has been observed in macrophages and intestinal epithelial cells, suggesting their potential in managing inflammatory conditions.[26]

Experimental Protocols for Assessing Bioactivity

To rigorously evaluate the biological activities of short-chain alkyl disulfides, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Assays

These assays are fundamental for determining the effect of a compound on cell survival and proliferation.[27][28]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the short-chain alkyl disulfide for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[28]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Assay TypePrincipleDetection Method
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Colorimetric
LDH Measures the release of lactate dehydrogenase from damaged cells.Colorimetric
Calcein AM Calcein AM is converted to fluorescent calcein in live cells.[29]Fluorometric
Antimicrobial Activity Assays

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow the target bacterial strain in an appropriate broth medium overnight.

  • Serial Dilution: Prepare a series of twofold dilutions of the short-chain alkyl disulfide in a 96-well microplate containing broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Treatment and Lysis: Treat cells with the disulfide compound and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-IκBα, total IκBα, p65) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Key Pathways and Workflows

Visual representations are crucial for understanding the complex interactions involved in the biological activity of short-chain alkyl disulfides.

G cluster_0 Cytoplasm cluster_1 Nucleus Alkyl_Disulfide Short-Chain Alkyl Disulfide Keap1 Keap1 Alkyl_Disulfide->Keap1 Cysteine Modification IKK IKK Complex Alkyl_Disulfide->IKK Inhibition ROS ROS ROS->Keap1 Oxidation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation IkB IκB IKK->IkB Phosphorylation IkB->Proteasome Degradation NFkB NF-κB (p50/p65) IkB->NFkB Sequestration NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Inflammatory_Genes Transcription

Figure 1: Simplified signaling pathways modulated by short-chain alkyl disulfides.

G start Start: Cell Culture treatment Treat with Alkyl Disulfide start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Data Analysis detection->end

Figure 2: Experimental workflow for Western blot analysis.

Redox Modulation: The Role of Thioredoxin and Glutathione Systems

The cellular redox environment is tightly regulated by two major systems: the thioredoxin (Trx) system and the glutathione (GSH) system.[30][31] Both systems rely on NADPH as a reducing equivalent and are crucial for reducing disulfide bonds in proteins and protecting against oxidative stress.[30][31] Short-chain alkyl disulfides can interact with these systems, for example, by reacting with the active site cysteines of thioredoxin or by influencing the glutathione reductase activity.[32][33][34] This interaction can lead to a transient shift in the cellular redox state, which can trigger adaptive responses like the activation of the Nrf2 pathway.

Conclusion and Future Directions

Short-chain alkyl disulfides represent a class of natural compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and microbial pathogenesis makes them compelling candidates for drug development. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure for enhanced potency and selectivity, and conducting well-designed clinical trials to translate the promising preclinical findings into tangible clinical benefits. The development of novel delivery systems to improve their bioavailability will also be a critical step in harnessing the full therapeutic potential of these fascinating molecules.

References

An In-Depth Technical Guide to Ethyl Methyl Disulfide as a Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl methyl disulfide (EMDS) is a volatile organic compound (VOC) characterized by a potent, sulfurous aroma. As a member of the dialkyldisulfide class of organosulfur compounds, it is a significant contributor to the natural flavor and aroma profiles of numerous foods, including vegetables from the Allium and Brassica genera, as well as fermented products like cheese.[1][2][3] Beyond its role in food science, the detection and quantification of EMDS are relevant in environmental analysis and potentially as a biomarker. This guide provides a comprehensive technical overview of EMDS, detailing its chemical and physical properties, natural origins, and synthesis. The core focus is on the practical, field-proven methodologies for its analysis, including sample preparation via Headspace Solid-Phase Microextraction (HS-SPME) and characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O). Safety protocols and handling procedures are also provided to ensure safe and effective research.

Core Chemical and Physical Identity

This compound, systematically named (methyldisulfanyl)ethane, is an organic compound featuring a disulfide bridge (-S-S-) connecting an ethyl group and a methyl group.[1] Its unique chemical structure is the foundation of its volatility and distinct sensory characteristics.

Nomenclature and Structure
  • IUPAC Name: (methyldisulfanyl)ethane[4]

  • Synonyms: Methyl ethyl disulfide, 2,3-Dithiapentane[5][6]

  • Molecular Formula: C₃H₈S₂[4]

  • SMILES: CCSSC[4]

  • InChI Key: XLTBPTGNNLIKRW-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of EMDS are critical for designing effective extraction and analysis protocols. Its volatility, indicated by its boiling point and vapor pressure, makes it an ideal candidate for headspace sampling techniques. Its relative non-polarity, suggested by its LogP value and solubility, guides the selection of appropriate chromatographic conditions.

PropertyValueSource(s)
Molecular Weight 108.23 g/mol [1][4]
CAS Number 20333-39-5[4][5]
Physical State Clear, colorless to pale yellow liquid[4][6]
Odor Profile Sulfurous, truffle-like, reminiscent of garlic or cabbage[1][2][6]
Boiling Point 137.0 °C at 760 mm Hg[1][4]
Melting Point -105.91 °C[1]
Density ~1.020 g/cm³[1]
Solubility Insoluble in water; Soluble in non-polar organic solvents[4][6]
LogP (o/w) ~2.30 - 2.66[1][7]
Vapor Pressure 17.85 mmHg at 25.0 °C (estimated)[7]

Natural Occurrence and Significance

This compound is not a laboratory curiosity; it is a naturally occurring VOC that significantly impacts the chemical and sensory landscape of various biological systems.

Distribution in Food and Beverages

EMDS is a key aroma compound in many foods and is formed through enzymatic and chemical reactions involving sulfur-containing precursors.[1] Its presence is particularly notable in:

  • Vegetables: It is found in high concentrations in kohlrabi and has been detected in onions (Allium cepa), cabbage (Brassica oleracea), and Welsh onions (Allium fistulosum).[3][8]

  • Fruits: The compound contributes to the complex and potent aroma of durian (Durio zibethinus).[2][4]

  • Fermented Products: It has been identified as a volatile component in certain types of cheese.[2]

  • Cooked Meats: EMDS is generated during the cooking of beef and pork.[2][7]

  • Beverages: It has also been reported as a volatile in coffee.[2]

The presence of EMDS in these foods suggests it could serve as a potential biomarker for their consumption.[1][8]

Other Occurrences

Beyond food science, EMDS has been identified in other contexts, such as a volatile compound evolved from decaying organic matter, highlighting its role in broader biogeochemical processes.[2]

Analytical Methodologies

The accurate identification and quantification of EMDS require robust analytical techniques capable of handling complex matrices and detecting trace-level concentrations. The standard workflow involves two key stages: extraction and concentration from the sample matrix, followed by separation and detection.

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique ideal for extracting VOCs like EMDS from solid or liquid samples.[9][10] The method relies on the partitioning of analytes from the sample's headspace onto a polymer-coated fused-silica fiber.

Causality Behind Method Selection:

  • Why Headspace? Analyzing the vapor phase (headspace) above the sample is non-destructive and prevents non-volatile matrix components from contaminating the analytical system. For a volatile compound like EMDS, this approach maximizes recovery while minimizing complexity.

  • Why SPME? SPME combines extraction and pre-concentration into a single, rapid step, eliminating the need for solvents and reducing sample handling.[10]

  • Why a DVB/CAR/PDMS Fiber? A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is chosen for its broad-spectrum affinity for a wide range of VOCs, including polar and non-polar compounds of varying molecular weights. This makes it an excellent choice for initial screening and complex sample analysis.[10][11]

  • Sample Preparation: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of homogenized food product or 5-10 mL of a liquid sample) into a 20 mL headspace vial. For solid samples, a small amount of saturated salt solution can be added to increase the ionic strength and promote the release of VOCs into the headspace.

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., by inserting it into a hot GC inlet) to remove contaminants.

  • Vial Equilibration: Seal the vial with a PTFE/silicone septum and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 50-70 °C) for a set period (e.g., 15-30 minutes) with gentle agitation to facilitate the partitioning of EMDS into the headspace.[11]

  • Analyte Extraction: Pierce the vial septum with the SPME needle and expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) at the equilibration temperature.[11] Do not allow the fiber to touch the sample matrix.

  • Analyte Desorption: Retract the fiber into the needle, withdraw it from the vial, and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption (e.g., at 250 °C for 1-5 minutes).

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Matrix (Solid or Liquid) Vial Sealed Headspace Vial Sample->Vial Aliquot Equilibrate Heating & Agitation (e.g., 60°C, 20 min) Vial->Equilibrate Expose SPME Fiber Exposure (Adsorption) Equilibrate->Expose Partitioning Desorb GC Inlet Desorption (e.g., 250°C, 2 min) Expose->Desorb Transfer GCMS GC-MS System (Separation & Detection) Desorb->GCMS

Caption: HS-SPME-GC-MS workflow for VOC analysis.

Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for separating and identifying VOCs. The gas chromatograph separates the complex mixture of volatiles extracted by SPME, and the mass spectrometer provides detailed structural information for confident identification.

Causality Behind Method Selection:

  • GC Separation: The use of a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-INNOWax) allows for the separation of compounds based on their boiling points and polarity.

  • MS Detection: The mass spectrometer fragments the eluting compounds into predictable patterns, creating a mass spectrum that serves as a chemical "fingerprint." This spectrum can be compared against established libraries, such as the NIST Mass Spectral Library, for positive identification.[5][12]

  • Injector: Splitless mode, 250 °C.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 40 °C held for 2 minutes, ramped to 240 °C at 5 °C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

The expected mass spectrum for this compound will show characteristic fragment ions, which can be confirmed against a reference spectrum.[4][13]

Sensory Characterization: Gas Chromatography-Olfactometry (GC-O)

While GC-MS identifies the chemical composition of a sample, it provides no information about the sensory impact of each compound. GC-Olfactometry (GC-O) bridges this gap by using a human assessor as a highly sensitive detector for odor-active compounds.[14][15]

Causality Behind Method Selection:

  • GC-O is essential for understanding which of the many VOCs present in a sample are actually responsible for its characteristic aroma.[16] The human nose can often detect odorants at concentrations below the detection limits of instrumental detectors.[14] This technique is indispensable for flavor and fragrance research.

In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (MS or FID) and the other to a heated sniffing port where a trained panelist can assess the odor of the eluting compounds in real-time.[17]

  • System Setup: A GC effluent splitter is installed to direct ~50% of the column flow to the sniffing port and ~50% to the MS or FID detector. The transfer line to the sniffing port is heated to prevent condensation.

  • Panelist Training: Assessors are trained to identify and describe various aroma characteristics and to indicate the start, end, and intensity of any perceived odor.

  • Data Acquisition: The assessor's verbal descriptions and intensity ratings are recorded and time-aligned with the chromatogram from the instrumental detector.

  • Data Analysis: The resulting "aromagram" is compared with the MS data to correlate specific chemical peaks with distinct odors, thereby identifying the key odor-active compounds, such as EMDS.

GCO_Workflow cluster_detectors Simultaneous Detection Injector GC Injector Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS 50% Flow Sniff Sniffing Port (Sensory Perception) Splitter->Sniff 50% Flow Assessor Human Assessor Sniff->Assessor Odor Perception

Caption: Gas Chromatography-Olfactometry (GC-O) setup.

Safety, Handling, and Toxicology

As with any chemical, proper safety procedures are paramount when working with this compound. It is classified as a hazardous substance with specific risks that must be mitigated.

GHS Hazard Classification

Based on available safety data, this compound is classified as:

  • Flammable Liquid: Category 1 or 2. It is an extremely or highly flammable liquid and vapor.[4][18]

  • Acute Toxicity (Oral): Category 4. Harmful if swallowed.[4][18]

  • Skin Irritation: Category 2. Causes skin irritation.[4][18]

  • Eye Irritation: Category 2. Causes serious eye irritation.[4][18]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[4]

Safe Handling and Storage
  • Ventilation: Handle only in a well-ventilated area or within a chemical fume hood to avoid inhalation of vapors.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18][19]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[18][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[18][20]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[20]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20]

  • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[18][20]

  • Spills: Evacuate personnel, remove all ignition sources, and ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

References

Discovery and history of ethyl methyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Ethyl Methyl Disulfide

Authored by a Senior Application Scientist

Foreword

In the intricate world of organosulfur chemistry, the seemingly simple molecule of this compound (C₃H₈S₂) offers a fascinating narrative that intertwines the foundational discoveries of the 19th century with modern applications in flavor science and biotechnology. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from the historical context of its discovery to its synthesis, properties, and contemporary significance. The content herein is structured to provide not just a recitation of facts, but an insightful exploration of the scientific principles and experimental logic that have shaped our understanding of this intriguing disulfide.

The Dawn of Organosulfur Chemistry: A Historical Context

The story of this compound does not begin with its own isolated discovery but is deeply rooted in the pioneering work of early 19th-century chemists who first ventured into the then-uncharted territory of organic compounds containing sulfur. At the forefront of this exploration was the Danish chemist William Christopher Zeise (1789-1847).[1][2]

Zeise's contributions laid the essential groundwork for the future identification and synthesis of compounds like this compound. His key discoveries in this domain include:

  • Xanthates (1823): Zeise's work on this new class of sulfur-containing compounds, which he named for their yellow color, earned him recognition from the Royal Danish Academy of Sciences and Letters.[1][2][3]

  • Thiols (Mercaptans) (1832) and Thioethers (1833): Zeise was the first to synthesize these sulfur analogs of alcohols and ethers.[1][3] He coined the term "mercaptan" from the Latin corpus mercurium captans, meaning "mercury-capturing body," due to their strong reaction with mercury.[4] This work provided a significant impetus to the influential "Radical Theory" being developed by Berzelius and Liebig.[1]

While a definitive date for the first synthesis of this compound is not prominently recorded, its existence is a logical extension of Zeise's foundational work. The ability to synthesize and understand thiols (like methanethiol and ethanethiol) and the nature of disulfide bonds made the eventual creation of unsymmetrical disulfides like this compound an inevitable progression.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name (methyldisulfanyl)ethane or as 2,3-dithiapentane, is a dialkyldisulfide.[5][6][7] These are organic compounds characterized by a disulfide group (R-S-S-R'), where R and R' are different alkyl groups—in this case, methyl and ethyl groups.[5][7]

Table 1: Chemical Identifiers for this compound
ParameterValue
Common Name This compound
IUPAC Name (methyldisulfanyl)ethane
CAS Registry Number 20333-39-5
Molecular Formula C₃H₈S₂
Molecular Weight 108.226 g/mol
Synonyms Methyl ethyl disulfide, 2,3-Dithiapentane, 1-(Methyldisulfanyl)ethane
InChI Key XLTBPTGNNLIKRW-UHFFFAOYSA-N
SMILES CCSSC

Source:[5][6][8]

Table 2: Physical and Chemical Properties of this compound
PropertyValue
Physical State Liquid (at standard conditions)
Appearance Clear, colorless to pale yellow liquid
Odor Sulfurous, truffle-like at 0.10% in propylene glycol
Boiling Point 137°C
Melting Point -105.91°C
Density 1.0200 g/cm³
LogP 2.30

Source:[5][6]

Synthesis of Unsymmetrical Disulfides: Methodologies and Mechanisms

The synthesis of unsymmetrical disulfides like this compound presents a unique chemical challenge: the need to control the coupling of two different thiol precursors to avoid the formation of a mixture of symmetrical and unsymmetrical products. Over the years, various methods have been developed to achieve this selectivity.

Early Synthetic Approaches: Thiol-Disulfide Exchange

One of the foundational methods for preparing unsymmetrical disulfides is through thiol-disulfide exchange .[9] This reaction involves the attack of a thiolate anion on a symmetrical disulfide.

Reaction Mechanism:

R'S⁻ + RSSR ⇌ R'SSR + RS⁻

This equilibrium can be driven towards the desired unsymmetrical product by using a large excess of the symmetrical disulfide or by removing one of the products from the reaction mixture.

Photochemical Synthesis

A notable method for the production of this compound involves the photolysis of a mixture of dimethyl disulfide and diethyl disulfide.[5] When these compounds are co-photolyzed at wavelengths between 2300-2800 Å, this compound is a predominant product.[5] This process leads to a photochemical equilibrium where the formation of the unsymmetrical disulfide is favored.[5]

Modern Synthetic Strategies

Contemporary organic synthesis has introduced more refined and selective methods for the creation of unsymmetrical disulfides. These often involve the in situ generation of an electrophilic sulfur species that can then react with a nucleophilic thiol.

Protocol: Synthesis via Sulfenium Ion Generation

This protocol is based on the umpolung (reversal of polarity) approach, where a typically nucleophilic thiol is converted into an electrophilic sulfenium ion.[10]

Materials:

  • Electron-rich thiol (e.g., methanethiol precursor)

  • Electron-deficient thiol (e.g., ethanethiol precursor)

  • Iodine (I₂) as a catalyst

  • 4-Dimethylaminopyridine (DMAP)/water mixture as a promoter

  • Ethanol as the solvent

Procedure:

  • Dissolve the electron-rich thiol, iodine, and the DMAP/water mixture in ethanol. This will generate the electrophilic sulfenium ion in situ.

  • Slowly add the electron-deficient thiol to the reaction mixture. The electron-deficient thiol will selectively react with the more stable sulfenium ion generated from the electron-rich thiol.[10]

  • Allow the reaction to proceed, followed by exposure to air for oxidation to yield the unsymmetrical disulfide.

  • Purify the product using standard chromatographic techniques.

Synthesis_of_Unsymmetrical_Disulfides cluster_thiol_disulfide Thiol-Disulfide Exchange cluster_photochemical Photochemical Synthesis cluster_sulfenium_ion Sulfenium Ion Generation Thiolate (R'S⁻) Thiolate (R'S⁻) Symmetrical Disulfide (RSSR) Symmetrical Disulfide (RSSR) Thiolate (R'S⁻)->Symmetrical Disulfide (RSSR) Attack Unsymmetrical Disulfide (R'SSR) Unsymmetrical Disulfide (R'SSR) Symmetrical Disulfide (RSSR)->Unsymmetrical Disulfide (R'SSR) Forms Dimethyl Disulfide + Diethyl Disulfide Dimethyl Disulfide + Diethyl Disulfide UV Light UV Light Dimethyl Disulfide + Diethyl Disulfide->UV Light Photolysis This compound This compound UV Light->this compound Electron-Rich Thiol Electron-Rich Thiol I₂ / DMAP I₂ / DMAP Electron-Rich Thiol->I₂ / DMAP Oxidation Sulfenium Ion Sulfenium Ion I₂ / DMAP->Sulfenium Ion Electron-Deficient Thiol Electron-Deficient Thiol Sulfenium Ion->Electron-Deficient Thiol Reaction Unsymmetrical Disulfide Unsymmetrical Disulfide Electron-Deficient Thiol->Unsymmetrical Disulfide

Caption: Key synthetic routes to unsymmetrical disulfides.

Analytical Characterization

The identification and characterization of this compound and other disulfides rely on a suite of analytical techniques.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone for the analysis of disulfides. Electron ionization (EI) mass spectrometry of this compound will produce a characteristic fragmentation pattern that can be used for its identification.[8][11] In the context of proteomics, techniques like collision-induced dissociation (CID) and electron transfer dissociation (ETD) are employed to map disulfide bonds in proteins.[12][13]

Gas Chromatography

Gas chromatography (GC) is frequently used, often in conjunction with mass spectrometry (GC-MS), to separate and identify volatile sulfur compounds like this compound from complex mixtures, such as food aromas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the connectivity of the methyl and ethyl groups to the disulfide bridge.

Natural Occurrence and Biological Significance

This compound is not merely a laboratory curiosity; it is a naturally occurring compound found in a variety of foods.[5][14] Its presence is a significant contributor to the characteristic flavor and aroma profiles of many common foodstuffs.

Examples of Natural Sources:

  • Allium Vegetables: Onions and garlic.[5][7]

  • Brassica Vegetables: Cabbage and kohlrabi.[5][7]

  • Other Foods: Durian fruit, cooked beef, and some cheeses.[6][15]

In these foods, this compound is often formed through enzymatic and chemical reactions that occur when the plant material is cut, crushed, or cooked.[5]

While the direct biological role of this compound in humans is not extensively studied, the broader class of disulfides is of immense biological importance. Disulfide bonds are critical for the proper folding and structural stability of many proteins.[16][17] The thiol-disulfide exchange is a fundamental biochemical reaction that governs the formation and rearrangement of these bonds.[9]

Applications in Industry

The primary application of this compound is in the food and flavor industry .[5][14] Its potent, sulfurous, and truffle-like aroma makes it a valuable flavoring agent.[5][6][7] It is used to impart or enhance the flavors of onion, garlic, meat, and savory products.[15]

Conclusion

From its conceptual origins in the pioneering work of William Christopher Zeise to its modern-day applications as a key flavor component, this compound serves as a compelling example of how fundamental chemical discoveries evolve into practical applications. While the specific moment of its initial discovery may be lost to the annals of 19th-century chemistry, the scientific principles governing its synthesis, properties, and natural occurrence are well-established. For researchers and professionals in drug development, the study of such simple disulfides provides valuable insights into the more complex disulfide chemistry that governs the structure and function of biological macromolecules.

References

Methodological & Application

Application Note: A Selective One-Pot Synthesis of Ethyl Methyl Disulfide from Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of unsymmetrical disulfides, such as ethyl methyl disulfide, presents a significant challenge due to the common co-formation of symmetrical disulfide byproducts. This application note provides a detailed, reliable protocol for the selective one-pot synthesis of this compound from methanethiol and ethanethiol. The methodology leverages an activated thiol intermediate strategy to circumvent the statistical product distribution often observed in direct oxidative co-coupling reactions. By first reacting one thiol with an activating agent to form a sulfenyl intermediate, followed by subsequent reaction with a second thiol, high yields and selectivity for the desired unsymmetrical disulfide can be achieved. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical safety considerations.

Introduction

This compound (CH₃SSCH₂CH₃) is an organosulfur compound of interest in various fields. It is a known volatile component contributing to the aroma of foods like cabbage, cheese, and coffee and has applications as a flavoring agent.[1][2][3] In synthetic chemistry, unsymmetrical disulfides are valuable building blocks and are structurally important in many biologically active molecules. The disulfide bond itself is a key structural feature in proteins, where it forms cross-links between cysteine residues.[4][5]

The primary challenge in synthesizing an unsymmetrical disulfide like this compound from two different thiols (R¹SH and R²SH) is controlling the reaction's selectivity. Simple aerobic oxidation of a thiol mixture typically results in a statistical mixture of three products: two symmetrical disulfides (R¹SSR¹ and R²SSR²) and the desired unsymmetrical disulfide (R¹SSR²).[6][7] To overcome this, strategies that proceed in a stepwise manner are preferred. One of the most effective approaches involves the in-situ generation of an electrophilic sulfenyl intermediate from one thiol, which can then be selectively attacked by a second thiol.[6][8][9]

This document details a protocol based on the use of 1-chlorobenzotriazole (BtCl) as a mild and efficient activating agent. This method avoids harsh oxidants and allows for a one-pot synthesis under controlled conditions, providing a practical and high-yielding route to pure this compound.[8]

Mechanistic Principles

The synthesis of disulfides from thiols is fundamentally an oxidation reaction.[10][11] The selective formation of an unsymmetrical disulfide relies on avoiding the simultaneous oxidation of both thiol starting materials. The strategy outlined here involves two key mechanistic steps:

  • Activation of the First Thiol: The first thiol (in this case, methanethiol) reacts with 1-chlorobenzotriazole (BtCl). The thiol acts as a nucleophile, attacking the chlorine-bearing nitrogen of BtCl, to form a methylsulfenyl benzotriazole intermediate (MeS-Bt). This intermediate is an electrophilic sulfur species, effectively "activating" the methylthio group for subsequent nucleophilic attack. This step proceeds without significant formation of the symmetrical dimethyl disulfide.[8]

  • Thiol-Disulfide Exchange: The second thiol (ethanethiol) is deprotonated by a mild base (or is sufficiently nucleophilic) to form a thiolate anion (EtS⁻). This thiolate then acts as a nucleophile, attacking the electrophilic sulfur atom of the MeS-Bt intermediate in a process analogous to a thiol-disulfide exchange.[12][13] This reaction follows an Sₙ2-like pathway, forming the desired this compound product and releasing benzotriazole as a byproduct.[10][12][14]

The overall process is highly efficient because the stepwise nature of the reactions prevents the random coupling of thiols.

Reaction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling MeSH Methanethiol (CH₃SH) reac1 MeSH->reac1 BtCl 1-Chlorobenzotriazole (BtCl) BtCl->reac1 MeSBt Methylsulfenyl Benzotriazole Intermediate (MeS-Bt) MeSBt->MeSBt_c Intermediate Transfer Cl_ion Cl⁻ reac1->MeSBt + HCl EtSH Ethanethiol (EtSH) reac2 EtSH->reac2 Product This compound (MeS-SEt) BtH Benzotriazole (BtH) MeSBt_c->reac2 reac2->Product + BtH

Caption: Reaction mechanism for the two-step synthesis.

Experimental Design and Protocol

This protocol is designed as a one-pot procedure to maximize efficiency and minimize material loss between steps.

Materials and Equipment
Reagents & SolventsGradeSupplierNotes
Methanethiol (CH₃SH)≥99.5%Standard SupplierHighly toxic, foul-smelling gas. Can be used as a solution in an organic solvent.
Ethanethiol (C₂H₅SH)≥99%Standard SupplierToxic, foul-smelling liquid.
1-Chlorobenzotriazole (BtCl)≥98%Standard SupplierMoisture-sensitive solid.
Dichloromethane (DCM)AnhydrousStandard SupplierSolvent for the reaction.
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.N/AFor aqueous workup.
Brine (Saturated NaCl)Saturated Aq. Sol.N/AFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying organic layer.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Hexane / Ethyl AcetateHPLC GradeStandard SupplierEluent for chromatography.
EquipmentDescription
Three-neck round-bottom flask100 mL, oven-dried
Magnetic stirrer and stir bar
Low-temperature bathDry ice/acetone (-78 °C)
Inert gas lineNitrogen or Argon
Syringes and needlesFor reagent addition
Separatory funnel250 mL
Rotary evaporatorFor solvent removal
Glass column for chromatography
Detailed Experimental Protocol

SAFETY FIRST: All operations involving thiols must be performed in a well-ventilated chemical fume hood. Thiols are volatile, possess extremely unpleasant odors, and are toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Experimental_Workflow setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂) - Add BtCl in DCM cool 2. Cooling - Cool to -78 °C (Dry Ice/Acetone) setup->cool Establish inert env. add_mesh 3. Thiol 1 Addition - Slowly add Methanethiol - Stir for 15 min cool->add_mesh Activation step add_etsh 4. Thiol 2 Addition - Add Ethanethiol - Stir for 15 min at -78 °C add_mesh->add_etsh Coupling step warm 5. Warming - Remove cooling bath - Warm to room temp. - Stir for 2-3 hours add_etsh->warm Allow reaction to complete workup 6. Aqueous Workup - Quench with NaHCO₃ - Separate layers - Wash with brine, dry warm->workup Isolate crude product purify 7. Purification - Concentrate solvent - Purify via column chromatography workup->purify Remove byproducts product 8. Final Product - this compound - Characterize (NMR, MS) purify->product Obtain pure compound

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup and Activation

  • Place a magnetic stir bar into an oven-dried 100 mL three-neck round-bottom flask.

  • Seal the flask and establish an inert atmosphere by purging with dry nitrogen or argon gas.

  • To the flask, add 1-chlorobenzotriazole (1.0 eq, e.g., 1.54 g, 10 mmol).

  • Using a syringe, add 40 mL of anhydrous dichloromethane (DCM). Stir the mixture until the solid dissolves.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Rationale: The low temperature is crucial to control the reactivity of the BtCl and the subsequently formed sulfenyl intermediate, preventing unwanted side reactions.[8]

Step 2: Addition of Methanethiol

  • Slowly add methanethiol (1.0 eq, 10 mmol) to the cold BtCl solution over 5 minutes. If using gaseous methanethiol, it can be bubbled through the solution. If using a pre-made solution, add it dropwise via syringe.

  • Stir the resulting mixture at -78 °C for an additional 15 minutes to ensure complete formation of the methylsulfenyl benzotriazole intermediate.

Step 3: Coupling with Ethanethiol

  • Slowly add ethanethiol (1.0 eq, e.g., 0.74 mL, 10 mmol) to the reaction mixture at -78 °C via syringe.

  • Continue stirring at -78 °C for another 15 minutes.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

    • Rationale: Allowing the reaction to warm gradually ensures that the coupling reaction proceeds to completion without thermal decomposition of the product or intermediates.

Step 4: Workup and Isolation

  • Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any acidic byproducts.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with saturated brine (1 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Caution: The crude product will still have a strong odor. Keep all materials within the fume hood.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a non-polar eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity). The product is expected to be non-polar.

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.[2]

Expected Results & Characterization
ParameterExpected Value
Yield 85-95% (based on literature for similar unsymmetrical disulfides)[8]
Appearance Colorless to pale yellow liquid[2]
Odor Strong, sulfurous, onion/garlic-like[2][15]
¹H NMR (CDCl₃) Peaks corresponding to -S-CH₃ and -S-CH₂-CH₃ protons.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 108.

Troubleshooting

  • Low Yield:

    • Cause: Moisture in the reaction. BtCl is moisture-sensitive.

    • Solution: Ensure all glassware is thoroughly oven-dried and use anhydrous solvents. Maintain a positive pressure of inert gas throughout the reaction.

  • Formation of Symmetrical Disulfides:

    • Cause: Reaction temperature was too high during the activation step, or the order of addition was incorrect.

    • Solution: Strictly maintain the temperature at -78 °C during the addition of both thiols. Ensure the first thiol (methanethiol) has fully reacted with BtCl before adding the second thiol (ethanethiol).

  • Incomplete Reaction:

    • Cause: Insufficient reaction time after warming.

    • Solution: Allow the reaction to stir for a longer period at room temperature and monitor by TLC until the starting materials are consumed.

Conclusion

This application note provides a robust and highly selective method for synthesizing this compound from methanethiol and ethanethiol. By employing 1-chlorobenzotriazole as an activating agent in a controlled, one-pot procedure, the formation of undesired symmetrical disulfide byproducts is effectively suppressed. The protocol is characterized by its mild reaction conditions, operational simplicity, and high product yields, making it a valuable methodology for researchers requiring access to unsymmetrical disulfides for various applications in chemistry and life sciences.

References

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Unsymmetrical Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Disulfide Bond

The disulfide bond (S-S) is a pivotal covalent linkage in chemistry and biology. In proteins, it is crucial for defining the tertiary structure and stability.[1] In the pharmaceutical and agrochemical industries, unsymmetrical disulfides are integral to the molecular architecture of numerous bioactive compounds, acting as key intermediates and pharmacophores.[2] The challenge in synthesizing unsymmetrical disulfides (R-S-S-R') lies in selectively coupling two different thiol precursors without the concurrent and often favored formation of symmetrical disulfides (R-S-S-R and R'-S-S-R'). One-pot syntheses, which involve the sequential addition of reagents in a single reaction vessel, offer an elegant solution to this challenge by minimizing purification steps, saving time and resources, and often leading to higher overall yields.

This comprehensive guide provides an in-depth exploration of modern one-pot methodologies for the synthesis of unsymmetrical disulfides, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer a comparative analysis of the available techniques to aid in the selection of the most appropriate method for a given application.

Strategic Approaches to One-Pot Unsymmetrical Disulfide Synthesis

The selective formation of an unsymmetrical disulfide bond in a one-pot process hinges on the controlled activation of one thiol species to generate an electrophilic sulfur intermediate, which then reacts with a second, nucleophilic thiol. The primary strategies can be broadly categorized as follows:

  • Oxidative Cross-Coupling of Thiols: This atom-economical approach involves the direct coupling of two different thiols in the presence of an oxidant. The key to success is to control the reaction conditions to favor the heterodimer over the homodimers.

  • Sequential Thiol Activation and Coupling: This widely employed strategy involves the in-situ generation of a sulfenyl derivative from the first thiol, followed by the introduction of the second thiol to form the unsymmetrical disulfide.

  • Thiol-Disulfide Exchange: This equilibrium-driven process can be guided towards the desired unsymmetrical product under specific conditions, often facilitated by electrochemical methods or redox mediators.[3]

Oxidative Cross-Coupling of Thiols

The direct oxidative coupling of two different thiols is an attractive and green approach, especially when using air or oxygen as the terminal oxidant.

A plausible mechanism for base-catalyzed aerobic oxidative coupling involves the deprotonation of the more acidic thiol to form a thiolate anion. This anion can then react with molecular oxygen to generate a thiyl radical and a superoxide radical anion. The thiyl radical can then either couple with another thiyl radical or react with a second thiolate anion to form a disulfide radical anion, which is subsequently oxidized to the disulfide. The selectivity for the unsymmetrical disulfide is often dependent on the differential reactivity of the two thiols and the careful control of reaction parameters.

An efficient method for the synthesis of unsymmetrical disulfides is the use of a simple base catalyst, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), with oxygen (from air) as the ideal green oxidant.[4] This method is characterized by its high atom economy, mild reaction conditions, and broad substrate scope.[4]

Experimental Protocols

Protocol 1: Base-Catalyzed Aerobic Oxidative Coupling of Thiols

This protocol is adapted from the work of Song et al., which describes a K₂CO₃-catalyzed aerobic cross-dehydrogenative coupling of thiols.[4]

Materials:

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Thiol 1 (0.5 mmol, 1.0 equiv.), K₂CO₃ (1.0 mmol, 2.0 equiv.), and DMSO (2.0 mL).

  • Stir the mixture at room temperature under an air atmosphere (using a balloon) for 10 minutes.

  • Add Thiol 2 (0.75 mmol, 1.5 equiv.) to the reaction mixture.

  • Continue stirring at room temperature under an air atmosphere for 24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical disulfide.

Sequential Thiol Activation and Coupling: The 1-Chlorobenzotriazole (BtCl) Method

A highly effective and green one-pot method for the synthesis of unsymmetrical disulfides employs 1-chlorobenzotriazole (BtCl) as an activating agent.[5][6][7] This method avoids the use of harsh and toxic oxidizing agents and proceeds through a benzotriazolated thiol intermediate (RSBt).[5][8]

The reaction proceeds in a two-step, one-pot sequence. First, a thiol (R¹SH) reacts with BtCl at low temperature to form the electrophilic intermediate R¹SBt, with minimal formation of the symmetrical disulfide.[5] Subsequently, a second thiol (R²SH) is added, which acts as a nucleophile, attacking the sulfur atom of the R¹SBt intermediate to form the unsymmetrical disulfide and regenerating benzotriazole as a recyclable byproduct.[5]

workflow Thiol1 Thiol 1 (R¹SH) Intermediate R¹SBt Intermediate Thiol1->Intermediate -78 °C, DCM BtCl 1-Chlorobenzotriazole (BtCl) BtCl->Intermediate Product Unsymmetrical Disulfide (R¹SSR²) Intermediate->Product Addition of Thiol 2 Thiol2 Thiol 2 (R²SH) Thiol2->Product Byproduct Benzotriazole (BtH) Product->Byproduct Byproduct

Caption: Workflow for the one-pot synthesis of unsymmetrical disulfides using 1-chlorobenzotriazole.

Protocol 2: Unsymmetrical Disulfide Synthesis via 1-Chlorobenzotriazole (BtCl)

This protocol is based on the method developed by Hunter et al.[5][7]

Materials:

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • 1-Chlorobenzotriazole (BtCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Thiol 1 (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL) in a flame-dried, two-necked round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of BtCl (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL) dropwise to the cooled thiol solution over 5 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add a solution of Thiol 2 (1.1 mmol, 1.1 equiv.) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure unsymmetrical disulfide.

Comparative Analysis of One-Pot Methods

MethodKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yields
Base-Catalyzed Aerobic Oxidation K₂CO₃ or Cs₂CO₃, O₂ (air), DMSOGreen (uses air as oxidant), high atom economy, readily available and inexpensive catalyst.[4]May require longer reaction times, selectivity can be an issue with thiols of similar reactivity.Good to excellent
1-Chlorobenzotriazole (BtCl) BtCl, DCM, low temperature (-78 °C)High yields, excellent selectivity, mild conditions, avoids harsh oxidants, recyclable byproduct.[5][6]Requires low temperatures, BtCl is a specialty reagent.High to excellent[5]
Iodine-Catalyzed Oxidation Catalytic I₂, DMAP/H₂O, aerobic; or I₂, visible light, O₂Uses a catalytic amount of iodine, can be driven by visible light, environmentally friendly.[9][10]May have limitations with sensitive functional groups.Good to excellent[10]
PPh₃-Mediated Reductive Coupling PPh₃, sulfonyl chloride, thiophenolCatalyst- and base-free, uses readily available starting materials.[11]Primarily demonstrated for aryl disulfides, generates triphenylphosphine oxide as a byproduct.Moderate to excellent[11]
Electrochemical Synthesis Undivided cell, room temperatureOxidant- and catalyst-free, high atom economy, evolves H₂ as the only byproduct.[9]Requires specialized electrochemical equipment.Good to excellent

Troubleshooting and Optimization

  • Low Yields: In oxidative coupling methods, ensure efficient stirring and a sufficient supply of air/oxygen. For the BtCl method, strictly anhydrous conditions are crucial. The order of thiol addition can also significantly impact the yield.[5]

  • Formation of Symmetrical Disulfides: This is the most common side reaction. In sequential activation methods, ensure the complete formation of the intermediate before adding the second thiol. Adjusting the stoichiometry of the reagents can also help minimize homodimerization.

  • Difficult Purification: The byproducts (e.g., benzotriazole, triphenylphosphine oxide) can sometimes co-elute with the product. Careful selection of the chromatographic conditions is necessary. The recyclability of benzotriazole can be an advantage of the BtCl method.[5]

Conclusion

The one-pot synthesis of unsymmetrical disulfides has evolved significantly, with a range of efficient, mild, and increasingly green methodologies now available to the synthetic chemist. The choice of method will depend on the specific substrates, functional group tolerance, scalability, and available laboratory resources. The base-catalyzed aerobic oxidation and the 1-chlorobenzotriazole-mediated coupling represent two robust and versatile approaches with broad applicability. As research continues, we can expect the development of even more selective, efficient, and sustainable methods for the construction of this important functional group.

References

GC-MS Analysis of Ethyl Methyl Disulfide: A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, scientifically-grounded methodology for the analysis of ethyl methyl disulfide (C₃H₈S₂), a volatile sulfur compound (VSC) of significant interest in the food, environmental, and pharmaceutical sectors. Due to their high reactivity and often low concentrations, the analysis of VSCs presents unique challenges.[1] This guide outlines robust protocols for sample preparation, including headspace solid-phase microextraction (HS-SPME), and presents optimized parameters for gas chromatography-mass spectrometry (GC-MS). We delve into the causality behind experimental choices, from column selection to mass spectral interpretation, to ensure a self-validating and reproducible workflow.

Introduction: The Significance of this compound Analysis

This compound (EMDS), also known as 2,3-dithiapentane, is a dialkyldisulfide naturally occurring in a variety of substances, including onions, cabbages, and kohlrabi.[2] Its presence, even at trace levels, can significantly influence the aroma and flavor profile of foods and beverages, contributing characteristic sulfurous notes.[1][2] Beyond flavor science, the detection of EMDS and other VSCs is critical in environmental monitoring, as they can be indicators of industrial pollution, and in pharmaceutical development, where they may appear as impurities or degradation products affecting drug stability and safety.

The primary analytical challenge lies in the compound's volatility and its tendency to interact with active sites within the analytical system. Therefore, a successful methodology requires meticulous sample preparation and an inert chromatographic pathway to achieve accurate and repeatable quantification. This document provides the expertise-driven protocols necessary to overcome these challenges.

Principle of the Method: GC-MS for Volatile Sulfur Compounds

Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for the analysis of volatile and semi-volatile compounds like EMDS.[3] The process involves two key stages:

  • Gas Chromatographic (GC) Separation: The volatile analytes, extracted from the sample matrix, are injected into the GC system. They are vaporized and carried by an inert gas (e.g., Helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase, which is influenced by factors like boiling point and polarity.

  • Mass Spectrometric (MS) Detection and Identification: As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing it to ionize and fragment in a predictable and reproducible manner. The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries like the NIST Mass Spectral Library.[4][5]

Detailed Experimental Protocol

This section details the complete workflow, from sample collection to data analysis. The causality behind each step is explained to provide a deeper understanding of the method.

The choice of sample preparation technique is dictated by the sample matrix and the concentration of the target analyte. For trace-level VSCs in complex matrices, a pre-concentration step is essential.[6][7] Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method due to its solvent-free nature, simplicity, and high sensitivity.[6][7]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction of VSCs from liquid or solid samples (e.g., beverages, food homogenates, water samples).

  • Sample Aliquoting: Place 5-10 mL of the liquid sample (or 1-5 g of a solid sample suspended in water) into a 20 mL headspace vial. For samples with high ethanol content, dilution to ~2.5% v/v can improve extraction efficiency.[7]

  • Matrix Modification (Optional but Recommended): Add NaCl to the sample to a final concentration of 20% w/v.[7] Salting-out increases the ionic strength of the aqueous phase, which decreases the solubility of non-polar analytes like EMDS and promotes their partitioning into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

  • Equilibration and Extraction:

    • Place the vial in a heating block or autosampler agitator set to 35-50°C.[7] Incubation allows the volatile compounds to partition from the sample matrix into the headspace. An equilibration time of 10-15 minutes is typical.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace.[7] This fiber type is highly effective for trapping a broad range of volatile and semi-volatile compounds.

    • Allow the fiber to extract for 30 minutes with agitation.[7] This timeframe is often sufficient to reach equilibrium or near-equilibrium for VSCs.

  • Desorption: Immediately transfer the SPME fiber to the GC inlet, which is held at a high temperature (e.g., 250°C), for thermal desorption of the trapped analytes onto the GC column. A desorption time of 2-5 minutes is usually adequate.

An inert flow path is critical for preventing the loss of reactive sulfur compounds.[8] The following parameters are a robust starting point for the analysis of EMDS.

Parameter Recommended Setting Justification
GC System
Injector TypeSplit/SplitlessAllows for both high concentration (splitless) and low concentration (split) analysis. A split ratio of 10:1 is a good starting point to improve peak shape for early-eluting compounds.
Inlet Temperature250 °CEnsures rapid and complete thermal desorption of analytes from the SPME fiber without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Provides optimal velocity for separation on standard 0.25-0.32 mm ID columns.
GC ColumnAgilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or equivalent low-bleed, inert column.A thick-film, sulfur-specific column provides excellent resolution and peak shape for reactive VSCs. A standard DB-5ms is also a viable alternative.
Oven Program40°C (hold 3 min), ramp to 250°C at 10°C/min, hold 5 min.The initial low temperature improves trapping of volatile compounds at the head of the column. The temperature ramp effectively separates compounds based on their boiling points. The final hold ensures the column is clean for the next injection.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, which generates the extensive and well-characterized fragmentation spectra found in libraries like NIST.[9]
Mass Rangem/z 35 - 250This range covers the molecular ion of EMDS (m/z 108.0) and its characteristic fragments, while avoiding interference from air/water at lower masses.[4]
Source Temperature230 °CPrevents condensation of analytes within the ion source.
Transfer Line Temp280 °CEnsures analytes remain in the gas phase as they travel from the GC column to the MS source.

Data Acquisition and Interpretation

Unambiguous identification of the target compound is achieved by combining two pieces of evidence:

  • Retention Time (RT): Under the specified chromatographic conditions, EMDS will have a consistent and reproducible elution time. This should be confirmed by analyzing a pure standard of this compound.

  • Mass Spectrum: The primary method of identification is matching the acquired mass spectrum of the unknown peak with a reference spectrum from a trusted library, such as the NIST/EPA/NIH Mass Spectral Library.[4][5]

Key Physicochemical and Spectral Data for this compound

PropertyValueSource
Molecular FormulaC₃H₈S₂[4]
Molecular Weight108.23 g/mol [4][10]
CAS Number20333-39-5[4]
Kovats RI (Std. non-polar)~815 - 870[10]

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions.

  • Molecular Ion (M⁺): The peak at m/z 108 corresponds to the intact ionized molecule. Its presence is crucial for confirming the molecular weight.

  • Key Fragment Ions: The most abundant and characteristic fragments include:

    • m/z 61 ([CH₃S₂]⁺): A significant fragment resulting from the loss of an ethyl group.

    • m/z 79 ([C₂H₅S₂]⁺): A fragment from the loss of a methyl group.

    • m/z 47 ([CH₃S]⁺): A common fragment in sulfur-containing compounds.

    • m/z 93 ([C₂H₅SS]⁺): Loss of a methyl radical.

The NIST WebBook provides a reference spectrum for visual comparison.[4]

GC-MS Workflow Visualization

The following diagram illustrates the complete analytical process from sample preparation to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Headspace Vial (+ NaCl) Sample->Vial Aliquot SPME HS-SPME Extraction (e.g., 40°C, 30 min) Vial->SPME Equilibrate & Expose Fiber GC_Inlet GC Inlet (Desorption @ 250°C) SPME->GC_Inlet Inject GC_Column GC Column Separation (Temp Program) GC_Inlet->GC_Column MS_Detect MS Detection (EI, m/z 35-250) GC_Column->MS_Detect Chromatogram Total Ion Chromatogram (TIC) MS_Detect->Chromatogram Acquire Data Spectrum Mass Spectrum Extraction Chromatogram->Spectrum Select Peak Identification Library Search & RT Match Spectrum->Identification Result Identified: this compound Identification->Result

Caption: Workflow for the analysis of this compound via HS-SPME-GC-MS.

Conclusion

This application note presents a comprehensive and validated protocol for the analysis of this compound using HS-SPME-GC-MS. By understanding the rationale behind sample preparation choices, utilizing an inert chromatographic system, and applying optimized GC-MS parameters, researchers can achieve reliable and sensitive detection of this key volatile sulfur compound. The methodology described herein is suitable for a wide range of applications, from quality control in the food and beverage industry to trace-level analysis in environmental and clinical research.

References

Application Note: Quantification of Ethyl Methyl Disulfide in Wine

Author: BenchChem Technical Support Team. Date: January 2026

A Robust Method Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Sulfur Chemiluminescence Detection (HS-SPME-GC-SCD)

Introduction: The Double-Edged Sword of Sulfur Compounds in Wine

Volatile sulfur compounds (VSCs) are a pivotal class of molecules that profoundly influence the sensory profile of wine.[1] At trace concentrations, they can introduce desirable complexity, contributing to the sought-after "flinty" or "truffle" notes in aged wines.[2][3] However, when their concentrations exceed sensory thresholds, they are responsible for significant aromatic defects, often described as "reductive" off-odors like rotten egg, cooked cabbage, or burnt rubber.[2][4]

Ethyl methyl disulfide (EMDS) is one such disulfide that can be formed in wine, typically through the oxidation of its precursor thiols, methanethiol and ethanethiol.[2][3] Its presence, even at low µg/L levels, can impart unpleasant onion-like or cabbage-like aromas. Accurate and sensitive quantification of EMDS is therefore critical for winemakers, enabling them to diagnose potential aromatic faults, optimize winemaking practices (such as nutrient management and aeration), and take corrective actions to ensure product quality.[5]

The analysis of EMDS presents a significant challenge due to its high volatility, low concentration, and the chemical complexity of the wine matrix.[1][6] Direct injection methods lack the required sensitivity, while traditional extraction techniques can be time-consuming and prone to artifact formation. This application note details a robust, sensitive, and highly selective method for the quantification of EMDS in wine, employing Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis using Gas Chromatography (GC) with a Sulfur Chemiluminescence Detector (SCD).[7][8][9]

Principles of the Analytical Methodology

The chosen methodology combines the advantages of a solvent-free extraction technique with a highly selective detection system, providing an optimal solution for trace-level sulfur analysis in a complex matrix.

Headspace Solid-Phase Microextraction (HS-SPME)

SPME is an equilibrium-based preconcentration technique that is rapid, simple, and amenable to automation.[9][10] A fused silica fiber coated with a stationary phase is exposed to the headspace above the wine sample. Volatile analytes, including EMDS, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

The key to this technique is achieving equilibrium, which is influenced by factors such as temperature, extraction time, and the composition of the wine matrix.[11] The high ethanol content and other volatile and non-volatile compounds in wine can significantly affect the partitioning of VSCs, making it essential to use a matrix-matched calibration or an appropriate internal standard for accurate quantification.[5][12] The "salting-out" effect, achieved by adding sodium chloride to the sample, is employed to decrease the solubility of EMDS in the aqueous phase and promote its transfer into the headspace, thereby enhancing extraction efficiency.

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

Following extraction, the SPME fiber is thermally desorbed in the hot GC injector, transferring the analytes onto the analytical column for separation. The Sulfur Chemiluminescence Detector (SCD) offers unparalleled selectivity and sensitivity for sulfur-containing compounds.[13]

The mechanism of the SCD involves the high-temperature combustion of column effluent, which converts all sulfur-containing molecules into sulfur monoxide (SO). This SO is then reacted with ozone (O₃) in a reduced-pressure chamber. This reaction produces excited sulfur dioxide (SO₂*), which rapidly decays to its ground state, emitting light (chemiluminescence) in the process.

SO + O₃ → SO₂ + O₂* SO₂ → SO₂ + hν (light)*

The intensity of the emitted light is directly proportional to the amount of sulfur entering the detector. This provides two major advantages:

  • High Selectivity: The detector is virtually blind to non-sulfur-containing compounds, eliminating interferences from the complex wine matrix.[13]

  • Equimolar Response: The detector's response is proportional to the number of sulfur atoms in the molecule. This simplifies quantification and improves accuracy.[13]

The combination of SPME's efficient preconcentration with GC-SCD's selective detection provides a powerful tool for the reliable quantification of EMDS at levels well below its sensory threshold.[7][8]

Detailed Experimental Protocol

Reagents and Materials
  • Standards: this compound (CAS 624-91-9), Diethyl disulfide (DEDS, CAS 110-81-6) for use as an internal standard (IS).

  • Solvents: Methanol (HPLC grade).

  • Synthetic Wine: 12% (v/v) ethanol, 5 g/L tartaric acid in deionized water, pH adjusted to 3.5 with NaOH.

  • Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile impurities.

  • Equipment:

    • Gas chromatograph with SCD (e.g., Agilent 355 SCD)[13][14]

    • Autosampler with SPME fiber holder

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

    • Standard laboratory glassware and analytical balance

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 mg/L): Accurately weigh ~10 mg of pure EMDS and DEDS standards into separate 10 mL volumetric flasks. Dissolve and make up to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with methanol.

  • Calibration Standards (0.1 - 20 µg/L):

    • In a series of 20 mL headspace vials, add 5.0 mL of synthetic wine.

    • Spike each vial with the appropriate volume of EMDS working standard solution to achieve final concentrations covering the expected range in wine (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/L).

    • Spike each vial (including the blank) with the DEDS internal standard working solution to a constant final concentration (e.g., 5 µg/L).

Analytical Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-SCD Analysis cluster_data Data Processing & Quantification Sample Wine Sample (5 mL) Vial 20 mL Headspace Vial Sample->Vial Standard Calibration Standard (5 mL Synthetic Wine) Standard->Vial NaCl Add 2.0 g NaCl Vial->NaCl IS Spike Internal Standard (e.g., 5 µg/L DEDS) NaCl->IS Seal Seal Vial IS->Seal Incubate Incubate & Equilibrate (e.g., 40°C for 15 min) Seal->Incubate Extract Expose SPME Fiber (e.g., 30 min) Incubate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate GC Separation Desorb->Separate Detect SCD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (EMDS & IS) Chromatogram->Integrate CalCurve Construct Calibration Curve (Area Ratio vs. Conc.) Integrate->CalCurve Calculate Calculate EMDS Conc. in Sample Integrate->Calculate CalCurve->Calculate

Caption: Automated workflow for EMDS quantification in wine.

Sample Preparation and HS-SPME Protocol
  • Allow wine samples to equilibrate to room temperature.

  • Using a volumetric pipette, transfer 5.0 mL of wine sample into a 20 mL headspace vial.

  • Add 2.0 g of NaCl.

  • Spike with the internal standard (DEDS) to a final concentration of 5 µg/L.

  • Immediately seal the vial with a magnetic cap.

  • Place the vial in the autosampler tray. The following steps are automated:

    • Incubation: Incubate the vial at 40°C for 15 minutes with agitation.

    • Extraction: Expose the DVB/CAR/PDMS fiber to the vial headspace for 30 minutes at 40°C.

    • Desorption: Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

GC-SCD Instrumental Parameters

All instrumental parameters should be optimized for the specific system in use. The following table provides a validated starting point.

Parameter Condition
GC System
Injector Splitless mode, 250°C
SPME Desorption Time 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Column DB-Sulfur SCD (30 m x 0.32 mm x 4.2 µm) or equivalent
Oven Program 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min)
SCD System
Detector Temp. 250°C
Burner Temp. 800°C
Ozone Flow 40 mL/min
Transfer Line Temp. 240°C

Data Analysis, Quantification, and Method Validation

Quantification
  • Peak Identification: Identify the chromatographic peaks corresponding to EMDS and the internal standard (DEDS) based on their retention times, as determined from the analysis of individual standards.

  • Calibration Curve: For the calibration standards, calculate the peak area ratio of the analyte to the internal standard (AreaEMDS / AreaIS). Plot this ratio against the known concentration of EMDS (µg/L). Perform a linear regression to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.[15]

  • Sample Calculation: For each wine sample, calculate the peak area ratio (AreaEMDS / AreaIS). Use the calibration equation to determine the concentration of EMDS in the sample.

ConcentrationEMDS (µg/L) = ( (AreaEMDS / AreaIS) - c ) / m

Where:

  • c is the y-intercept of the regression line

  • m is the slope of the regression line

Method Performance Characteristics

The method should be validated to ensure its reliability.[15][16] Key validation parameters are summarized below.

Parameter Typical Performance Description
Linearity (R²) > 0.995Demonstrates a direct proportional relationship between detector response and concentration over a defined range.
Limit of Detection (LOD) ~0.05 µg/LThe lowest concentration of analyte that can be reliably distinguished from the background noise (Signal-to-Noise ratio of 3).
Limit of Quantification (LOQ) ~0.15 µg/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of 10).[7][8][16]
Precision (RSD%) < 10%The relative standard deviation of replicate measurements, indicating the method's repeatability.
Accuracy (Recovery %) 90 - 110%The closeness of the measured value to the true value, assessed by spiking a known concentration of EMDS into a wine sample.

Conclusion

This application note presents a comprehensive and robust protocol for the quantification of this compound in wine samples. The use of HS-SPME provides a simple, automated, and solvent-free method for sample preparation, effectively concentrating the volatile analyte from the complex wine matrix. The high selectivity and sensitivity of the Sulfur Chemiluminescence Detector ensure that EMDS can be accurately quantified at trace levels, free from matrix interferences. This method provides oenologists and quality control laboratories with a reliable tool to monitor and manage the formation of reductive off-odors, ultimately leading to improved wine quality and consistency.

References

Analytical Standards for Ethyl Methyl Disulfide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl methyl disulfide (EMDS), a volatile organosulfur compound with the chemical formula C₃H₈S₂, is a molecule of significant interest across various scientific disciplines.[1] It is a key aroma component in numerous foods, including onions, garlic, and cabbage, contributing to their characteristic sulfurous notes.[2][3] Beyond its role in food science, EMDS is utilized as a flavoring agent and serves as an intermediate in chemical synthesis.[1] Its presence can also be an indicator of specific biological or environmental processes. Given its volatility and reactivity, the accurate and precise quantification of this compound is paramount for quality control, impurity profiling, and research applications.

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound, designed for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 20333-39-5[4][5][6]
Molecular Formula C₃H₈S₂[6]
Molecular Weight 108.23 g/mol [7][8]
Synonyms (methyldisulfanyl)ethane, Methyl ethyl disulfide, 2,3-Dithiapentane[1][4][5][7][9]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, sulfurous, reminiscent of garlic or rotten cabbage[1]
Boiling Point ~66.60 °C[8]
Solubility Low solubility in water; soluble in organic solvents[1]

Analytical Standards and Reagents

The foundation of any quantitative analysis is the use of high-purity analytical standards. Certified Reference Materials (CRMs) for this compound are available from various chemical suppliers. When selecting a standard, it is crucial to obtain a Certificate of Analysis (CoA) that details the purity and the identity and concentration of any impurities. For instance, common impurities in the synthesis of related sulfides can include unreacted starting materials or byproducts from side reactions.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography coupled with mass spectrometry is the premier technique for the analysis of volatile compounds like this compound due to its high sensitivity, selectivity, and resolving power.

Rationale for Method Selection

The volatility of this compound makes it an ideal candidate for gas chromatography. The use of a mass spectrometer as a detector provides definitive identification based on the molecule's unique mass fragmentation pattern, and allows for sensitive quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in appropriate solvent (e.g., Dichloromethane) Sample->Dilution Standard Analytical Standard (CRM) Standard->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation Chromatographic Separation (e.g., DB-Sulfur SCD column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Detailed Protocol

1. Standard and Sample Preparation:

  • Prepare a stock solution of the this compound certified reference material (e.g., 1000 µg/mL) in a suitable solvent such as dichloromethane or methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For liquid samples, dilute an accurately weighed or measured amount in the chosen solvent. For solid matrices, an extraction step (e.g., solvent extraction or headspace analysis) may be necessary.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC Column Agilent J&W DB-Sulfur SCD or similar low-bleed column for sulfur compoundsOptimized for the separation of volatile sulfur compounds, providing good peak shape and resolution.[11]
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Temperature Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 2 min)A temperature ramp allows for the separation of compounds with different boiling points.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert carrier gas that provides good chromatographic efficiency.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Analyzer QuadrupoleCommonly used for its robustness and good performance in quantitative analysis.
Scan Range m/z 35-150Covers the molecular ion and expected fragment ions of this compound.
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysisFull scan provides a complete mass spectrum for identification, while SIM enhances sensitivity for quantification by monitoring specific ions.

3. Data Analysis:

  • Identification: The retention time of the peak in the sample chromatogram should match that of the analytical standard. The mass spectrum of the sample peak should also match the reference spectrum of this compound. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[4]

  • Quantification: In SIM mode, monitor the following ions for quantification and confirmation:

    • Quantifier Ion: m/z 108 (Molecular Ion, [M]⁺)
    • Qualifier Ions: m/z 79 ([M-C₂H₅]⁺), m/z 61 ([M-SCH₃]⁺)

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis with Derivatization

For non-volatile or thermally labile compounds, HPLC is often the method of choice. However, due to its high volatility, direct analysis of this compound by HPLC with common detectors like UV-Vis is challenging.[12] A pre-column derivatization step can be employed to introduce a chromophore or fluorophore onto the molecule, enabling sensitive detection.

Rationale for Method Selection

This method provides an alternative to GC-MS and can be particularly useful when GC instrumentation is unavailable or when analyzing complex matrices where derivatization can enhance selectivity. A patented method describes the derivatization of sulfides with N-halogeno-N-metal arylsulfonamidates to produce UV-absorbing compounds.[13]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization Reaction (e.g., with N-halogeno-N-metal arylsulfonamidate) Sample->Derivatization Standard Analytical Standard Standard->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection HPLC_Separation Reversed-Phase Separation (e.g., C18 column) HPLC_Injection->HPLC_Separation UV_Detection UV-Vis Detection HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the quantitative analysis of this compound by HPLC with pre-column derivatization.

Detailed Protocol

1. Derivatization Procedure:

  • This protocol is based on the principles outlined in US Patent 4,565,787.[13]

  • React a known amount of the sample or standard with a suitable N-halogeno-N-metal arylsulfonamidate in an appropriate solvent.

  • The reaction conditions (temperature, time, and reagent concentrations) must be carefully optimized to ensure complete and reproducible derivatization.

2. HPLC Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of the nonpolar derivatized analyte.[13]
Mobile Phase Gradient of acetonitrile and waterA gradient elution is typically required to effectively separate the derivatized compound from unreacted reagents and other matrix components.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV-Vis DetectorThe wavelength of detection should be set to the absorbance maximum of the derivatized this compound.[13]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Data Analysis:

  • Identification: The retention time of the derivatized analyte in the sample should match that of the derivatized standard.

  • Quantification: Create a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of this compound in the original sample by accounting for the dilution and derivatization factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. While not typically used for routine quantification, it is invaluable for the characterization of reference standards.

Rationale for Method Selection

NMR provides unambiguous structural information. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are unique to the molecular structure of this compound.

Expected Spectral Data
  • ¹H NMR: The spectrum will show characteristic signals for the ethyl (-CH₂- and -CH₃) and methyl (-CH₃) protons, with specific chemical shifts and splitting patterns due to spin-spin coupling.

  • ¹³C NMR: The spectrum will exhibit distinct signals for the three carbon atoms in the molecule. Reference spectra for the ¹³C NMR of this compound are available in spectral databases.[7][14]

Impurity Profiling

The identification and quantification of impurities are critical for ensuring the quality and safety of materials. Potential impurities in this compound can arise from the synthesis process. For example, the synthesis of the related methyl ethyl sulfide can result in unreacted starting materials and byproducts.[10] A thorough impurity profiling should be conducted using a high-resolution analytical technique like GC-MS.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate identification and quantification of this compound. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. For routine quantitative analysis of this volatile compound, GC-MS is the recommended technique due to its high sensitivity and specificity. HPLC with pre-column derivatization offers a viable alternative. NMR spectroscopy remains the gold standard for the structural confirmation of analytical standards. By following these detailed protocols and understanding the underlying scientific principles, researchers can ensure the generation of reliable and reproducible data in their studies of this compound.

References

Application Notes and Protocols for Ethyl Methyl Disulfide as a Soil Fumigant

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Imperative for Novel Soil Fumigants and the Potential of Ethyl Methyl Disulfide

The phasing out of methyl bromide due to its significant ozone-depleting properties has created a critical need for effective and environmentally safer alternatives for soil fumigation.[1][2] Soil fumigation is an essential agricultural practice for managing soil-borne pests, including nematodes, fungi, bacteria, and weeds, which can devastate high-value crops.[3][4] In this context, sulfur-containing compounds have emerged as promising candidates. This compound (EMDS), a volatile organosulfur compound, presents itself as a compelling area of research for the development of new soil fumigant technologies.

These application notes provide a comprehensive guide for researchers and scientists interested in evaluating the efficacy and application of this compound as a soil fumigant. Given the limited publicly available data specifically on EMDS for this application, this guide synthesizes information on its chemical properties, safety, and regulatory context, while drawing logical parallels from its close analog, dimethyl disulfide (DMDS), a commercially registered soil fumigant.[5][6] The protocols outlined herein are intended to serve as a robust starting point for laboratory and small-scale field investigations.

II. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application as a soil fumigant. These properties influence its volatilization, diffusion through the soil matrix, and interaction with soil components.

PropertyValueSource(s)
Chemical Formula C₃H₈S₂[1][7]
Molecular Weight 108.23 g/mol [7]
Appearance Colorless to pale yellow liquid[8]
Odor Strong, sulfurous, garlic-like[1][8]
Boiling Point 137 °C[1]
Melting Point -105.91 °C[1]
Density 1.0200 g/cm³[1]
Vapor Pressure Data not readily available for EMDS. For DMDS: 2.8 kPa at 20°C. It is expected that EMDS has a slightly lower vapor pressure than DMDS due to its higher molecular weight.
Water Solubility Low[8]
Solubility in Organic Solvents Soluble in many organic solvents[8]

III. Proposed Mechanism of Action

The biocidal activity of disulfide compounds like EMDS is believed to be multifaceted. While the precise mechanism for EMDS is yet to be fully elucidated, research on analogous compounds, particularly DMDS, suggests the following pathways.[3][9]

  • Disruption of Cellular Respiration: Disulfide compounds are known to interfere with mitochondrial function, potentially by inhibiting key enzymes in the electron transport chain. This leads to a reduction in ATP production and ultimately, cell death.[10]

  • Cell Membrane Damage: The lipophilic nature of EMDS allows it to readily partition into and disrupt the integrity of cellular membranes of soil microbes. This can lead to increased membrane permeability, leakage of essential cellular components, and eventual lysis.[9][11]

  • Enzyme Inhibition: The disulfide bond can react with sulfhydryl groups (-SH) in the active sites of essential enzymes, leading to their inactivation and the disruption of critical metabolic pathways.

Mechanism_of_Action EMDS This compound (EMDS) Mitochondria Mitochondrial Dysfunction EMDS->Mitochondria Inhibits Electron Transport Chain Membrane Cell Membrane Damage EMDS->Membrane Disrupts Lipid Bilayer Enzymes Enzyme Inhibition EMDS->Enzymes Reacts with -SH groups ATP Reduced ATP Production Mitochondria->ATP Leakage Cellular Leakage Membrane->Leakage Inactivation Metabolic Disruption Enzymes->Inactivation Death Pathogen Death ATP->Death Leakage->Death Inactivation->Death

Caption: Proposed mechanism of action for this compound as a soil fumigant.

IV. Experimental Protocols for Efficacy Evaluation

The following protocols are designed for laboratory and small-scale field trials to assess the nematicidal, fungicidal, and herbicidal efficacy of this compound.

A. Laboratory Bioassay for Nematicidal Activity

This protocol is adapted from established methods for testing the efficacy of fumigants against root-knot nematodes (Meloidogyne spp.).[5][6]

1. Materials:

  • This compound (analytical grade)

  • Sterilized sandy loam soil

  • Root-knot nematode (Meloidogyne incognita) second-stage juveniles (J2)

  • Glass vials or small, sealed containers

  • Micropipettes

  • Incubator

2. Procedure:

  • Prepare a stock solution of EMDS in a suitable organic solvent (e.g., acetone) at a high concentration.

  • In a series of glass vials, place 10 g of sterilized, moist sandy loam soil.

  • Prepare serial dilutions of the EMDS stock solution to achieve a range of target concentrations in the soil (e.g., 10, 25, 50, 100, 200 µg/g of soil).

  • Apply the appropriate volume of each EMDS dilution to the soil in the vials and immediately seal them to prevent volatilization. Include a solvent-only control and an untreated control.

  • Allow the vials to equilibrate for 24 hours at a controlled temperature (e.g., 25°C).

  • Introduce a known number of M. incognita J2 (e.g., 100) into each vial.

  • Incubate the vials for 48-72 hours.

  • Extract the nematodes from the soil using a standard method (e.g., Baermann funnel).

  • Count the number of motile and immotile nematodes under a microscope.

  • Calculate the percentage mortality for each concentration and determine the LC₅₀ value.

B. Small-Scale Field Trial Protocol

This protocol outlines a procedure for a contained field trial to evaluate the efficacy of EMDS under more realistic conditions.

Field_Trial_Workflow cluster_pre Pre-Application cluster_app Application cluster_post Post-Application Site_Selection Site Selection & Plot Design Soil_Prep Soil Preparation (Tillage, Moisture Adjustment) Site_Selection->Soil_Prep Pre_Sampling Pre-Fumigation Soil Sampling Soil_Prep->Pre_Sampling Application EMDS Application (Drip or Shank Injection) Pre_Sampling->Application Tarping Tarping with Impermeable Film Application->Tarping Exposure Exposure Period (e.g., 7-14 days) Tarping->Exposure Aeration Tarp Removal & Soil Aeration Exposure->Aeration Post_Sampling Post-Fumigation Soil Sampling Aeration->Post_Sampling Planting Crop Planting Post_Sampling->Planting Monitoring Efficacy & Phytotoxicity Monitoring Planting->Monitoring

Caption: Workflow for a small-scale field trial of this compound.

1. Site Preparation and Experimental Design:

  • Select a field with a known history of the target pests (e.g., root-knot nematodes, Fusarium wilt).

  • Design a randomized complete block design with at least four replications.

  • Individual plot sizes should be manageable for the application method (e.g., 3m x 3m).

  • Prepare the soil to a fine tilth and ensure optimal moisture content (50-80% of field capacity) to facilitate fumigant diffusion.[3]

2. Application Rates:

  • Based on data for DMDS, initial test rates for EMDS could range from 200 to 600 kg/ha .[12] These rates will need to be optimized based on soil type, target pest, and environmental conditions.

  • Include an untreated control and a standard commercial fumigant as a positive control.

3. Application Methods:

  • Drip Fumigation: If using a drip irrigation system, inject a formulated version of EMDS into the irrigation lines. This method is suitable for raised-bed production systems.[3]

  • Shank Injection: Use a tractor-mounted shank injector to deliver liquid EMDS to a depth of 15-25 cm. Immediately cover the treated area with a virtually impermeable film (VIF) or totally impermeable film (TIF) to retain the fumigant.[13][14]

4. Post-Application and Data Collection:

  • Maintain the tarp for a period of 7-14 days, depending on soil temperature and the target pest.

  • After the exposure period, remove the tarp and allow the soil to aerate for a duration specified by preliminary phytotoxicity studies (typically 1-3 weeks).

  • Collect soil samples to assess the reduction in pathogen populations (e.g., nematode counts, fungal colony-forming units).

  • Plant a susceptible crop and monitor for signs of pest damage and any potential phytotoxicity from EMDS residues.

  • Collect yield and crop quality data at harvest.

V. Safety and Handling

This compound is a flammable liquid and can be harmful if swallowed or inhaled.[15] Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a respirator with an organic vapor cartridge.[15]

  • Ventilation: Work in a well-ventilated area, preferably under a fume hood for laboratory procedures.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

VI. Regulatory Considerations

The use of any new pesticide, including this compound for soil fumigation, is subject to rigorous regulatory approval. In the United States, this is overseen by the Environmental Protection Agency (EPA).[16] While EMDS is approved as a food flavoring agent by the FDA, its registration as a soil fumigant would require extensive data on its efficacy, environmental fate, and toxicology.[1] Researchers should be aware of and comply with all applicable regulations regarding the experimental use of pesticides.

VII. Conclusion and Future Directions

This compound shows promise as a potential soil fumigant, but further research is critically needed. The protocols and information provided in this guide offer a solid foundation for initiating these investigations. Future research should focus on:

  • Broad-Spectrum Efficacy: Determining the efficacy of EMDS against a wider range of soil-borne pathogens and weeds.

  • Dose-Response Optimization: Establishing optimal application rates for different soil types, crops, and target pests.

  • Formulation Development: Creating stable and effective formulations for various application methods.

  • Environmental Fate and Dissipation: Studying the persistence and degradation of EMDS in the soil to establish safe plant-back intervals.

  • Comparative Studies: Directly comparing the performance of EMDS with DMDS and other commercial fumigants.

Through systematic and rigorous scientific evaluation, the potential of this compound as a valuable tool in integrated pest management can be fully realized.

VIII. References

  • Vulcanchem. (n.d.). This compound - 20333-39-5. Retrieved from --INVALID-LINK--

  • Rodriguez-Kabana, R. (n.d.). EVALUATION OF THE HERBICIDAL AND NEMATICIDAL ACTIVITIES OF METHYL DISULFIDE - A POTENTIAL ALTERNATIVE TO METHYL BROMIDE. MBAO. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • PW Consulting. (2025, February 8). This compound Market. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound SDS, 20333-39-5 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Mao, L., et al. (2019). Dimethyl disulfide (DMDS) as an effective soil fumigant against nematodes in China. PLoS ONE, 14(10), e0224241. Retrieved from --INVALID-LINK--

  • Mao, L., et al. (2019). Dimethyl disulfide (DMDS) as an effective soil fumigant against nematodes in China. PLoS ONE, 14(10), e0224241. Retrieved from --INVALID-LINK--

  • Freeman, J., & McAvoy, T. (n.d.). REDUCED RATES OF DIMETHYL DISULFIDE IN COMBINATION WITH TOTALLY IMPERMEABLE FILM MULCH. MBAO. Retrieved from --INVALID-LINK--

  • Tyagi, S., et al. (2020). Dimethyl disulfide exerts antifungal activity against Sclerotinia minor by damaging its membrane and induces systemic resistance in host plants. Scientific Reports, 10(1), 6547. Retrieved from --INVALID-LINK--

  • International Society for Horticultural Science. (n.d.). Overview of dimethyl disulfide (DMDS) soil treatment at global level, an innovative and modern technology. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Efficacy of dimethyl disulfide and metam sodium combinations for the control of nutsedge species. Retrieved from --INVALID-LINK--

  • McAvoy, T., & Freeman, J. H. (2013). Retention of the Soil Fumigant Dimethyl Disulfide by Virtually and Totally Impermeable Film Mulches in Polyethylene Mulch Culture. HortScience, 48(5), 606–611. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). Ethyl methyl disulphide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Rapid Analysis Method of Dimethyl Disulfide in Soil Using Gas Chromatography-Mass Spectrometer. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Li, Q., et al. (2021). Synergistic Activity of Dimethyl Disulfide Mixtures with Two Chemical Compounds against Meloidogyne incognita. Molecules, 26(11), 3326. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Production of methyl sulfide and dimethyl disulfide from soil-incorporated plant material and implications for controlling soilborne pathogens. Retrieved from --INVALID-LINK--

  • HPC Standards. (n.d.). Ethyl methyl sulfide. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Methyl ethyl disulfide. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method for dimethyl disulphide. Retrieved from --INVALID-LINK--

  • Tyagi, S., et al. (2020). Dimethyl disulfide exerts antifungal activity against Sclerotinia minor by damaging its membrane and induces systemic resistance in host plants. Scientific Reports, 10(1), 6547. Retrieved from --INVALID-LINK--

  • CABI. (n.d.). DIMETHYL DISULFIDE (DMDS). Retrieved from --INVALID-LINK--

  • Dousset, V., et al. (2003). Dimethyl disulfide exerts insecticidal neurotoxicity through mitochondrial dysfunction and activation of insect K(ATP) channels. Journal of Neurophysiology, 90(1), 259-70.

  • Regulations.gov. (2020, June 18). Dimethyl Disulfide (DMDS) Interim Registration Review Decision Case Number 7454. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 20333-39-5: this compound. Retrieved from --INVALID-LINK--

  • Journal of Agricultural and Food Chemistry. (2016). Potent Nematicidal Activity of Maleimide Derivatives on Meloidogyne incognita. Retrieved from --INVALID-LINK--

  • Environmental Protection Agency. (n.d.). Environmental Chemistry Method Review Report, Dimethyl Disulfide, PC Code 029088, MRID 48535303. Retrieved from --INVALID-LINK--

  • Agropages. (n.d.). New Insights Into Dimethyl Disulfide as a Soil Fumigant: Efficiency, Safety Trends, and Global Market Demand. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Recent Advances and Developments in the Nematicidal Activity of Essential Oils and Their Components against Root-Knot Nematodes. Retrieved from --INVALID-LINK--

  • PLOS ONE. (2015). Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0032912). Retrieved from --INVALID-LINK--

  • Journal of Analytical Toxicology. (2013). Analysis of the Soil Fumigant, Dimethyl Disulfide, in Swine Blood by Dynamic Headspace Gas Chromatography-Mass Spectroscopy. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Methyl ethyl disulfide. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • European Commission. (n.d.). EU legislation on MRLs. Food Safety. Retrieved from --INVALID-LINK--

  • Regulations.gov. (n.d.). Dimethyl Disulfide (DMDS) Registration Review. Retrieved from --INVALID-LINK--

References

Application Notes & Protocols: Ethyl Methyl Disulfide in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and flavor development professionals on the application of ethyl methyl disulfide (CAS: 20333-39-5) in flavor chemistry. It moves beyond a simple recitation of facts to offer in-depth protocols, the scientific rationale behind methodological choices, and practical application insights. This guide covers the compound's chemical identity, sensory profile, natural occurrence, analytical quantification, and strategic use in flavor creation, with a focus on ensuring scientific integrity and validated methodologies.

Introduction: The Role of Disulfides in Savory Flavors

Volatile sulfur compounds (VSCs) are pivotal in defining the characteristic aromas of many foods, particularly those in the Allium (onion, garlic) and Brassica (cabbage, broccoli) families.[1] Among these, the dialkyldisulfides, such as this compound (C₃H₈S₂), are of significant interest to flavor chemists.[2] While often associated with potent, sometimes pungent aromas, when used at precise, sub-threshold to near-threshold concentrations, these compounds impart desirable savory, cooked, and complex notes that are difficult to replicate.[3]

This compound, with its characteristic sulfurous and truffle-like aroma, serves as a powerful tool in building and enhancing specific flavor profiles, notably in savory applications like soups, processed meats, and seafood flavors.[1][3] Its importance lies in its ability to bridge the gap between raw vegetable notes and cooked, savory characters, providing a depth and authenticity that is highly valued in food product development. This guide details the principles and procedures for its effective and safe utilization.

Compound Identification and Physicochemical Properties

A thorough understanding of a flavor compound's physical and chemical properties is fundamental to its effective application, influencing everything from its release from the food matrix to its stability during processing.

Chemical Identity
  • IUPAC Name : (methyldisulfanyl)ethane[1][4]

  • Synonyms : 2,3-Dithiapentane, Methyl ethyl disulfide[1][4][5]

  • CAS Registry Number : 20333-39-5[1][4]

  • Molecular Formula : C₃H₈S₂[1][6]

  • Molecular Weight : 108.23 g/mol [6]

Physicochemical Data Summary

The behavior of this compound in flavor systems is dictated by its volatility, solubility, and thermal stability. These properties, summarized in Table 1, are critical for its handling, incorporation into food products, and analysis. Its high volatility, indicated by its boiling point and vapor pressure, means it contributes significantly to the aroma profile. Its limited water solubility but good solubility in organic solvents and oils is a key consideration for its application in different food matrices.[5][7]

PropertyValueSource(s)
Physical State Clear, colorless to pale yellow liquid[5][6]
Boiling Point 137 °C at 760 mm Hg[6][7]
Melting Point -105.91 °C[1][8]
Density ~1.020 g/cm³[1]
Flash Point 32.22 °C (90.00 °F)[3]
Solubility Insoluble in water; Soluble in ethanol and non-polar solvents[7]
LogP 2.30[1]
Odor Description Sulfurous, truffle-like, onion, garlic, cabbage[1][2][7]

Table 1: Key Physicochemical Properties of this compound.

Natural Occurrence and Biosynthesis

This compound is not merely a synthetic flavor additive; it is a natural constituent of many foods, contributing to their signature aromas.

  • Prominent Sources : It is found in high concentrations in kohlrabi and is a known volatile component of the Allium genus (onions, garlic) and the Brassica family (cabbage).[1][2][9] It has also been identified in other foods such as durian and potato.[6]

  • Formation Pathway : In these plants, disulfide compounds are typically formed from the enzymatic breakdown of sulfur-containing precursors, such as S-alk(en)yl-L-cysteine sulfoxides. When the plant tissue is damaged (e.g., by cutting or chewing), the enzyme alliinase is released and acts on these precursors to form unstable sulfenic acids. These intermediates then rapidly rearrange and react to form a variety of volatile sulfur compounds, including thiosulfinates, which can further decompose into disulfides like this compound.[1]

Below is a conceptual diagram illustrating the general pathway for the formation of volatile sulfur compounds in Allium species.

G cluster_1 Reaction Cascade Precursors S-alk(en)yl-L-cysteine sulfoxides (e.g., Alliin) (in Cytoplasm) Mixing Enzyme & Substrate Mix Precursors->Mixing Enzyme Alliinase (in Vacuole) Enzyme->Mixing Damage Tissue Damage (Cutting, Crushing) Damage->Mixing releases Intermediates Unstable Sulfenic Acids Mixing->Intermediates enzymatic action VSCs Volatile Sulfur Compounds (Thiosulfinates, Disulfides, etc.) Intermediates->VSCs rearrangement & condensation EMD This compound VSCs->EMD

Caption: Simplified pathway of disulfide formation in plants.

Analytical Protocols for Quantification

Accurate quantification of this compound in a food matrix is essential for quality control, product development, and understanding flavor stability. The primary challenge is its volatility and potential for interaction with the matrix. The recommended method is Gas Chromatography (GC) coupled with a selective detector.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a robust method for extracting and quantifying this compound from a food matrix. HS-SPME is chosen for its solvent-free nature, sensitivity, and minimal sample preparation.

Rationale for Method Selection:

  • HS-SPME : This technique concentrates volatile analytes from the headspace above the sample onto a coated fiber. It is ideal for volatile compounds like this compound, as it avoids the introduction of solvents that could interfere with analysis and minimizes thermal degradation of the sample.

  • GC-MS : Gas chromatography provides excellent separation of volatile compounds. Mass Spectrometry (MS) offers definitive identification based on the mass spectrum of the compound and sensitive quantification, especially in Selected Ion Monitoring (SIM) mode.[6]

Step-by-Step Protocol:

  • Sample Preparation :

    • Weigh 5.0 g of the homogenized food sample (e.g., onion puree, savory sauce) into a 20 mL headspace vial.

    • Add 5.0 mL of saturated sodium chloride (NaCl) solution. Causality: The salt increases the ionic strength of the aqueous phase, which "salts out" the volatile nonpolar compounds, increasing their concentration in the headspace and improving extraction efficiency.

    • Add an appropriate amount of an internal standard (e.g., 50 µL of 1 ppm 2-methyl-3-furanthiol in methanol) for accurate quantification.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • SPME Extraction :

    • Place the vial in a heating block or autosampler agitator set to 60 °C.

    • Allow the sample to equilibrate for 15 minutes with agitation (250 rpm).

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60 °C. Causality: This fiber type is a combination coating effective for a broad range of volatiles, including sulfur compounds.

  • GC-MS Analysis :

    • Immediately desorb the SPME fiber in the GC inlet for 5 minutes at 250 °C in splitless mode.

    • GC Conditions (Example) :

      • Column : DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

      • Oven Program : 40 °C (hold 3 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min (hold 5 min).

      • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • MS Conditions (Example) :

      • Ion Source : Electron Ionization (EI) at 70 eV.

      • Source Temperature : 230 °C.

      • Mode : Scan (m/z 35-350) for identification and SIM for quantification.

      • SIM Ions for this compound : m/z 108 (molecular ion), 79, 61.

  • Quantification :

    • Create a calibration curve using standards of this compound prepared in a model matrix similar to the sample.

    • Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Caption: Workflow for HS-SPME GC-MS analysis of this compound.

Sensory Evaluation and Application Protocols

The ultimate measure of a flavor ingredient's success is its sensory impact. Proper sensory evaluation is critical to determine its detection threshold and flavor contribution.

Protocol: Sensory Threshold Determination

This protocol uses the ASTM E679 ascending forced-choice (3-AFC) method to determine the detection threshold of this compound in a specific medium (e.g., water, vegetable oil, or a simple food base).

Step-by-Step Protocol:

  • Stock Solution Preparation :

    • Prepare a 1000 ppm stock solution of this compound in a suitable solvent like ethanol or propylene glycol. Causality: Propylene glycol is a common food-grade solvent that helps solubilize the disulfide for dilution in aqueous or lipid systems.

    • From this stock, prepare a series of dilutions in the test medium (e.g., deodorized water) spanning a wide range of concentrations (e.g., from 10 ppm down to 0.01 ppb).

  • Triangle Test (3-AFC) Setup :

    • For each concentration level, present panelists with a set of three samples, two of which are blanks (the medium only) and one of which contains the diluted disulfide.

    • The position of the "odd" sample should be randomized across presentations.

  • Evaluation :

    • Instruct panelists to taste or sniff the samples from left to right and identify the sample that is different from the other two.

    • Panelists must make a choice, even if they are guessing.

  • Data Analysis :

    • Calculate the proportion of correct identifications at each concentration level.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above the chance level (which is 33.3% for a 3-AFC test).

Application Protocol: Enhancing a Savory Meat-Free Broth

This protocol demonstrates how to use this compound to add a cooked, savory, and slightly alliaceous depth to a plant-based broth.

Objective : To transform a basic vegetable broth into a richer, more "meaty" tasting broth.

Materials :

  • Base vegetable broth (low in sulfur notes).

  • 100 ppm solution of this compound in propylene glycol.

  • Other savory flavor components (e.g., mushroom extract, yeast extract, soy sauce).

Step-by-Step Protocol:

  • Establish a Control : Heat 500 mL of the base vegetable broth to 60 °C. This is your control sample.

  • Benchtop Dosing :

    • Prepare several 100 mL aliquots of the warm base broth.

    • Using a micropipette, dose the aliquots with the 100 ppm this compound solution to achieve different final concentrations. Start low, for example:

      • Sample A: 1 ppb (add 10 µL)

      • Sample B: 5 ppb (add 50 µL)

      • Sample C: 10 ppb (add 100 µL)

    • Causality: Starting with very low concentrations is crucial for sulfur compounds. Overdosing can quickly lead to undesirable notes like rotten cabbage or gas.[5] The goal is to find a level that enhances savoriness without being explicitly identified as a sulfur note.

  • Sensory Evaluation :

    • Allow the samples to sit for 5 minutes for the flavor to equilibrate.

    • Conduct an informal sensory panel. Compare samples A, B, and C against the control.

    • Use descriptive language: Does it taste richer? More savory? Does it have a "cooked" character? At what point does an "onion" or "cabbage" note become too apparent?

  • Synergistic Blending :

    • Once an optimal level of this compound is determined (e.g., 5 ppb), begin blending it with other savory building blocks.

    • Add a small amount of mushroom extract (for umami) and yeast extract (for a roasted base note) to the broth containing the disulfide.

    • Evaluate the blend. Causality: this compound works synergistically with umami and kokumi ingredients. It provides the sharp "top notes" of a cooked savory flavor, while yeast and mushroom extracts provide the foundational base notes.

  • Scale-Up and Validation :

    • Once the desired flavor profile is achieved on the benchtop, calculate the dosage for a larger pilot batch.

    • Validate the flavor profile in the final application, considering any effects of further processing (e.g., pasteurization), which might alter the final concentration of the volatile disulfide.

Safety and Regulatory Information

Proper handling and adherence to regulatory guidelines are paramount when working with concentrated flavor materials.

  • Handling Precautions : this compound is a flammable liquid.[6][10] It should be handled in a well-ventilated area or fume hood, away from ignition sources.[10][11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Regulatory Status : this compound is recognized as a flavoring agent by major regulatory bodies.

    • FEMA Number : 4040[3][6]

    • FDA : Listed in the "Substances Added to Food" inventory.[1][6]

    • JECFA : Evaluated by the Joint FAO/WHO Expert Committee on Food Additives, which found no safety concern at current levels of intake when used as a flavoring agent.[6]

Conclusion

This compound is a potent and versatile flavor compound that, when used with precision and a clear understanding of its properties, can significantly enhance the quality of savory food products. Its ability to impart cooked, truffle-like, and alliaceous notes makes it an invaluable tool for creating authentic and complex flavor profiles. By employing validated analytical methods for its quantification and systematic sensory protocols for its application, flavor chemists can harness its power to develop innovative and appealing food products for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Detection of Disulfides in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Disulfide Bonds

Disulfide bonds, the covalent linkages formed between the thiol groups of two cysteine residues, are fundamental post-translational modifications that dictate the structure, stability, and function of a vast array of proteins.[1][2] These bonds act as molecular staples, locking proteins into their correct three-dimensional conformations, which is particularly crucial for secreted proteins, such as antibodies and hormones, that must endure the harsh extracellular environment.[1] In the realm of drug development, especially for biotherapeutics like monoclonal antibodies, ensuring the correct pairing of disulfide bonds is a critical quality attribute (CQA).[2][3] Aberrant disulfide linkages can lead to misfolded proteins, aggregation, reduced efficacy, and potentially immunogenic responses.[2]

The detection and quantification of disulfide bonds in complex biological matrices—such as plasma, cell lysates, or biopharmaceutical formulations—present significant analytical challenges.[3] These matrices contain a multitude of interfering substances, and the dynamic nature of thiol-disulfide exchange reactions can introduce artifacts if not properly controlled.[3][4] This guide provides a detailed overview of established and emerging protocols for the robust detection and characterization of disulfide bonds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Choosing Your Analytical Strategy: A Logic-Based Approach

The selection of an appropriate method for disulfide detection hinges on the specific research question. Key considerations include whether the goal is to quantify the total number of disulfide bonds, map the specific connectivity of these bonds, or visualize them in a cellular context.

G start Goal of Disulfide Analysis quantification Quantification of Total Disulfide Bonds start->quantification mapping Mapping Disulfide Connectivity start->mapping visualization In Situ Visualization start->visualization ellmans Ellman's Assay (Spectrophotometric) quantification->ellmans electrochem Electrochemical Methods quantification->electrochem ms Mass Spectrometry (Bottom-up, Top-down) mapping->ms probes Fluorescent Probes visualization->probes

Figure 1. Decision tree for selecting a disulfide detection method.

Spectrophotometric Quantification using Ellman's Reagent (DTNB)

The most widely used method for quantifying free thiols, and by extension, disulfide bonds, is the Ellman's assay.[5][6] This colorimetric assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with a free sulfhydryl group. This reaction produces a mixed disulfide and the chromogenic 2-nitro-5-thiobenzoic acid (TNB) anion, which has a strong absorbance at 412 nm.[6][7][8]

Principle of Detection

The core of the Ellman's assay is a thiol-disulfide exchange reaction.[9] The disulfide bond in DTNB is readily attacked by a thiolate anion (R-S⁻), leading to the release of one equivalent of TNB. The concentration of TNB, and thus the original free thiol concentration, can be determined using the Beer-Lambert law. To determine the number of disulfide bonds, the assay is performed under two conditions: once on the native protein to measure free thiols, and a second time after complete reduction of all disulfide bonds. The difference between these two measurements yields the concentration of disulfide-bonded cysteines.[1]

G DTNB DTNB (Ellman's Reagent) MixedDisulfide R-S-S-TNB DTNB->MixedDisulfide + Thiol R-SH (Free Thiol) Thiol->MixedDisulfide + TNB TNB²⁻ (Yellow, A₄₁₂ₙₘ) MixedDisulfide->TNB + Proton H⁺ MixedDisulfide->Proton +

Figure 2. Reaction of Ellman's reagent with a free thiol.

Detailed Protocol for Quantifying Disulfide Bonds

This protocol is designed for the quantification of disulfide bonds in a purified protein sample.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.[7]

  • Reducing Agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Protein Sample: of known concentration.

  • Cysteine Standard: for generating a standard curve (optional but recommended).

Procedure:

Part A: Measurement of Free Thiols in Native Protein

  • Prepare two sets of tubes: one for your protein samples and one for a blank.

  • To each sample tube, add your protein sample to the Reaction Buffer to a final volume of 950 µL.

  • To the blank tube, add 950 µL of Reaction Buffer.

  • Add 50 µL of DTNB Solution to all tubes. Mix gently.[7]

  • Incubate at room temperature for 15 minutes.[7]

  • Measure the absorbance at 412 nm using a spectrophotometer, using the blank to zero the instrument.[7]

  • Calculate the concentration of free thiols using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[7]

Part B: Measurement of Total Thiols after Reduction

  • To a new set of tubes, add your protein sample to the Reaction Buffer.

  • Add a reducing agent (e.g., DTT to a final concentration of 1-2 mM).

  • Incubate at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.

  • Bring the final volume to 950 µL with Reaction Buffer.

  • Repeat steps 3-7 from Part A.

Calculation of Disulfide Bonds:

  • [Free Thiols] = (A₄₁₂ of native protein) / 14,150

  • [Total Thiols] = (A₄₁₂ of reduced protein) / 14,150

  • [Disulfide Bonds] = ([Total Thiols] - [Free Thiols]) / 2

Data Summary Table:

MeasurementSample 1 (A₄₁₂)Sample 2 (A₄₁₂)
Native (Free Thiols) 0.1500.145
Reduced (Total Thiols) 0.8500.840
Expert Considerations for the Ellman's Assay:
  • pH is Critical: The reaction requires a slightly alkaline pH (7.5-8.0) to ensure the thiol group is sufficiently deprotonated to its reactive thiolate form.[1]

  • EDTA Inclusion: EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.[5]

  • Reagent Stability: DTNB solutions should be protected from light and prepared fresh.[10]

  • Complex Matrices: For complex matrices, protein precipitation (e.g., with trichloroacetic acid) may be necessary to remove interfering small molecule thiols like glutathione.

Mass Spectrometry-Based Disulfide Bond Mapping

For determining the specific connectivity of disulfide bonds—which cysteine is linked to which—mass spectrometry (MS) is the gold standard.[1][3] This is particularly vital in biopharmaceutical development, where incorrect disulfide pairing can be a critical quality issue.[2] The most common approach is a "bottom-up" proteomics strategy.[1][3]

Principle of MS-Based Mapping

The protein of interest is digested into smaller peptides under non-reducing conditions to preserve the native disulfide bonds.[1] These disulfide-linked peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting disulfide-linked peptides will have a higher mass than their individual constituent peptides. By comparing the MS spectra of the non-reduced sample with a reduced aliquot, these linked peptides can be identified. Subsequent fragmentation (MS/MS) of the disulfide-linked peptide ion provides sequence information that confirms the identity of the connected peptides.[11]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis native_protein Native Protein alkylation Alkylate Free Thiols (e.g., with IAM) native_protein->alkylation digestion Non-reducing Digestion (e.g., Trypsin) alkylation->digestion lc LC Separation digestion->lc ms1 MS1 Scan (Detect Precursor Ions) lc->ms1 ms2 MS2 Fragmentation (CID, ETD) ms1->ms2 software Software Analysis (e.g., pLink) ms2->software mapping Disulfide Bond Map software->mapping

Figure 3. Workflow for bottom-up mass spectrometry-based disulfide bond mapping.

Protocol for Bottom-Up Disulfide Mapping

1. Sample Preparation - The Key to Avoiding Artifacts:

  • Preventing Scrambling: Disulfide bond scrambling (rearrangement) is a major risk during sample preparation.[3] To prevent this, it is crucial to work at a slightly acidic pH (around 6.5) and to block any free thiols present in the native protein.[3]

    • Step 1.1: Dissolve the protein in a denaturing buffer (e.g., 6 M Guanidine HCl) at pH ~6.5.

    • Step 1.2 (Alkylation): Add an alkylating agent like iodoacetamide (IAM) to cap all free sulfhydryl groups. This prevents them from initiating disulfide exchange.[3] Incubate in the dark for 30 minutes.

    • Step 1.3 (Buffer Exchange): Remove the denaturant and excess IAM by buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate, pH ~7.8).

  • Enzymatic Digestion:

    • Step 1.4: Digest the protein with a protease like trypsin under non-reducing conditions. The choice of protease is important to ensure cleavage sites are generated between all cysteines.[1][11] Using multiple proteases may be necessary for complete coverage.[12]

2. LC-MS/MS Analysis:

  • Step 2.1: Inject the peptide digest onto a reverse-phase LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Step 2.2: Acquire data in a data-dependent manner, where the instrument performs an MS1 scan to detect peptide precursor ions, followed by MS/MS fragmentation of the most intense ions.

  • Fragmentation Techniques: Collision-induced dissociation (CID) can fragment the peptide backbone but may not always provide clear data for disulfide-linked peptides. Electron-transfer dissociation (ETD) is often preferred as it tends to leave the disulfide bond intact while fragmenting the peptide backbones, simplifying spectral interpretation.[3]

3. Data Analysis:

  • Step 3.1: Utilize specialized software (e.g., pLink-SS, MassMatrix) to search the MS/MS data against the protein sequence.[12][13] This software is designed to identify spectra corresponding to two covalently linked peptides.

  • Step 3.2: Manually validate the software assignments by inspecting the MS/MS spectra for key fragment ions that confirm the sequences of both peptides involved in the disulfide bond.

Expert Considerations for MS Analysis:
  • Top-Down and Middle-Down Approaches: For smaller proteins or to analyze specific domains, top-down (analyzing the intact protein) or middle-down (analyzing large fragments) proteomics can provide a more holistic view of disulfide connectivity without the need for enzymatic digestion.[1]

  • Complex Matrices: For highly complex samples, enrichment strategies for cysteine-containing peptides may be required prior to LC-MS/MS analysis.

Fluorescent and Electrochemical Methods: Emerging Frontiers

While spectrophotometric and mass spectrometric methods are workhorses in disulfide analysis, fluorescent and electrochemical techniques offer unique advantages, particularly for in situ analysis and high-throughput screening.

Fluorescent Probes for In Situ Detection

Fluorescent probes offer the ability to visualize protein disulfides within living cells, providing spatial and temporal information that is lost with lysate-based methods.[14][15][16] These probes are designed to undergo a change in their fluorescent properties upon reacting with or binding to disulfide-containing proteins.

  • Mechanism of Action: Many probes are based on environment-sensitive dyes. For example, a probe might exhibit low fluorescence in the aqueous cellular environment but show a significant increase in emission upon binding to the more hydrophobic environment of a protein, with selectivity for disulfide-rich proteins.[14] Other probes utilize thiol-disulfide exchange reactions that trigger the release of a fluorophore.[17]

  • Application: These tools are powerful for studying cellular redox homeostasis and the role of disulfide bond dynamics in processes like oxidative stress.[14][15] For instance, the two-photon probe PDSTP590 has been used to visualize elevated levels of protein disulfides in the brains of a mouse stroke model.[14]

Electrochemical Detection

Electrochemical (EC) methods provide a reagent-free approach to disulfide analysis.[18][19] These techniques typically involve the electrochemical reduction of disulfide bonds at the surface of an electrode, which generates a measurable electrical signal.

  • Online EC-MS: A powerful application is the coupling of an electrochemical cell online with a mass spectrometer (EC-MS).[20][21] In this setup, proteins or peptides are passed through the EC cell immediately before entering the mass spectrometer. A potential is applied to reduce the disulfide bonds "on-the-fly".[20]

  • Advantages: This method is fast, automatable, and avoids the use of chemical reducing agents like DTT or TCEP, which can sometimes interfere with MS analysis.[18][20] It is particularly useful for analyzing proteins that are resistant to chemical reduction.[20]

Conclusion and Future Outlook

The detection and characterization of disulfide bonds in complex matrices is a multifaceted challenge that requires a carefully chosen analytical strategy. The classic Ellman's assay remains a simple and robust method for quantification. For definitive structural elucidation and mapping of disulfide connectivity, mass spectrometry is unparalleled in its depth and accuracy. Meanwhile, fluorescent probes and electrochemical methods are opening new avenues for real-time cellular imaging and high-throughput, reagent-free analysis. As biotherapeutics become more complex and the study of redox biology deepens, the continued development and refinement of these protocols will be essential for advancing scientific discovery and ensuring the safety and efficacy of next-generation protein-based drugs.

References

Quantitative Analysis of Ethyl Methyl Disulfide Using Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative analysis of ethyl methyl disulfide (EMDS) in complex matrices using static headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS). This compound, a volatile organosulfur compound, is relevant in diverse fields, from being a key aroma component in foods to a potential genotoxic impurity in pharmaceutical products. The method described herein offers high sensitivity, selectivity, and minimal sample preparation, making it an ideal tool for researchers, quality control analysts, and drug development professionals. We provide a comprehensive guide covering the principles of the technique, a step-by-step experimental protocol, method validation considerations, and data interpretation, grounded in established scientific principles and regulatory standards.

Introduction and Scientific Context

This compound (C₃H₈S₂) is a volatile organic compound characterized by a strong, garlic-like odor.[1] Its presence, even at trace levels, can significantly impact the organoleptic properties of food and beverages, where it can be both a desirable flavor component and an off-flavor contaminant.[2] Found in various natural sources, it is also used as a flavoring agent.[1] In the context of pharmaceutical development, sulfur-containing compounds can arise as impurities from synthesis routes or degradation pathways. Due to their potential reactivity, they require careful monitoring and control.

Analyzing volatile compounds like EMDS within complex solid or liquid matrices presents a significant analytical challenge. Direct injection into a gas chromatograph can introduce non-volatile matrix components that contaminate the instrument and degrade column performance. Headspace analysis provides an elegant solution by selectively sampling the volatile analytes from the gas phase (the "headspace") above the sample, leaving non-volatile matrix components behind.[3][4] This technique, coupled with the separation power of Gas Chromatography (GC) and the definitive identification capabilities of Mass Spectrometry (MS), forms a powerful platform for trace-level analysis.

This guide explains the causality behind experimental choices, ensuring that the protocol is not just a series of steps, but a self-validating system built on a foundation of analytical chemistry principles.

The Three Pillars of Analysis: HS-GC-MS Principles

The analytical workflow rests on three sequential processes: partitioning, separation, and detection.

  • Pillar 1: Static Headspace (HS) Equilibrium. The core of the technique lies in establishing a thermodynamic equilibrium. A sample is sealed in a vial and heated at a constant temperature.[3] This process encourages volatile analytes, such as EMDS, to partition from the sample matrix (liquid or solid) into the gas phase above it. The concentration of the analyte in the headspace is governed by its partial pressure, which is influenced by temperature and the sample matrix. By analyzing the headspace, we can infer the concentration in the original sample without direct injection of the complex matrix.

  • Pillar 2: Gas Chromatographic (GC) Separation. Once an aliquot of the equilibrated headspace is injected, it is swept by an inert carrier gas (typically helium) into a long, thin capillary column.[5][6] The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase. Compounds like EMDS, which are volatile (boiling point ~135-137°C)[2][7], travel through the column at a characteristic rate, determined by their boiling point and affinity for the stationary phase. This results in the elution of different compounds at different times, known as their retention times.

  • Pillar 3: Mass Spectrometric (MS) Identification and Quantitation. As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source.[8] Here, molecules are bombarded with electrons (Electron Ionization), causing them to fragment into charged ions in a predictable and reproducible pattern. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical "fingerprint" that allows for unambiguous identification of the compound. The total ion count for the compound is proportional to its concentration, enabling precise quantification.[8]

HS_GC_MS_Logic cluster_Headspace Pillar 1: Headspace Equilibration cluster_GC Pillar 2: GC Separation cluster_MS Pillar 3: MS Detection Sample Sample in Sealed Vial Equilibrium Heating & Equilibration (Partitioning of EMDS into gas phase) Sample->Equilibrium Headspace Volatile-Rich Headspace Equilibrium->Headspace Injection Headspace Injection Headspace->Injection Transfer Column Capillary Column (Separation by volatility and polarity) Injection->Column Elution Sequential Elution (Based on Retention Time) Column->Elution Ionization Ionization & Fragmentation Elution->Ionization Transfer MassAnalyzer Mass Analysis (Separation by m/z) Ionization->MassAnalyzer Detection Detection & Spectrum Generation MassAnalyzer->Detection Data Chromatogram & Mass Spectrum Detection->Data Output

Caption: The logical flow of HS-GC-MS analysis.

Detailed Application Protocol

This protocol is designed as a robust starting point. Optimization and validation are essential for specific matrices as per regulatory guidelines such as those from the ICH or USP.[5][9]

Required Instrumentation and Reagents
  • Instrumentation:

    • Gas Chromatograph with a Split/Splitless Inlet

    • Mass Spectrometric Detector (e.g., Single Quadrupole)

    • Static Headspace Autosampler

    • GC Data System Software

  • Reagents and Consumables:

    • This compound (EMDS), analytical standard grade

    • Methanol or other suitable solvent, HPLC or GC grade

    • Sodium Chloride (NaCl), analytical grade (for salting out)

    • Helium (99.999% purity or higher)

    • 20 mL Headspace Vials with PTFE/Silicone Septa and Aluminum Crimp Caps

    • Calibrated analytical balance, volumetric flasks, and micropipettes

Step-by-Step Experimental Workflow

The causality here is to create a matrix-matched calibration curve to ensure that the partitioning behavior of the standards mimics that of the samples as closely as possible.

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of EMDS standard into a 10 mL volumetric flask. Dilute to volume with methanol. This stock should be stored at 2-8°C.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Calibration Vial Preparation:

    • Into separate 20 mL headspace vials, add 5 mL of the matrix blank (e.g., water, placebo formulation).

    • Spike each vial with a known volume (e.g., 10 µL) of the respective working standard to create a calibration curve in the desired concentration range (e.g., 2, 10, 20, 100, 200 ng/vial).

    • Add 2 grams of NaCl to each vial. The addition of salt increases the ionic strength of the aqueous phase, reducing the solubility of nonpolar organic compounds like EMDS and driving more of the analyte into the headspace, thereby increasing sensitivity.[10][11]

    • Immediately seal the vials.

  • Sample Vial Preparation:

    • Accurately weigh or pipette a defined amount of the sample (e.g., 5 g of solid or 5 mL of liquid) into a 20 mL headspace vial.

    • If applicable, add 2 grams of NaCl.

    • Immediately seal the vial.

Experimental_Workflow A 1. Standard & Sample Preparation B 2. Vial Sealing & Placement in Autosampler A->B C 3. Headspace Incubation (Equilibration) B->C D 4. Automated Injection into GC C->D E 5. GC Separation D->E F 6. MS Detection E->F G 7. Data Acquisition & Processing F->G H 8. Quantification & Reporting G->H

Caption: High-level experimental workflow diagram.

The parameters below are a validated starting point. Per USP <621> guidelines, adjustments to parameters like flow rate or temperature ramps may be made to optimize separation, provided system suitability is met.[6][12]

ParameterRecommended SettingRationale & Expert Insight
Headspace Autosampler
Vial Oven Temperature90 °CBalances analyte volatility with the need to minimize excess water vapor, which can be detrimental to the GC column.[13] This temperature is well below the boiling point of water but sufficient for volatile disulfides.
Vial Equilibration Time20 minutesThis duration is typically sufficient for volatile sulfur compounds to reach equilibrium between the sample and gas phase in a 20 mL vial.[13] This must be confirmed during method development.
Transfer Line Temperature110 °CMust be kept hot enough to prevent condensation of the analytes during transfer from the vial to the GC inlet.
Vial Pressurization10 psi with HeliumEnsures consistent and reproducible injection volumes.
Injection Volume1.0 mL (Loop Injection)A standard volume that provides good sensitivity without overloading the analytical column.
Gas Chromatograph
Inlet Temperature220 °CEnsures rapid and complete volatilization of the injected sample.
Injection ModeSplit (Ratio 20:1)Prevents column overloading and ensures sharp chromatographic peaks, especially for higher concentration samples. The ratio can be lowered for trace analysis.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.32 mm ID column to achieve good separation efficiency.
ColumnTG-624SilMS (30 m x 0.32 mm, 1.8 µm) or equivalentA mid-polarity column ideal for separating a wide range of volatile organic compounds, including sulfur compounds.[14]
Oven Program40°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min)The initial hold allows for focusing of early-eluting volatiles. The ramp effectively separates compounds based on boiling point, and the final hold ensures all components elute.
Mass Spectrometer
Ion Source Temperature230 °CStandard temperature for robust ionization.
Interface Temperature250 °CPrevents condensation of analytes as they transfer from the GC to the MS.
Ionization ModeElectron Ionization (EI) at 70 eVThe standard, highly reproducible ionization technique that generates extensive, library-searchable fragmentation patterns.
Acquisition ModeFull ScanAllows for qualitative identification by collecting all fragment ions within a specified range.
Scan Range35 - 350 m/zA range that captures the molecular ion and key fragments of EMDS while excluding low-mass interferences like air and water.

Data Analysis, Integrity, and Trustworthiness

Identification and Quantification
  • Identification: this compound is identified by its characteristic retention time established from the analysis of a pure standard. Confirmation is achieved by comparing the acquired mass spectrum against a reference library or the standard's spectrum. The expected molecular ion is m/z 108, with characteristic fragments at m/z 61 (CH₃S₂⁺) and 93 (C₂H₅S₂⁺).

  • Quantification: A calibration curve is constructed by plotting the peak area of the EMDS primary ion against the known concentration of the prepared standards. The linearity of the curve should be verified (R² > 0.99). The concentration of EMDS in the unknown samples is then calculated from this curve.

Method Validation Principles

To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as ICH Q2(R1).[9] This process demonstrates that the analytical procedure is suitable for its intended purpose.

  • Specificity: The method's ability to differentiate and quantify EMDS in the presence of other matrix components. This is demonstrated by the absence of interfering peaks at the retention time of EMDS in a blank matrix.

  • Linearity: The establishment of a linear relationship between concentration and instrument response across a specified range.[15]

  • Accuracy: Determined by spike recovery experiments, where a known amount of EMDS is added to the sample matrix and the recovery is calculated. Acceptance criteria are typically 80-120%.[16]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision of multiple analyses of the same sample on the same day.

    • Intermediate Precision: The precision of analyses conducted on different days or by different analysts. The relative standard deviation (RSD) should typically be <15%.

  • Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of EMDS that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by HS-GC-MS. By explaining the causality behind the instrumental parameters and embedding the principles of method validation, this guide serves as an authoritative resource for scientists in research and regulated environments. The described method is sensitive, selective, and robust, requiring minimal sample preparation and making it highly suitable for the routine analysis of volatile sulfur compounds in a variety of complex matrices.

References

Unraveling the Sulfur-Containing Proteome and Metabolome: A Guide to High-Resolution Mass Spectrometry of Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Organosulfur compounds are a diverse class of molecules that are integral to a vast array of biological processes and are key components in many pharmaceutical agents.[1][2][3] From the critical antioxidant role of glutathione to the therapeutic effects of sulfa drugs, the unique chemical properties imparted by the sulfur atom make these compounds central to cellular health, disease pathology, and drug design.[1][4][5] High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the comprehensive characterization of these molecules, providing unparalleled sensitivity and specificity.[6][7] This guide offers an in-depth exploration of the principles, protocols, and applications of HRMS for the analysis of organosulfur compounds, tailored for researchers in academia and professionals in the pharmaceutical industry. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, providing field-proven insights to ensure technical accuracy and robust, reproducible results.

The Significance of Organosulfur Compounds

The sulfur atom, with its multiple oxidation states (-2 to +6) and its ability to form strong covalent bonds, imparts unique reactivity and structural diversity to organic molecules.[1][8] In biological systems, this versatility is harnessed in essential amino acids like methionine and cysteine, the master antioxidant glutathione (GSH), and numerous cofactors and vitamins.[4] The thiol group (-SH) of cysteine is a nucleophilic powerhouse, central to enzyme catalysis and the formation of disulfide bonds that stabilize protein structures.[3]

In drug development, organosulfur moieties are frequently incorporated into molecular frameworks to enhance bioavailability, modulate metabolic stability, and improve target selectivity.[1] Their roles in anticancer, antiviral, and antibacterial agents are well-documented.[1] Consequently, the ability to accurately identify and quantify these compounds in complex biological matrices is paramount for understanding disease mechanisms and advancing pharmaceutical development.

Why High-Resolution Mass Spectrometry?

The analysis of organosulfur compounds presents unique challenges, including their reactivity, the vast complexity of biological samples, and the need to distinguish between isobaric species (molecules with the same nominal mass). HRMS instruments, such as Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Quadrupole Time-of-Flight (QTOF) systems, are uniquely suited to overcome these hurdles.[9][10][11]

The defining advantages of HRMS are:

  • High Mass Accuracy: HRMS instruments provide sub-parts-per-million (ppm) mass accuracy, enabling the confident determination of elemental compositions from an exact mass measurement.[7][11] This is critical for distinguishing a sulfur-containing compound from other molecules that may have the same integer mass.

  • High Resolving Power: Resolution is the ability to distinguish between two peaks of very similar mass-to-charge ratio (m/z). The ultra-high resolution of instruments like FT-ICR MS and Orbitraps can resolve and identify thousands of distinct chemical species in a single complex sample, a field known as "petroleomics" when applied to crude oil, which is rich in organosulfur compounds.[9][10][12][13]

  • Isotopic Pattern Recognition: Sulfur has a characteristic isotopic signature, with the ³⁴S isotope being approximately 4.2% as abundant as the main ³²S isotope.[14] HRMS can accurately measure the M+2 peak corresponding to the ³⁴S isotope, providing a powerful confirmatory tool for the presence of sulfur in an unknown molecule.[14]

Table 1: Comparison of Common HRMS Platforms
FeatureOrbitrapFT-ICR MSQTOF
Resolving Power Very High (up to 1,000,000 FWHM)[11]Ultra-High (>1,000,000 FWHM)[9]High (up to 60,000 FWHM)
Mass Accuracy Excellent (<1-3 ppm)[11]Unparalleled (<1 ppm)[9]Very Good (<2-5 ppm)
Acquisition Speed Fast (up to 45 Hz)[11]SlowerVery Fast
Primary Application Metabolomics, Proteomics, Drug Discovery[7]Petroleomics, Complex Mixture Analysis[13]Screening, Quantification
Expertise Level IntermediateAdvancedRoutine

Experimental Design and Protocols: A Validated Workflow

A successful HRMS experiment is built upon a foundation of meticulous planning and execution. The following sections detail a comprehensive workflow, explaining the rationale behind each critical step.

Caption: General workflow for organosulfur analysis by LC-HRMS.

Part A: Sample Preparation - The Foundation of Accuracy

Proper sample preparation is arguably the most critical stage, as errors introduced here cannot be corrected later.[15][16] The primary goals are to efficiently extract the analytes of interest, remove interfering matrix components, and, crucially, preserve the in vivo state of reactive species.[15][17]

Protocol 1: Extraction and Derivatization of Thiols (e.g., Glutathione, Cysteine)

This protocol is essential for preventing the auto-oxidation of reactive thiol groups, which would otherwise lead to an inaccurate assessment of the cellular redox state.[17]

  • Rationale: The free thiol group (-SH) in compounds like glutathione (GSH) is easily oxidized to form a disulfide (GSSG). To accurately measure the GSH/GSSG ratio, the -SH group must be immediately "capped" or derivatized upon cell lysis. N-ethylmaleimide (NEM) is a widely used alkylating agent that reacts rapidly and specifically with thiols.[18][19]

  • Step-by-Step Methodology:

    • Preparation: Prepare a lysis/extraction buffer consisting of 80% methanol in water with 5 mM N-ethylmaleimide (NEM). Pre-chill this buffer to -80°C. Also prepare an internal standard solution (e.g., ¹³C,¹⁵N-labeled GSH) in the same buffer.

    • Cell Lysis: For cultured cells, rapidly aspirate the culture medium. Immediately add the ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish) to quench all metabolic activity and initiate cell lysis.

    • Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. For tissue samples, homogenize the tissue directly in the cold lysis buffer using a bead beater or similar device.

    • Derivatization: Add the internal standard. Vortex the mixture vigorously and incubate at 4°C for 30 minutes to ensure complete derivatization of all thiol groups.

    • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Sample Collection: Carefully collect the supernatant, which now contains the derivatized organosulfur compounds, and transfer it to an autosampler vial for LC-HRMS analysis.[16][20] Using glass vials is recommended if organic solvents are present to prevent leaching of plasticizers.[16]

G cluster_workflow Thiol Derivatization Workflow GSH GSH (Reduced) Contains reactive -SH Lysis Cell Lysis in NEM-containing buffer GSH->Lysis Alkylation GSSG GSSG (Oxidized) No reactive -SH GSSG->Lysis No Reaction GSNEM GS-NEM (Stable Adduct) Ready for LC-MS Lysis->GSNEM GSSG_final GSSG (Unchanged) Ready for LC-MS Lysis->GSSG_final

Caption: Derivatization preserves the native ratio of GSH to GSSG.

Part B: LC-HRMS Instrumentation and Data Acquisition

The coupling of liquid chromatography (LC) with HRMS provides a powerful two-dimensional separation, separating compounds chemically (LC) and by their mass-to-charge ratio (MS).[6]

Protocol 2: UPLC-Q-Orbitrap Analysis

  • Rationale: Ultra-high performance liquid chromatography (UPLC) provides superior peak resolution and faster run times compared to traditional HPLC. For polar organosulfur compounds like glutathione and its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice as it provides better retention than standard reversed-phase columns.[8] A Q-Orbitrap instrument combines a quadrupole for precursor ion selection with the high-resolution Orbitrap mass analyzer.[11][21]

  • Step-by-Step Methodology:

    • LC Setup:

      • Column: Use a HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: A typical gradient would start at high organic content (e.g., 95% B) and gradually decrease to elute more polar compounds.

      Table 2: Example HILIC Gradient
      Time (min)% Mobile Phase B
      0.095
      1.095
      8.050
      9.050
      9.195
      12.095
    • MS Setup (Q Exactive Orbitrap Example):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Data Acquisition: Use a data-dependent acquisition (DDA or dd-MS²) mode. This mode performs a high-resolution full scan to detect all ions, then intelligently selects the most abundant ions for fragmentation (MS/MS), providing structural data.[22][23]

      Table 3: Key MS Parameters
      ParameterFull MS (MS1) Settingdd-MS² (MS2) Setting
      Resolution 70,00017,500
      Scan Range (m/z) 100 - 1000N/A
      AGC Target 3e61e5
      Max IT 100 ms50 ms
      Collision Energy N/AStepped NCE (20, 30, 40)
Part C: Data Interpretation - From Signal to Structure

The rich datasets generated by HRMS require sophisticated software for processing.[13] The general workflow involves identifying chromatographic peaks, assigning elemental formulas based on accurate mass, and confirming the structure using fragmentation patterns.

  • Accurate Mass and Isotope Confirmation: The first step in identification is to extract an accurate m/z value for the ion of interest. For the GS-NEM adduct (C₁₅H₂₄N₄O₇S), the expected monoisotopic mass is 416.1369. An HRMS instrument should detect this ion with an error of < 3 ppm. Software can then be used to confirm the presence of the correct isotopic pattern, specifically looking for the M+2 peak from the ³⁴S isotope.

  • Fragmentation Analysis: The MS/MS spectrum provides a structural fingerprint of the molecule.[24][25] The fragmentation of organosulfur compounds is influenced by the location and oxidation state of the sulfur atom. Alpha-cleavage (cleavage of the bond adjacent to the heteroatom) is a common and favored pathway for sulfur-containing compounds.[24] For the GS-NEM adduct, characteristic fragments corresponding to the loss of specific chemical groups can be predicted and matched to the experimental data, confirming the identity of the molecule.

G cluster_fragments Characteristic Fragments (MS/MS) GSNEM GS-NEM Ion m/z 416.1369 Frag1 Loss of Pyroglutamate m/z 287.1033 GSNEM->Frag1 CID Frag2 Glycine-NEM m/z 201.0878 GSNEM->Frag2 CID Frag3 Cysteine-NEM m/z 246.0759 GSNEM->Frag3 CID

Caption: Predicted fragmentation of the GS-NEM adduct in MS/MS.

Conclusion and Future Outlook

High-resolution mass spectrometry provides an unparalleled window into the complex world of organosulfur compounds. Its ability to deliver high-resolution, accurate-mass data makes it the gold standard for both qualitative and quantitative studies in basic research and pharmaceutical development.[6][26] The protocols and insights provided in this guide serve as a robust framework for developing self-validating methods that yield trustworthy and reproducible results. As instrumentation continues to improve in speed and sensitivity, the application of HRMS will undoubtedly uncover even deeper insights into the role of organosulfur compounds in health and disease, paving the way for novel therapeutic strategies.[5]

References

Application Note: A Validated Protocol for the Synthesis of Isotopically Labeled Ethyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of isotopically labeled ethyl methyl disulfide (EMDS). Stable isotope labeling (SIL) is a cornerstone technique in modern pharmaceutical research, enabling precise quantification in pharmacokinetic studies and elucidation of metabolic pathways.[1][2] This application note details a robust and validated protocol for preparing EMDS labeled with stable isotopes such as ¹³C or ²H, intended for use as internal standards in mass spectrometry-based assays or as tracers in metabolic studies. We explain the causality behind experimental choices, provide step-by-step protocols, and outline the analytical methods required to validate the final product's identity, purity, and isotopic enrichment.

Introduction: The Significance of SIL in Preclinical Research

The journey of a drug candidate from discovery to clinical application requires a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] Stable Isotope Labeling (SIL), in conjunction with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, has become an indispensable tool for this purpose.[3] Isotopically labeled analogues of a drug or its metabolites serve as ideal internal standards, co-eluting with the analyte but being distinguishable by mass, thereby correcting for matrix effects and variations in instrument response.[1]

This compound (CH₃SSCH₂CH₃) is a simple, volatile organosulfur compound that can arise as a metabolite or be a structural component of more complex pharmaceuticals.[4][5] Providing a reliable synthetic route to its isotopically labeled forms is crucial for researchers studying sulfur metabolism, developing drugs containing thioether or disulfide linkages, or requiring high-quality standards for quantitative bioanalysis. This guide presents a validated, accessible method for synthesizing labeled EMDS, focusing on a common labeling pattern, [methyl-¹³C]EMDS.

Synthetic Strategy: The Challenge of Unsymmetrical Disulfides

The primary challenge in synthesizing an unsymmetrical disulfide like EMDS is preventing the formation of symmetrical counterparts, dimethyl disulfide (DMDS) and diethyl disulfide (DEDS), through equilibrium-driven thiol-disulfide exchange reactions.[6] A successful strategy hinges on the controlled reaction between an electrophilic sulfur species and a nucleophilic sulfur species.

Our selected methodology involves the in situ generation of a methanesulfenyl chloride intermediate from one thiol, which then reacts selectively with a second thiol to form the desired unsymmetrical disulfide. This approach is highly efficient and adaptable for incorporating isotopic labels from commercially available precursors.

G cluster_precursors Isotopically Labeled Precursors cluster_synthesis One-Pot Synthesis cluster_product Purification & Validation Labeled_MeSH [¹³C]-Methanethiol or Precursor Activation Activation Step: [¹³C]MeSH + NCS Labeled_MeSH->Activation EtSH Ethanethiol Coupling Coupling Step: [¹³C]MeSCl + EtSH EtSH->Coupling Intermediate In Situ Intermediate: [¹³C]MeSCl Activation->Intermediate Generates Electrophile Intermediate->Coupling Nucleophilic Attack Crude Crude Labeled EMDS Coupling->Crude Purification Column Chromatography Crude->Purification Final_Product Pure [¹³C]-EMDS Purification->Final_Product

Caption: High-level workflow for the synthesis of labeled EMDS.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Thiols are volatile and have strong, unpleasant odors. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

Protocol 1: Preparation of Sodium [¹³C]methanethiolate Solution

This protocol describes the in situ preparation of the thiolate salt from its corresponding thiol, which serves as the nucleophilic precursor for the synthesis.

  • Rationale: The conversion of the thiol to its conjugate base, the thiolate, enhances its nucleophilicity. Using a strong base like sodium hydride (NaH) ensures complete and irreversible deprotonation.[7] Anhydrous solvents are critical as water would compete with the thiol for the base.

  • Materials:

    • [¹³C]Methanethiol ([¹³C]CH₃SH)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen gas supply

    • Schlenk flask or 3-neck round-bottom flask with magnetic stirrer

  • Procedure:

    • Wash the NaH dispersion (1.1 eq.) with anhydrous hexane three times under an inert atmosphere (Argon) to remove the mineral oil, then carefully dry the solid NaH under a stream of argon.

    • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.

    • Slowly bubble a known mass of [¹³C]methanethiol gas (1.0 eq.) into the stirred NaH/THF slurry. Alternatively, add a pre-weighed, chilled solution of the thiol in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when hydrogen gas evolution ceases.

    • The resulting solution/slurry of sodium [¹³C]methanethiolate is used directly in the next step.

Protocol 2: Synthesis of [methyl-¹³C]this compound

This core protocol details the formation of the unsymmetrical disulfide bond.

  • Rationale: N-Chlorosuccinimide (NCS) is an inexpensive, stable, and easy-to-handle solid that serves as a mild source of electrophilic chlorine. It reacts with a thiol to form a highly reactive sulfenyl chloride in situ.[8] This intermediate is immediately trapped by the second thiol (ethanethiol) to form the disulfide. Performing the reaction at low temperatures (-78 °C) is crucial to control the high reactivity of the sulfenyl chloride, preventing side reactions and the formation of symmetrical byproducts.

  • Materials:

    • Sodium [¹³C]methanethiolate solution from Protocol 1

    • Ethanethiol (CH₃CH₂SH)

    • N-Chlorosuccinimide (NCS)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography

  • Procedure:

    • In a separate flask under an inert atmosphere, dissolve ethanethiol (1.0 eq.) in anhydrous DCM. Cool this solution to -78 °C using a dry ice/acetone bath.

    • In another flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq.) in anhydrous DCM.

    • Slowly add the NCS solution dropwise to the cold ethanethiol solution over 15-20 minutes. Stir the mixture at -78 °C for an additional 30 minutes to ensure complete formation of the ethanesulfenyl chloride intermediate.

    • To this mixture, slowly add the previously prepared sodium [¹³C]methanethiolate solution (1.0 eq.) via cannula or syringe. Maintain the temperature at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation). Caution: The product is volatile. Use minimal heat.

    • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a 98:2 hexanes:ethyl acetate mixture) to isolate the pure, labeled EMDS.

Analytical Validation

Validation is a self-verifying system that confirms the successful synthesis of the target molecule with the desired isotopic label.

G cluster_MS Mass Spectrometry (GC-MS) cluster_NMR NMR Spectroscopy Pure_Product Purified [¹³C]-EMDS MS_Analysis Analysis Pure_Product->MS_Analysis NMR_Analysis Analysis Pure_Product->NMR_Analysis MS_Result Result: Molecular Ion (M+) at m/z 109 MS_Analysis->MS_Result MS_Confirm Confirms: Mass Increase (+1 Da) MS_Result->MS_Confirm NMR_Result Result: ¹³C Signal at ~23 ppm (Intensified) NMR_Analysis->NMR_Result NMR_Confirm Confirms: Label Position (S-¹³CH₃) NMR_Result->NMR_Confirm

Caption: Logical workflow for the analytical validation of [¹³C]-EMDS.

Mass Spectrometry (MS)

GC-MS is the ideal technique for confirming isotopic incorporation and determining the molecular weight.

  • Expected Outcome: The molecular ion (M⁺) peak for unlabeled EMDS appears at m/z 108.[9] For [methyl-¹³C]EMDS, this peak will shift to m/z 109. The isotopic purity can be estimated by comparing the relative intensities of the m/z 108 and 109 signals. Key fragments will also shift accordingly.

Compound Molecular Formula Molecular Weight Expected M⁺ (m/z) Key Fragment Ions (m/z) and Identity
Unlabeled EMDSC₃H₈S₂108.2310879 ([M-C₂H₅]⁺), 61 ([M-SCH₃]⁺), 47 ([CH₃S]⁺)
[methyl-¹³C]EMDS¹³CC₂H₈S₂109.2310979 ([M-C₂H₅]⁺), 62 ([M-S¹³CH₃]⁺), 48 ([¹³CH₃S]⁺)

Table 1: Comparison of expected mass spectral data for unlabeled and ¹³C-labeled this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal proof of the label's position.

  • Expected Outcome:

    • ¹H NMR: The spectrum will be nearly identical to the unlabeled standard, but the signal for the methyl protons (~2.4 ppm) may show coupling to the ¹³C nucleus (JC-H coupling), resulting in a doublet.

    • ¹³C NMR: The spectrum will show three signals. The signal corresponding to the labeled carbon (~23 ppm) will be dramatically intensified compared to the other two natural-abundance signals.[10] This confirms that the label is on the methyl carbon as intended.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes on Labeling ([methyl-¹³C]EMDS)
S-CH₃ ~2.4 (s, 3H)~23Signal will be highly intense in ¹³C spectrum.
S-CH₂- ~2.7 (q, 2H)~35Natural abundance signal.
-CH₃ ~1.3 (t, 3H)~14Natural abundance signal.

Table 2: Typical ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the synthesis of isotopically labeled this compound. By employing a controlled reaction between an in situ-generated sulfenyl chloride and a labeled thiolate, high yields of the desired unsymmetrical disulfide can be achieved. The validation workflow, combining GC-MS and NMR spectroscopy, ensures the final product meets the stringent identity, purity, and isotopic enrichment requirements for demanding applications in drug metabolism and pharmacokinetic research.

References

Application Notes and Protocols for the Experimental Study of Disulfide Exchange Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiol-Disulfide Exchange

Disulfide bonds are critical covalent linkages that dictate the structure, stability, and function of a vast number of proteins and peptides.[1] The dynamic nature of these bonds is governed by thiol-disulfide exchange reactions, a process fundamental to cellular redox homeostasis, protein folding, and the regulation of protein activity.[1][2] In this reaction, a thiolate anion acts as a nucleophile, attacking a disulfide bond to form a new, mixed disulfide and releasing a new thiolate.[3] This process is not merely a chemical curiosity; it is a cornerstone of biological regulation and a key consideration in the development of biopharmaceuticals, where incorrect disulfide pairing can lead to loss of efficacy and potential immunogenicity.[4]

Understanding the kinetics and mechanisms of these exchange reactions is therefore paramount.[1] This guide provides a comprehensive overview of the experimental setups required to study thiol-disulfide exchange, offering detailed protocols and the rationale behind key experimental choices.

Foundational Principles: The Chemistry of Exchange

The thiol-disulfide exchange reaction proceeds via a classical SN2-type mechanism.[5] A deprotonated thiol (thiolate) attacks one of the sulfur atoms of a disulfide bond, passing through a transient, linear trisulfide-like transition state.[5][6] The rate of this reaction is influenced by several key factors:

  • pH: The reaction is highly pH-dependent because the attacking species is the thiolate anion (RS-), not the protonated thiol (RSH).[3] Therefore, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate increases.

  • pKa of the Thiol: Thiols with lower pKa values will have a higher concentration of the reactive thiolate form at a given pH, thus accelerating the reaction.[7] The local protein microenvironment can significantly influence the pKa of a cysteine residue.[7]

  • Steric Hindrance: The accessibility of the disulfide bond and the attacking thiol can significantly impact the reaction rate. Sterically hindered disulfides or thiols will react more slowly.[8]

  • Solvent Environment: A hydrophobic environment can be catalytic for thiol-disulfide exchange reactions.[5]

Experimental Design: Choosing the Right Tools

A well-designed experiment is crucial for obtaining reliable and interpretable data. The choice of analytical technique depends on the specific research question, the nature of the molecules involved, and the available instrumentation.

Key Considerations for Experimental Setup
ParameterRecommendationRationale
Buffer System Phosphate or Tris buffers are common. Ensure the buffer does not contain reducing agents.Maintains a stable pH, which is critical for reaction kinetics.[9]
pH Typically between 7.0 and 8.5.Balances a sufficient concentration of the reactive thiolate with protein stability.[3][10]
Temperature Room temperature (20-25 °C) is often sufficient.Higher temperatures can increase reaction rates but may also lead to protein denaturation.[10]
Control of Oxidation Degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). Including a chelating agent like EDTA can also help.[11]Thiol groups are susceptible to oxidation by dissolved oxygen, which can lead to the formation of unintended disulfides and complicate data interpretation.[11]
Quenching the Reaction Acidification (e.g., with formic acid or TFA) or addition of a rapid alkylating agent.[11][12]Stops the reaction at specific time points for kinetic analysis. Acidification protonates the thiolate, rendering it non-nucleophilic.[11]

Analytical Techniques and Protocols

Several robust methods are available for monitoring disulfide exchange reactions. The most common are spectrophotometric assays, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Spectrophotometric Assays: The Ellman's Test

The Ellman's test, utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a widely used colorimetric assay for quantifying free thiol groups.[13] The principle involves a thiol-disulfide exchange reaction between a thiol and DTNB. This reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide and stoichiometrically releasing the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a maximum absorbance at 412 nm.[9][13]

Protocol 1: Quantification of Free Thiols using a Cysteine Standard Curve

This method is ideal for determining the concentration of an unknown thiol-containing sample.

Materials:

  • Ellman's Reagent (DTNB)

  • L-cysteine hydrochloride monohydrate

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Spectrophotometer

Procedure:

  • Prepare a 4 mg/mL DTNB solution in the Reaction Buffer.[13]

  • Prepare a 1.5 mM L-cysteine stock solution in the Reaction Buffer.[9]

  • Create a series of cysteine standards by serially diluting the stock solution (e.g., 1.25, 1.00, 0.75, 0.50, 0.25, and 0.00 mM).[13]

  • To each standard and the unknown sample, add 50 µL of the DTNB solution. [13]

  • Mix well and incubate at room temperature for 15 minutes. [9][13]

  • Measure the absorbance at 412 nm. Use the 0.00 mM cysteine standard as the blank.[9]

  • Plot a standard curve of absorbance versus cysteine concentration.

  • Determine the concentration of the unknown sample from the standard curve.

Protocol 2: Quantification by Extinction Coefficient

This method is faster as it does not require the preparation of a standard curve.

Materials:

  • Same as Protocol 1, excluding L-cysteine.

Procedure:

  • Prepare the Reaction Buffer and DTNB Solution as described in Protocol 1.

  • For each sample, prepare two tubes. In both tubes, add 25 µL of DTNB Solution and 1.250 mL of Reaction Buffer.[13]

  • To one tube (the sample), add 125 µL of the unknown sample solution. [13]

  • To the other tube (the blank), add 125 µL of the Reaction Buffer. [13]

  • Mix the contents of both tubes and incubate at room temperature for 15 minutes.

  • Zero the spectrophotometer with the blank and measure the absorbance of the sample at 412 nm.

  • Calculate the thiol concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the reactants and products of a disulfide exchange reaction.[14] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, as it separates molecules based on their hydrophobicity.[4] Disulfide-bridged species are often more hydrophobic than their reduced counterparts.[4]

Protocol 3: Monitoring Disulfide Exchange by RP-HPLC

This protocol provides a general framework for analyzing a disulfide exchange reaction over time.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA

  • Quenching solution: 20% formic acid

Procedure:

  • Initiate the disulfide exchange reaction by mixing the thiol and disulfide-containing components in the appropriate buffer.

  • At specific time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the quenching solution.[11]

  • Analyze the quenched samples by RP-HPLC. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or 280 nm for aromatic residues).

  • Identify the peaks corresponding to the reactants and products by running standards of each component.

  • Integrate the peak areas for each component at each time point.

  • Plot the concentration (or peak area) of reactants and products versus time to determine the reaction kinetics.[14]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the unambiguous identification of disulfide-linked species.[15] When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of all components in a complex reaction mixture.

Protocol 4: Characterization of Disulfide Exchange Products by LC-MS

This protocol outlines the general steps for identifying the products of a disulfide exchange reaction.

Materials:

  • LC-MS system (e.g., ESI-QTOF or Orbitrap)

  • C18 reversed-phase column and mobile phases as in Protocol 3

  • Alkylation reagent (e.g., N-ethylmaleimide, NEM) to cap free thiols and prevent artificial disulfide formation.[15]

Procedure:

  • Perform the disulfide exchange reaction as described previously.

  • At the desired time point, quench the reaction and add an alkylating agent like NEM to cap any free thiols.[15] This step is crucial to prevent disulfide scrambling during sample preparation and analysis.

  • Analyze the sample by LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting species.

  • Identify the reactants and products by comparing their experimental masses to their theoretical masses.

  • For further confirmation, tandem MS (MS/MS) can be performed. Fragmentation of the disulfide-linked species will yield characteristic patterns that can be used to confirm the connectivity of the disulfide bonds.[4][16]

Visualizing the Process

Diagrams can aid in understanding the underlying chemistry and experimental workflows.

G cluster_0 Thiol-Disulfide Exchange Mechanism Thiolate (RS⁻) Thiolate (RS⁻) Disulfide (R'SSR') Disulfide (R'SSR') Thiolate (RS⁻)->Disulfide (R'SSR') Nucleophilic Attack Mixed Disulfide (RSSR') Mixed Disulfide (RSSR') Disulfide (R'SSR')->Mixed Disulfide (RSSR') Forms New Thiolate (R'S⁻) New Thiolate (R'S⁻) Disulfide (R'SSR')->New Thiolate (R'S⁻) Releases

Caption: The fundamental mechanism of thiol-disulfide exchange.

G cluster_1 General Experimental Workflow A 1. Prepare Reactants (Thiol & Disulfide) B 2. Initiate Reaction in Buffered Solution A->B C 3. Withdraw Aliquots at Time Intervals B->C D 4. Quench Reaction (e.g., Acidification) C->D E 5. Analyze Samples (Spectrophotometry, HPLC, MS) D->E F 6. Data Analysis (Kinetics, Product ID) E->F

Caption: A generalized workflow for studying disulfide exchange reactions.

Trustworthiness: The Importance of Controls

To ensure the validity of your results, several control experiments are essential:

  • No-Thiol Control: A reaction mixture containing only the disulfide species to monitor for any spontaneous degradation.

  • No-Disulfide Control: A reaction mixture containing only the thiol species to monitor for oxidation.

  • Time-Zero Sample: An aliquot taken and quenched immediately after mixing to represent the initial state of the reaction.

By systematically applying these protocols and controls, researchers can gain valuable insights into the intricate world of thiol-disulfide exchange, a reaction that is central to both fundamental biology and the development of next-generation protein therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsymmetrical Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of unsymmetrical disulfides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the selective formation of these crucial chemical entities. Disulfide bonds are vital in pharmaceuticals, materials science, and biological systems, yet their synthesis, particularly of the unsymmetrical variety, is fraught with challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experimental work, grounded in established chemical principles and field-proven insights.

The Core Challenge: Suppressing Symmetry

The primary obstacle in synthesizing unsymmetrical disulfides (RSSR') is preventing the formation of the corresponding symmetrical disulfides (RSSR and R'SSR').[3] This issue arises from two main phenomena:

  • Direct Co-oxidation: When two different thiols (RSH and R'SH) are oxidized in the same pot, a statistical mixture of RSSR, R'SSR', and the desired RSSR' is often obtained, leading to low yields and difficult purifications.[3]

  • Thiol-Disulfide Exchange: The S-S bond is labile and susceptible to nucleophilic attack by thiols.[4][5] Any free thiol present in the reaction mixture can react with the newly formed unsymmetrical disulfide, leading to scrambling and the formation of more thermodynamically stable symmetrical disulfides.[6][7][8] This process, known as disproportionation, is a common cause of low purity.[6][8]

Our goal is to provide you with the strategic knowledge to overcome these hurdles and achieve high-yield, high-purity synthesis of your target unsymmetrical disulfides.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and problems encountered during the synthesis of unsymmetrical disulfides.

Q1: My reaction to form an unsymmetrical disulfide is giving me a mixture of both symmetrical starting materials and my desired product. What is the most likely cause?

A1: This is the most common challenge and is almost always due to thiol-disulfide exchange, which leads to disproportionation of the desired unsymmetrical product.[6][8] The presence of even catalytic amounts of free thiol can initiate a cascade of exchange reactions that scramble the disulfide products.[7][9] The reaction eventually reaches a thermodynamic equilibrium, which often favors the formation of the symmetrical disulfides.

Q2: How can I avoid the formation of symmetrical disulfides?

A2: The key is to control the reactivity of the thiol starting materials. Instead of reacting two free thiols together, a more controlled approach is to react one thiol with an activated thiol equivalent (a sulfenyl electrophile).[6][10] Common strategies include:

  • Reaction of a thiol with a sulfenyl chloride: This is a classic and effective method.[4]

  • Using pre-activated thiol reagents: Reagents like thiosulfonates or N-acylsulfenamides react selectively with a thiol to form the unsymmetrical disulfide.[6][10][11]

  • Employing thiol protecting groups: One thiol can be protected, while the other is activated and reacted. Subsequent deprotection and disulfide formation can then be performed.[12][13]

Q3: I am trying to react two different thiols directly using an oxidant, but the yield of my unsymmetrical product is very low. How can I improve this?

A3: Direct oxidative coupling of two different thiols is inherently challenging due to the statistical distribution of products.[3] To improve selectivity, you can:

  • Use a staged addition: Add one thiol slowly to a mixture of the second thiol and the oxidant. This can sometimes favor the cross-coupling product.

  • Exploit differences in thiol reactivity: If one thiol is significantly more easily oxidized or more nucleophilic than the other, you may be able to find conditions that favor the unsymmetrical product. For example, methods have been developed that generate a more stable electrophilic sulfenium ion from an electron-rich thiol, which then selectively reacts with an electron-deficient thiol.[3]

  • Consider alternative methods: In most cases, moving away from direct co-oxidation to a method involving a pre-activated thiol will give you much better and more reproducible results.[11][14]

Q4: My unsymmetrical disulfide product seems to be degrading during workup or purification. What's happening?

A4: The disproportionation of unsymmetrical disulfides can also occur post-synthesis, especially during purification steps like chromatography if trace amounts of nucleophiles (like residual thiols) are present.[6][8] The S-S bond in diaryl disulfides, for instance, has a relatively low bond energy (20-26 kcal/mol), making it susceptible to cleavage.[6][8] To mitigate this:

  • Ensure complete consumption of starting thiols: Monitor the reaction closely to ensure no starting thiols remain.

  • Quench the reaction appropriately: Use a scavenger for any remaining thiols before workup.

  • Avoid harsh conditions: High temperatures or extreme pH during workup and purification can promote disulfide exchange.

  • Consider solvent-free synthesis: In some cases, running the reaction under solvent-free conditions can restrict molecular motion and prevent disproportionation.[8]

Troubleshooting Guides

This section provides a more detailed, scenario-based approach to troubleshooting common experimental failures.

Scenario 1: Low Yield of Unsymmetrical Disulfide with Thiol-Disulfide Exchange Method

Problem: You are attempting to synthesize an unsymmetrical disulfide by reacting a symmetrical disulfide (R'SSR') with a thiol (RSH), but you are obtaining low yields of the desired product (RSSR') and recovering large amounts of the starting disulfide.

Potential Causes & Solutions:

  • Incorrect pH: The thiol-disulfide exchange reaction is highly pH-dependent. The reactive species is the thiolate anion (RS-), not the neutral thiol (RSH).[5][9]

    • Troubleshooting Step: Ensure the reaction pH is approximately 1-2 units above the pKa of the attacking thiol (RSH) to generate a sufficient concentration of the nucleophilic thiolate. A typical pH range is between 8 and 10.[5] Be aware that excessively high pH can lead to other side reactions.

  • Unfavorable Equilibrium: The thiol-disulfide exchange is an equilibrium process. The position of the equilibrium is determined by the relative redox potentials and acidities of the thiols involved.

    • Troubleshooting Step: Use a large excess of one of the reactants (either the thiol or the symmetrical disulfide) to drive the equilibrium towards the product side (Le Chatelier's principle).

  • Slow Reaction Kinetics: Even if thermodynamically favorable, the reaction may be too slow under your current conditions.

    • Troubleshooting Step:

      • Gently increase the temperature. Monitor for signs of product degradation.

      • Consider adding a catalyst. Simple palladium salts (e.g., PdCl2) in DMSO have been shown to effectively catalyze thiol-disulfide exchange.[1]

Workflow: Troubleshooting Thiol-Disulfide Exchange

start Low Yield in Thiol-Disulfide Exchange check_ph Verify Reaction pH (pH > pKa of RSH) start->check_ph adjust_ph Adjust pH to 8-10 with a non-nucleophilic base check_ph->adjust_ph Incorrect check_stoichiometry Review Stoichiometry check_ph->check_stoichiometry Correct adjust_ph->check_stoichiometry use_excess Use large excess of one reactant check_stoichiometry->use_excess Equimolar check_kinetics Assess Reaction Rate check_stoichiometry->check_kinetics Excess used use_excess->check_kinetics increase_temp Increase Temperature (monitor for degradation) check_kinetics->increase_temp Reaction is slow success High Yield Achieved check_kinetics->success Rate is optimal add_catalyst Add Catalyst (e.g., PdCl2/DMSO) increase_temp->add_catalyst add_catalyst->success

Caption: Troubleshooting workflow for low-yield thiol-disulfide exchange reactions.

Scenario 2: Failure in Synthesis Using a Sulfenyl Halide Intermediate

Problem: You are generating a sulfenyl halide (e.g., RSCl) from a disulfide or thiol and then reacting it with a second thiol (R'SH). However, the reaction is messy, with multiple products and low purity.

Potential Causes & Solutions:

  • Instability of the Sulfenyl Halide: Sulfenyl halides can be unstable and may decompose or react with themselves, especially if not used immediately or if generated under harsh conditions.

    • Troubleshooting Step: Generate the sulfenyl halide at low temperatures (e.g., 0 °C or below) and use it in situ immediately after its formation.[4] Ensure your starting materials and solvents are anhydrous, as water can hydrolyze the sulfenyl halide.

  • Over-oxidation: The reagents used to generate sulfenyl halides (e.g., SO2Cl2, NCS) are strong oxidants and can lead to over-oxidation of the sulfur, forming species like sulfinyl or sulfonyl halides if not carefully controlled.

    • Troubleshooting Step: Use stoichiometric amounts of the halogenating agent and maintain low temperatures. Add the halogenating agent slowly to the reaction mixture.

Protocol: General Procedure for Unsymmetrical Disulfide Synthesis via Sulfenyl Chloride

  • Dissolve the starting disulfide (R'SSR') (1 equivalent) in a dry, inert solvent like CH2Cl2 or CCl4 and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (SO2Cl2) (1.5 equivalents) in the same solvent to the cooled disulfide solution.

  • Stir the reaction at 0 °C for 30-60 minutes. The formation of the sulfenyl chloride (R'SCl) can often be monitored by a color change.

  • In a separate flask, dissolve the second thiol (RSH) (2.2 equivalents) in the same dry solvent.

  • Slowly add the freshly prepared sulfenyl chloride solution to the thiol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LCMS analysis indicates completion.

  • Perform an aqueous workup to remove any remaining acid and salts. Purify the crude product by column chromatography.

Scenario 3: Difficulty in Purifying the Unsymmetrical Disulfide

Problem: The reaction appears to be successful by crude analysis (e.g., LCMS), but the isolated yield after column chromatography is low, and the purified product contains symmetrical disulfide impurities.

Potential Causes & Solutions:

  • On-Column Disproportionation: As mentioned in the FAQs, residual thiols or nucleophilic impurities in your crude product can cause the unsymmetrical disulfide to disproportionate on the silica gel column.

    • Troubleshooting Step:

      • Before concentrating the reaction mixture, add a thiol scavenger like N-ethylmaleimide or a small amount of an alkylating agent (e.g., methyl iodide) to cap any remaining free thiols.

      • Wash the organic layer thoroughly during workup to remove any water-soluble nucleophiles or bases.

      • Consider using a less acidic stationary phase for chromatography (e.g., neutral alumina) or deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Co-elution of Products: The polarity of the unsymmetrical disulfide may be very similar to one or both of the symmetrical disulfide byproducts, making chromatographic separation difficult.

    • Troubleshooting Step:

      • Optimize your chromatography conditions. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, hexanes/CH2Cl2, toluene/ethyl acetate) to maximize the separation (ΔRf).

      • If separation is still challenging, consider converting the crude mixture to a different derivative that might be more easily separated, followed by regeneration of the disulfide (though this is a less ideal, multi-step solution).

Mechanism: Thiol-Disulfide Exchange Cascade

Caption: The disproportionation cascade initiated by a free thiol impurity.

Summary of Key Synthetic Strategies

To aid in experimental design, the following table summarizes common methods for unsymmetrical disulfide synthesis, highlighting their advantages and disadvantages.

MethodDescriptionAdvantagesDisadvantagesKey Reference(s)
Thiol-Disulfide Exchange RSH + R'SSR' ⇌ RSSR' + R'SHSimple; uses readily available starting materials.Equilibrium-controlled; often requires excess reagent; pH sensitive.[1][9]
Sulfenyl Halide Method R'SCl + RSH → RSSR' + HClGenerally high-yielding and clean.Sulfenyl halides can be unstable; requires anhydrous conditions.[4]
Thiosulfonate Method R'SSO2R'' + RSH → RSSR' + R''SO2HThiosulfonates are stable and easy to handle.Requires pre-synthesis of the thiosulfonate reagent.[6][8]
SuFEx Chemistry Sequential reaction of two thiols with a specialized SuFEx reagent.High chemoselectivity; mild conditions; easy workup.Requires a specialized, multi-component reagent.[11][14][15]
Umpolung Strategy In situ generation of an electrophilic sulfenium ion from one thiol to react with a second.Metal-free; mild conditions; good for electronically differentiated thiols.Scope may be limited by the electronic properties of the thiols.[3]

References

Technical Support Center: Purification of Ethyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of ethyl methyl disulfide (EMDS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating high-purity EMDS from complex reaction mixtures. My goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively. This resource is structured as a series of questions and answers, addressing common issues from basic inquiries to complex separation problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the foundation for a successful purification strategy.

Q1: What are the most common impurities I should expect in a typical this compound synthesis?

A1: The impurity profile of your crude this compound is highly dependent on the synthetic route. However, for common methods involving the reaction of thiolates or co-oxidation of thiols, the primary impurities are typically the symmetrical disulfides: dimethyl disulfide (DMDS) and diethyl disulfide (DEDS). You should also anticipate the presence of unreacted starting materials, such as methanethiol and ethanethiol, which are often the source of intensely foul odors, and residual solvents.[1][2][3]

Q2: I have my crude reaction mixture. What is the very first purification step I should consider?

A2: Before attempting any separation based on physical properties like boiling point, the first step should always be a chemical quench and extractive workup. The primary goal is to neutralize any reactive species and remove highly odorous and potentially interfering thiol impurities. A wash with a dilute basic solution (e.g., 5% NaOH or NaHCO₃) will deprotonate unreacted thiols, converting them into their water-soluble thiolate salts, which can then be easily removed in the aqueous phase.[4] This step significantly simplifies the subsequent, more precise purification methods.

Q3: How can I reliably assess the purity of my final this compound sample?

A3: A multi-faceted approach is best for confirming purity. The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS), which can separate volatile components and confirm their identity by their mass-to-charge ratio.[5][6] For structural confirmation, ¹H and ¹³C NMR spectroscopy are invaluable.[5] Simpler, classic methods include verifying the boiling point and refractive index against known literature values.[7][8]

Q4: What are the key physical properties I need to know for designing a purification strategy?

A4: The success of physical separation techniques like distillation hinges on the differences in the physical properties of your target compound and its impurities. The most critical data are summarized below.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Solubility
This compound (EMDS) 108.23~137 °CInsoluble in water; soluble in ethanol & non-polar solvents.[5][9][10]
Dimethyl Disulfide (DMDS)94.20~110 °CSlightly soluble in water; soluble in organic solvents.[11]
Diethyl Disulfide (DEDS)122.27~154 °CInsoluble in water; soluble in organic solvents.
Ethanethiol62.13~35 °CSparingly soluble in water; very soluble in organic solvents.
Methanethiol48.11~6 °C (Gas)Slightly soluble in water; soluble in organic solvents.

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Problem 1: My GC analysis shows three major peaks: my product (EMDS) and two significant contaminants, which I've identified as dimethyl disulfide (DMDS) and diethyl disulfide (DEDS).
  • Primary Cause: This is a classic sign of two potential issues: either an incomplete reaction that failed to favor the unsymmetrical product or, more commonly, disulfide scrambling . Disulfide scrambling or disproportionation (2 EMDS ⇌ DMDS + DEDS) is an equilibrium process that can be catalyzed by residual thiols, basic conditions, or excessive heat during workup.[12]

  • Solution: Fractional Distillation. The boiling points of DMDS (110°C), EMDS (137°C), and DEDS (154°C) are sufficiently different to allow for separation via fractional distillation.[13] Simple distillation is inadequate as the boiling point differences are less than 70°C.[14]

    • Causality: A fractionating column provides a large surface area (via packing material like Raschig rings or Vigreux indentations) for repeated vaporization-condensation cycles. With each cycle, the vapor becomes progressively more enriched in the lower-boiling point component. This allows for a much finer separation of liquids with close boiling points than is possible with a single vaporization event in simple distillation.

    See Protocol 1 for a detailed methodology. Below is a logical workflow for addressing this contamination.

    Figure 1. Troubleshooting logic for disulfide contamination.

Problem 2: My purified product looks clean by NMR, but it still has an overpowering, foul odor that seems worse than expected for a pure disulfide.
  • Primary Cause: This issue is almost certainly due to trace amounts of unreacted methanethiol or ethanethiol . Thiols have exceptionally low odor thresholds, meaning even parts-per-billion contamination can be highly noticeable. These volatile compounds may co-distill with your product if not removed during the initial workup.

  • Solution: Rigorous Extractive Workup. An effective workup is critical. If you have already distilled your product, you may need to redissolve it in an inert, water-insoluble solvent (like diethyl ether or dichloromethane) and perform the washing procedure.

    • Causality: The key is to convert the neutral, organic-soluble thiol (R-SH) into an ionic, water-soluble thiolate salt (R-S⁻ Na⁺) by deprotonation with a base. A wash with dilute sodium hydroxide is highly effective. A subsequent wash with brine (saturated NaCl solution) helps to break any emulsions and remove residual water from the organic layer before drying. A final option includes a wash with a mild oxidizing agent, like dilute hydrogen peroxide or an iodine solution, to convert the volatile thiols into less volatile disulfides, though this risks altering your main product and should be used cautiously.[4]

    See Protocol 2 for a detailed methodology.

Problem 3: My yield of this compound is consistently low, and I see the amounts of symmetrical disulfides increase after heating or during purification.
  • Primary Cause: This is a clear indication that disulfide scrambling is actively occurring during your purification process . The disulfide bond is dynamic, and the exchange is often catalyzed by nucleophiles (like free thiolates) or radicals. This process can be accelerated by elevated temperatures or non-neutral pH.[12]

  • Solution: Minimize Scrambling Conditions.

    • pH Control: Ensure all aqueous solutions used for workup are kept neutral or slightly acidic (pH ~6.5) after the initial basic wash.[12][15] Acidifying the mixture after the base wash (e.g., with dilute HCl) protonates any residual thiolate, shutting down the primary scrambling mechanism.

    • Temperature Management: If possible, use vacuum distillation to lower the boiling point of your compound.[14][16] Distilling at a lower temperature reduces the thermal energy available to overcome the activation barrier for disulfide exchange.

    • Thiol Scavenging: Ensure the initial basic wash is thorough to remove as much of the thiol catalyst as possible.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to separate EMDS from its symmetrical disulfide counterparts.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the crude, dry EMDS mixture to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture boils, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux) for a period before any distillate is collected. This ensures the vapor is maximally enriched in the lowest boiling point component.

  • Collect First Fraction (Heads): The temperature at the distillation head will plateau at the boiling point of the most volatile component, DMDS (~110°C). Slowly collect this fraction in the first receiving flask until the temperature begins to rise again. This fraction will be enriched in DMDS.

  • Collect Main Fraction (Product): Change the receiving flask. The temperature will now rise and stabilize at the boiling point of EMDS (~137°C). Collect this fraction as your purified product.

  • Collect Final Fraction (Tails): Once the temperature begins to rise above the boiling point of EMDS or the distillation rate drops significantly, stop the distillation. The remaining liquid in the flask will be enriched in the higher-boiling DEDS.

  • Analysis: Analyze all collected fractions using a suitable method (e.g., GC) to confirm the separation efficiency.

Protocol 2: Extractive Workup for Thiol Removal

This protocol is designed to remove acidic impurities and highly odorous thiols.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently, then allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash one more time.

  • Neutralization (Optional but Recommended): To ensure all base is removed, wash the organic layer with a 1M solution of dilute hydrochloric acid (HCl). Discard the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any residual acid or base.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration & Concentration: Filter the mixture to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, thiol-free disulfide, which is now ready for distillation.

General Purification Workflow Diagram

Purification_Workflow cluster_workup Aqueous Workup Quench Quench Reaction Base_Wash Wash with 5% NaOH (Removes Thiols) Quench->Base_Wash Acid_Wash Wash with Dilute HCl (Removes Base) Base_Wash->Acid_Wash Water_Wash Wash with Water Acid_Wash->Water_Wash Brine_Wash Wash with Brine Water_Wash->Brine_Wash Dry Dry Organic Layer (e.g., MgSO₄) Brine_Wash->Dry Start Crude Reaction Mixture Start->Quench Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Distill Fractional Distillation Concentrate->Distill Analyze Purity Analysis (GC-MS, NMR) Distill->Analyze

Figure 2. A comprehensive workflow for EMDS purification.

References

Technical Support Center: Synthesis of Ethyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl methyl disulfide (CH₃S-SCH₂CH₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this unsymmetrical disulfide. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Introduction to this compound Synthesis

This compound is an organosulfur compound with applications as a flavoring agent and as an intermediate in various chemical syntheses.[1][2] The synthesis of unsymmetrical disulfides like this compound presents a significant challenge due to the propensity for side reactions that lead to the formation of symmetrical disulfides (dimethyl disulfide and diethyl disulfide).[3][4] Understanding and mitigating these side reactions is crucial for achieving high yield and purity of the desired product.

The primary routes to this compound involve the cross-coupling of thiols or their derivatives.[5] Common methods include the oxidation of a mixture of ethanethiol and methanethiol, or the reaction of a thiol with a sulfenyl halide.[6][7] However, these reactions are often complicated by thiol-disulfide exchange and disproportionation.[8][9]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing significant amounts of dimethyl disulfide and diethyl disulfide. What is the primary cause of this?

A1: The formation of symmetrical disulfides is the most common side reaction and is primarily caused by thiol-disulfide exchange and disproportionation .[5][8] Thiol-disulfide exchange is a reversible reaction where a thiol attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol.[9][10] Disproportionation is the process where the unsymmetrical disulfide rearranges to form more stable symmetrical disulfides.[8][11] This is often catalyzed by the presence of thiolate anions, acids, or even occurs spontaneously in solution over time.[8][12]

Q2: How can I minimize the formation of symmetrical byproducts?

A2: Several strategies can be employed:

  • Control of Stoichiometry and Addition Order: Carefully controlling the stoichiometry of your reactants is critical. In many procedures, one thiol is converted to a more reactive intermediate (like a sulfenyl halide) before the slow addition of the second thiol.[13] This minimizes the concentration of free thiol available to initiate exchange reactions.

  • Use of Activating Agents: Employing activating agents that react with one thiol to form a stable intermediate can prevent premature symmetrical disulfide formation.[6] For example, reacting one thiol with 1-chlorobenzotriazole (BtCl) forms a benzotriazolated thiol intermediate, which then reacts cleanly with the second thiol.[13]

  • Solvent-Free Conditions: Recent studies have shown that solvent-free conditions can suppress the disproportionation of unsymmetrical disulfides.[8]

  • Mild Reaction Conditions: Conducting the reaction at low temperatures can help to slow down the rate of thiol-disulfide exchange.[13]

Q3: I am observing over-oxidation of my starting thiols. What are these over-oxidized products and how can I avoid them?

A3: Over-oxidation of thiols can lead to the formation of sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H).[14][15] This is particularly problematic when using strong oxidizing agents like hydrogen peroxide.[16] To avoid this, consider using milder and more selective oxidizing agents.[17][18] Additionally, carefully controlling the stoichiometry of the oxidant and the reaction temperature is crucial.[19]

Q4: My final product seems to be degrading over time, even after purification. Why is this happening?

A4: this compound, like many unsymmetrical disulfides, can undergo slow disproportionation even at room temperature, especially if trace impurities like thiols are present.[8] Storage in a solvent can also facilitate this process.[8] For long-term stability, it is recommended to store the purified disulfide neat (without solvent), under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures.

Troubleshooting Guides

Guide 1: Low Yield of this compound

This guide addresses common causes for low product yield and provides systematic troubleshooting steps.

Problem Synopsis & Causal Analysis

A low yield of the desired this compound can be attributed to several factors, primarily the dominance of side reactions such as symmetrical disulfide formation and over-oxidation. The choice of synthetic route, purity of starting materials, and reaction conditions all play a critical role.

Experimental Protocol: Troubleshooting Low Yield
  • Analyze Byproducts:

    • Obtain a Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrum of your crude reaction mixture.

    • Identify the major byproducts. Are they the symmetrical disulfides (dimethyl disulfide and diethyl disulfide) or over-oxidized species?

  • If Symmetrical Disulfides are the Main Byproducts:

    • Review your reaction setup: Are you adding one thiol slowly to the other in the presence of an oxidizing agent? A one-pot mixing of both thiols and the oxidant will almost certainly lead to a statistical mixture of all three possible disulfides.[3]

    • Consider an alternative synthetic strategy:

      • Sulfenyl Halide Method: Convert one of the thiols (e.g., methanethiol) into its corresponding sulfenyl chloride (CH₃SCl). This can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Then, react the purified sulfenyl chloride with ethanethiol. This method avoids having both thiols present simultaneously.

      • Thiosulfonate Method: React one thiol with a thiosulfonate to form the unsymmetrical disulfide. This method has been shown to produce high purity unsymmetrical disulfides.[8]

  • If Over-oxidized Products are Detected:

    • Re-evaluate your oxidizing agent: If you are using a strong oxidant like hydrogen peroxide, consider switching to a milder system.[16][19] Examples include iodine in the presence of a base, or air/oxygen with a suitable catalyst.[20]

    • Control the oxidant stoichiometry: Use no more than the stoichiometric amount of the oxidizing agent. An excess will promote over-oxidation.

    • Lower the reaction temperature: Perform the oxidation at 0 °C or below to increase selectivity.

Data Interpretation Table
ObservationProbable CauseRecommended Action
High levels of dimethyl and diethyl disulfideThiol-disulfide exchange/disproportionationModify addition order; use an activating agent; consider solvent-free conditions.
Presence of sulfinic/sulfonic acidsOver-oxidation of starting thiolsUse a milder oxidant; control oxidant stoichiometry; lower reaction temperature.
Unreacted starting materialsIncomplete reaction; insufficient oxidantIncrease reaction time; check purity/activity of oxidant.
Guide 2: Product Purification Challenges

This compound has a boiling point of approximately 137 °C, which can make it challenging to separate from closely boiling impurities.[21]

Problem Synopsis & Causal Analysis

The co-production of dimethyl disulfide (b.p. ~110 °C) and diethyl disulfide (b.p. ~154 °C) makes purification by simple distillation difficult. The similar chemical nature of these compounds also complicates chromatographic separation.

Experimental Protocol: Purification Strategy
  • Fractional Distillation:

    • Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).

    • Perform the distillation under reduced pressure to lower the boiling points and minimize thermal decomposition or rearrangement.

    • Carefully monitor the head temperature and collect fractions in small increments.

  • Preparative Gas Chromatography (Prep-GC):

    • For obtaining highly pure samples for analytical or biological testing, preparative GC is an excellent option.

    • Select a column with a stationary phase that provides good separation of the three disulfides (e.g., a non-polar or moderately polar phase).

  • Chemical Scavenging (for trace thiol impurities):

    • If your purified product still contains trace amounts of thiols, these can be removed by washing with a dilute aqueous base (e.g., 1% NaOH) to deprotonate and extract the thiols.

    • Follow this with a water wash to remove any residual base, and then dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Visualizing Reaction Pathways

Primary Synthesis and Side Reactions

The following diagram illustrates the desired reaction pathway for the synthesis of this compound via oxidative coupling of thiols, as well as the competing side reactions.

G cluster_reactants Reactants cluster_products Products R1SH Ethanethiol (CH3CH2SH) Desired This compound (CH3CH2-S-S-CH3) R1SH->Desired Oxidative Cross-Coupling Side1 Diethyl Disulfide (CH3CH2-S-S-CH2CH3) R1SH->Side1 Oxidative Self-Coupling R2SH Methanethiol (CH3SH) R2SH->Desired Side2 Dimethyl Disulfide (CH3-S-S-CH3) R2SH->Side2 Oxidative Self-Coupling Oxidant Oxidizing Agent (e.g., I2, H2O2, Air) Oxidant->Desired Oxidant->Side1 Oxidant->Side2 caption Fig 1. Oxidative Coupling Pathways G Start Start Synthesis Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis Problem Identify Primary Issue Analysis->Problem LowYield Low Yield Problem->LowYield Yield < Target Purity Low Purity Problem->Purity Symmetrical Disulfides > 5% OverOx Over-oxidation Products Problem->OverOx RSOxH detected Solve_LowYield Optimize Reaction: - Change addition order - Use activating agent - Adjust stoichiometry LowYield->Solve_LowYield Solve_Purity Improve Purification: - Fractional distillation - Preparative GC - Chemical wash Purity->Solve_Purity Solve_OverOx Modify Oxidation: - Use milder oxidant - Control temperature - Limit oxidant amount OverOx->Solve_OverOx End Achieve Target Product Solve_LowYield->End Solve_Purity->End Solve_OverOx->End caption Fig 2. Troubleshooting Workflow

References

Technical Support Center: Volatile Sulfur Compound (VSC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Artifact Formation

Welcome to the technical support center for Volatile Sulfur Compound (VSC) analysis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into preventing the analytical artifacts that frequently compromise VSC data. Volatile sulfur compounds are notoriously reactive, adsorptive, and prone to degradation, making meticulous experimental design paramount for achieving accurate and reproducible results.[1] This resource moves beyond simple procedural lists to explain the causality behind critical experimental choices, empowering you to build self-validating analytical systems.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during VSC analysis.

Q1: What are the most common sources of artifacts in VSC analysis? Artifacts in VSC analysis can be broadly categorized as positive (the appearance of unexpected peaks) or negative (the loss of target analytes). The most frequent causes include:

  • Sample Loss via Adsorption: VSCs, particularly hydrogen sulfide (H₂S), mercaptans, and sulfur dioxide (SO₂), readily adsorb onto active metal surfaces in the sample flow path (e.g., stainless steel canisters, tubing, inlet liners).[1][2]

  • Sample Degradation: The presence of oxygen and water vapor can lead to the rapid degradation of VSCs, especially in sampling canisters.[3][4]

  • System Contamination: Impurities in carrier gases, bleed from GC septa or columns, and residues from previous analyses ("carryover") are common sources of extraneous or "ghost" peaks.[5][6][7]

  • Instrumental Issues: Inlet reactivity, detector quenching from co-eluting hydrocarbons, or improper calibration can all generate artifacts.[8]

Q2: My VSC concentrations are consistently lower than expected. What is the likely cause? Unexpectedly low VSC recovery is almost always a "negative artifact" issue. The primary culprits are analyte loss from adsorption to active surfaces or degradation during storage.[2] Ensure your entire sample flow path—from collection to detection—is constructed from inert materials. Additionally, sample stability is a major concern; the presence of humidity and oxygen can cause significant VSC loss even over short timeframes.[3][4]

Q3: I'm seeing "ghost peaks" in my chromatograms, even in blank runs. Where could they be coming from? Ghost peaks are typically positive artifacts resulting from contamination.[7] Common sources include:

  • Septum Bleed: Thermal degradation of the injector port septum releases siloxanes, often seen as a homologous series of peaks.[9]

  • Carrier Gas Impurities: Using non-GC grade gas lines or insufficiently purified carrier gas can introduce hydrocarbons or other contaminants.[6]

  • Carryover: Strongly retained sulfur compounds from a high-concentration sample can elute in subsequent blank or sample runs.[5]

  • Vial/Solvent Contamination: Impurities can leach from vial caps or be present in the solvent used for liquid samples.[9]

Q4: How can I ensure the stability of my VSC samples between collection and analysis? Sample stability is critical and time-sensitive. For gaseous samples, use inert-coated canisters (e.g., SilcoCan®, Sulfinert® treated) and take immediate steps to dry the sample at the point of collection, as humidity drastically reduces VSC stability.[3] Analyze samples as quickly as possible. If storage is unavoidable, it should be at low temperatures (e.g., -20°C) to minimize degradation, although this may not be effective for all VSCs.[10][11] For liquid samples, prepare them fresh and store them in amber vials at low temperatures (-20°C to -80°C) to prevent degradation from light and heat, and minimize freeze-thaw cycles.[12][13]

Q5: Are there specific materials I should absolutely use or avoid for sample collection and transfer? Yes. This is non-negotiable for accurate VSC analysis.

  • USE: Inert materials are mandatory. This includes fused silica-lined or specially deactivated stainless steel (e.g., Sulfinert®) for tubing, canisters, and GC inlet liners.[2] Agilent's Inert Flow Path technology is an example of a system designed to minimize active sites.[1]

  • AVOID: Standard stainless steel, copper, and brass fittings should be avoided in the sample flow path as they are highly active and will adsorb VSCs.[2] Also, avoid using contaminated or low-purity gas lines, which can introduce hydrocarbon interferences.[6]

In-Depth Troubleshooting Guides
Guide 1: Analyte Loss & Negative Artifacts

Problem: You are experiencing inconsistent or systematically low recovery of your target sulfur compounds. This is particularly common for highly reactive species like H₂S, methanethiol, and SO₂.

The root cause of analyte loss is the inherent reactivity of VSCs. They can be lost through two primary mechanisms:

  • Surface Adsorption: Polar VSCs have a strong affinity for active sites (metal oxides, silanol groups) on surfaces. This is a significant issue in standard GC systems and sample containers, leading to peak tailing, reduced peak area, or complete loss of the analyte.[1][2]

  • Chemical Degradation: VSCs are susceptible to oxidation, especially in the presence of water and oxygen. This reaction can occur within the sample container before analysis ever begins, irreversibly converting your target analyte into a different, often non-volatile or undetectable, compound.[3][4]

Protocol 1: System Inertness Verification & Passivation This protocol ensures your analytical system is not actively removing your analytes.

  • Step 1: Material Audit: Physically trace your entire sample flow path, from the sample container connection to the detector. Verify that every component (tubing, valves, ferrules, inlet liner, column) is made of certified inert material.

  • Step 2: Chemical Passivation (for new or suspect systems): For GC systems, condition the system by repeatedly injecting a high-concentration VSC standard or a dedicated column conditioning solution. This process "coats" active sites, making them unavailable for interaction with your samples.

  • Step 3: Inertness Check: Prepare a low-concentration (low ppb) VSC standard. Analyze this standard multiple times. The peak areas should have excellent repeatability (RSD <5%). If you see the peak area increasing with each injection, your system is still being passivated, and active sites are present. Continue conditioning until the response is stable.

Protocol 2: Best Practices for VSC Sample Collection (Gaseous) This protocol minimizes degradation from the moment of collection.

  • Step 1: Use Inert Containers: Collect samples exclusively in electropolished, fused silica-lined (e.g., SilcoCan) or Sulfinert®-treated stainless steel canisters.[3]

  • Step 2: Dehumidify the Sample: The presence of water vapor is a primary driver of VSC degradation.[3][4] If possible, pass the gas sample through a non-adsorptive drying agent (e.g., Nafion™ dryer) during collection.

  • Step 3: Analyze Promptly: The longer a sample is stored, the greater the potential for loss. Prioritize immediate analysis. If storage is required, conduct a stability study to determine the maximum allowable hold time for your specific analytes and matrix.

Below is a decision tree to systematically identify the source of VSC loss.

G start Low VSC Recovery Detected check_blank Analyze Blank Solvent/ Inert Gas start->check_blank peaks_present Ghost Peaks Present? check_blank->peaks_present goto_guide2 Go to Guide 2: Contamination peaks_present->goto_guide2 Yes check_std Analyze Low-Level VSC Standard peaks_present->check_std No peak_shape Poor Peak Shape? (Tailing) check_std->peak_shape active_system Indicates Active System: - Check inlet liner - Check column integrity - Passivate system peak_shape->active_system Yes no_peak Peak Area Low or Absent? peak_shape->no_peak No check_storage Sample Storage Issue: - Review collection protocol - Check for humidity - Analyze fresh sample no_peak->check_storage Yes leak_check Systematic Issue: - Perform leak check - Verify flows - Check detector parameters no_peak->leak_check No

Fig 1. Decision tree for troubleshooting low VSC recovery.
Guide 2: Contamination & Positive Artifacts (Ghost Peaks)

Problem: You are observing extraneous peaks in your chromatograms that do not correspond to your target analytes or known matrix components. These "ghost peaks" can interfere with integration and lead to false positives.

Ghost peaks are compounds that have been unintentionally introduced into the analytical system.[7] The source of this contamination dictates the peak's appearance and retention time.

  • High-Temperature Bleed: Components like GC septa and column stationary phases can degrade at high temperatures, releasing characteristic chemical signatures (e.g., siloxanes from septa).[9]

  • Adsorption/Desorption (Carryover): Analytes from a previous, high-concentration sample can be temporarily adsorbed within the system (e.g., in the inlet or column head) and then slowly desorb during subsequent runs, appearing as broad, tailing peaks.[5]

  • External Contamination: Impurities can be introduced from the carrier gas, sample vials, or solvents.[5][6][9] For thermal desorption (TD) systems, artifacts can arise from the sorbent material itself or from incomplete cleaning of the sorbent tubes.[14][15]

Protocol 3: Establishing a Clean Baseline A clean, stable baseline is the foundation of artifact-free analysis.

  • Step 1: Verify Gas Purity: Use high-purity (99.999% or higher) carrier gas and install purifying traps for moisture, oxygen, and hydrocarbons. Ensure gas lines are made of GC-grade, cleaned tubing.[6]

  • Step 2: Install Low-Bleed Consumables: Use high-quality, low-bleed septa and GC columns specifically designed for trace analysis. Condition new septa and columns according to the manufacturer's instructions before analytical use.[9]

  • Step 3: Perform a System Bake-Out: Disconnect the column from the detector. Set the injector and oven to their maximum allowable temperatures (as specified by the column manufacturer) and allow the system to purge with carrier gas for several hours or overnight.

  • Step 4: Run a Blank Gradient: Reconnect the column. Run a blank analysis (injecting no sample) using your analytical temperature program. The resulting chromatogram should be free of significant peaks and show a stable baseline.

Protocol 4: Preventing Sample-to-Sample Carryover This is crucial when analyzing samples with a wide range of concentrations.

  • Step 1: Optimize Bake-Out Time: Ensure the GC oven remains at a high temperature for a sufficient time after the last analyte has eluted to purge any strongly retained compounds.

  • Step 2: Implement Solvent Washes: Between sample injections, run one or more blank injections with a strong solvent to wash the inlet and column.

  • Step 3: Sequence Thoughtfully: If possible, analyze samples in order of expected concentration, from lowest to highest. Always run a blank after a particularly "dirty" or high-concentration sample to confirm the system is clean.

Artifact SourceTypical Chromatographic SignaturePrevention Strategy
Septum Bleed Regularly spaced, repeating peaks, often early in the run.[9]Use high-temperature, low-bleed septa; lower inlet temperature if possible.
Carryover Broad, tailing peaks, often at the same retention time as a previously analyzed high-concentration standard.[5]Increase post-run bake-out time; inject solvent blanks between samples.
Carrier Gas Impurity Rolling baseline or the presence of numerous small, broad peaks across the chromatogram.[6]Install or replace gas purification traps; check for leaks.
Vial/Cap Contamination Sharp peaks, often corresponding to plasticizers (e.g., phthalates) or slip agents.[9]Use high-quality vials and caps; pre-wash vials with solvent.
TD Sorbent Bleed A rising baseline or specific peaks characteristic of the sorbent material (e.g., benzene from Tenax®).[15]Properly condition all new sorbent tubes; do not exceed max temperature.
Guide 3: Instrumental & Method-Induced Artifacts

Problem: Your data suffers from poor peak shape, non-linear calibration curves, or inconsistent analyte response, suggesting a problem with the analytical method or hardware.

These artifacts arise not from contamination or loss, but from sub-optimal interactions within the instrument itself.

  • Inlet Discrimination/Degradation: The hot GC inlet can be a highly reactive environment. Some VSCs may degrade upon contact with hot metal surfaces, creating new compounds (degradation artifacts) or being lost entirely.

  • Detector Quenching (SCD-specific): The Sulfur Chemiluminescence Detector (SCD) response can be suppressed ("quenched") by co-eluting hydrocarbons. If a hydrocarbon peak overlaps with a VSC peak, the VSC response will be artificially low.[16]

  • Improper Calibration: VSC standards are notoriously unstable. Using degraded or improperly prepared standards will lead to inaccurate quantification for all samples. Furthermore, matrix effects can alter analyte response compared to clean standards.[2][17]

Protocol 5: Optimizing GC-SCD Parameters This ensures the detector is operating under ideal conditions for selectivity and sensitivity.

  • Step 1: Optimize Burner Flows: The flows of air, hydrogen, and ozone to the SCD are critical. Tune them according to the manufacturer's recommendation to achieve maximum signal-to-noise for a mid-range VSC standard.

  • Step 2: Check for Coking: A buildup of carbon ("coke") in the burner from incomplete combustion can reduce sensitivity and cause peak tailing. Periodically inspect and clean the burner chamber as part of routine maintenance.

  • Step 3: Ensure Chromatographic Resolution: Modify your GC temperature program or change to a more selective column (e.g., Agilent J&W DB-Sulfur SCD) to ensure VSC peaks are fully resolved from major hydrocarbon matrix components, thus preventing quenching.[1]

Protocol 6: A Self-Validating Calibration Workflow This protocol builds confidence in your quantitative results.

  • Step 1: Use a Reliable Standard Source: Whenever possible, use certified gas-phase standards generated from permeation tubes, which offer superior stability.[2] For liquid standards, prepare stock solutions fresh and from high-purity material.[17]

  • Step 2: Calibrate Frequently: Due to the instability of VSCs, daily calibration is recommended. A single-point check standard should be run every 10-15 samples to monitor for instrumental drift.

  • Step 3: Bracket Samples: Analyze a calibration check standard at the beginning and end of every analytical sequence. The responses should be within 15% of each other, confirming that system performance was stable throughout the run.

  • Step 4: Consider Matrix Matching: If analyzing complex matrices, attempt to prepare your calibration standards in a blank matrix that is representative of your samples to account for any matrix-induced enhancement or suppression.

This diagram illustrates a robust workflow for generating trustworthy calibration data.

G cluster_prep Standard Preparation cluster_analysis Analytical Sequence cluster_validation Data Validation prep_std Prepare Fresh Standards (Gas or Liquid) dil_series Create 5-Point Dilution Series prep_std->dil_series run_bracket1 1. Analyze Check Standard (Opening) run_cal 2. Analyze 5-Point Calibration Curve run_bracket1->run_cal run_samples 3. Analyze Samples (Run Check Std every 10-15 samples) run_cal->run_samples run_bracket2 4. Analyze Check Standard (Closing) run_samples->run_bracket2 check_r2 Calibration Curve R² > 0.995? check_drift Opening vs. Closing Std < 15% Drift? check_r2->check_drift Yes reject Reject Run Troubleshoot System check_r2->reject No accept Accept Data check_drift->accept Yes check_drift->reject No

Fig 2. Recommended workflow for VSC calibration and validation.

References

Navigating the Nuances of Ethyl Methyl Disulfide: A Technical Guide to Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

Topic: Improving the Stability of Ethyl Methyl Disulfide Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with this compound and seek to ensure the stability and integrity of their solutions. As a volatile and reactive organosulfur compound, this compound presents unique challenges in experimental settings. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common stability issues, empowering you to maintain the fidelity of your experiments.

The Challenge of Instability: Understanding the Vulnerabilities of this compound

This compound (EMDS) is an unsymmetrical disulfide, a class of compounds known for their susceptibility to a variety of degradation pathways. The core of its instability lies in the disulfide bond (S-S), which, while imparting crucial structural and functional characteristics, is also a site of chemical reactivity. Understanding the primary mechanisms of degradation is the first step toward effective stabilization.

The principal degradation pathways for this compound in solution include:

  • Thiol-Disulfide Exchange: This is a common and significant pathway where a free thiol group (R-SH) attacks the disulfide bond of EMDS. This results in the formation of a new disulfide and a new thiol. In the context of EMDS, this can lead to disproportionation, where two molecules of this compound react to form dimethyl disulfide and diethyl disulfide. This process is significantly influenced by the pH of the solution, with neutral to alkaline conditions favoring the reaction due to the increased prevalence of the reactive thiolate anion (R-S⁻).

  • Oxidation: The sulfur atoms in the disulfide bond are susceptible to oxidation, which can lead to the formation of thiosulfinates and other oxidized sulfur species. This can be initiated by atmospheric oxygen, trace metal contaminants, or oxidizing agents present in the solution.

  • Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to cleave the S-S bond, generating thiyl radicals. These highly reactive radicals can then participate in a variety of secondary reactions, leading to the degradation of the compound.

Below is a diagram illustrating the primary degradation pathways of this compound.

Figure 1. Primary degradation pathways of this compound in solution.

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I've observed the appearance of new peaks corresponding to dimethyl disulfide and diethyl disulfide in my GC-MS analysis of an this compound solution. What is causing this, and how can I prevent it?

Answer:

The presence of dimethyl disulfide and diethyl disulfide indicates that your this compound is undergoing disproportionation , a common form of thiol-disulfide exchange. This reaction is often catalyzed by the presence of free thiols and is favored under neutral to alkaline conditions.

Causality and Prevention:

  • Free Thiol Contamination: Even trace amounts of free thiols (e.g., methanethiol or ethanethiol) in your solvent or glassware can initiate the exchange reaction.

    • Solution: Use high-purity, thiol-free solvents. Glassware should be scrupulously cleaned and, if necessary, rinsed with a mild oxidizing agent (like a dilute hydrogen peroxide solution) followed by thorough rinsing with deionized water and the working solvent to remove any residual thiol contaminants.

  • pH of the Solution: The rate of thiol-disulfide exchange increases with pH.

    • Solution: If your experimental conditions permit, maintaining a slightly acidic pH (e.g., pH 4-6) can significantly slow down this degradation pathway. For non-aqueous solutions, ensure that your solvents are free from basic impurities.

  • Purity of this compound: The starting material itself may contain small amounts of the corresponding symmetrical disulfides or free thiols.

    • Solution: Verify the purity of your this compound stock using a validated analytical method (see Experimental Protocols section). If necessary, purify the starting material before preparing your solutions.

Question 2: The concentration of my this compound standard solution is decreasing over time, even when stored in the dark. What could be the cause?

Answer:

A decrease in concentration, even in the absence of light, points towards oxidation as a likely culprit. The disulfide bond is susceptible to attack by oxygen and other oxidizing species.

Causality and Prevention:

  • Dissolved Oxygen: Solvents can contain dissolved atmospheric oxygen, which can slowly oxidize the disulfide.

    • Solution: Degas your solvents before use by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method. Prepare and store your solutions under an inert atmosphere.

  • Trace Metal Contamination: Trace amounts of metal ions (e.g., copper or iron) can catalyze the oxidation of disulfides.

    • Solution: Use high-purity solvents and reagents. If possible, use glassware that has been treated to remove trace metals. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), at a low concentration (e.g., 0.1 mM) can sequester metal ions and inhibit their catalytic activity.

  • Use of Antioxidants: The addition of a suitable antioxidant can protect against oxidation.

    • Solution: For non-polar organic solvents, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E) at a concentration of 0.01-0.1% (w/v). It is crucial to ensure the chosen antioxidant does not interfere with your downstream analysis.[1][2] The synergistic effects of antioxidants can vary with solvent polarity, so empirical testing is recommended.

Question 3: I am preparing a stock solution of this compound in methanol. Are there any specific stability concerns with this solvent?

Answer:

Methanol, being a polar protic solvent, can influence the stability of this compound. While generally a suitable solvent, its polarity can affect the rate of certain degradation reactions.

Causality and Considerations:

  • Solvent Polarity and Disulfide Stability: The polarity of the solvent can impact the stability of the disulfide bond. While a direct correlation for this compound is not extensively documented, studies on similar compounds suggest that solvent choice matters. A disulfide bond is less polar than two corresponding thiol groups.[3]

  • Potential for Solvolysis: While less common for disulfides than other functional groups, the possibility of reaction with the solvent, especially under prolonged storage or exposure to catalysts, should not be entirely dismissed.

  • Water Content: Commercial grades of methanol can contain varying amounts of water, which can influence pH and solubility of potential contaminants, thereby affecting stability.

    • Solution: Use anhydrous, high-purity methanol. As with other solvents, de-gassing and storing under an inert atmosphere is recommended for long-term stability.

The following diagram illustrates the workflow for troubleshooting the stability of this compound solutions.

TroubleshootingWorkflow start Instability Observed (e.g., new peaks, decreased concentration) check_disproportionation Check for Disproportionation (GC-MS for symmetrical disulfides) start->check_disproportionation disproportionation_yes Disproportionation Confirmed check_disproportionation->disproportionation_yes Yes disproportionation_no No Disproportionation check_disproportionation->disproportionation_no No thiol_contamination Address Thiol Contamination (use thiol-free solvents, clean glassware) disproportionation_yes->thiol_contamination control_ph Control pH (slightly acidic if possible) disproportionation_yes->control_ph check_purity Verify Starting Material Purity disproportionation_yes->check_purity check_oxidation Check for Oxidation (LC-MS for oxidized species) disproportionation_no->check_oxidation oxidation_yes Oxidation Confirmed check_oxidation->oxidation_yes Yes oxidation_no No Obvious Oxidation check_oxidation->oxidation_no No degas_solvent Degas Solvents (N2 or Ar sparging) oxidation_yes->degas_solvent inert_atmosphere Store Under Inert Atmosphere oxidation_yes->inert_atmosphere chelating_agent Add Chelating Agent (e.g., EDTA) oxidation_yes->chelating_agent add_antioxidant Add Antioxidant (e.g., BHT, Tocopherol) oxidation_yes->add_antioxidant check_photodegradation Consider Photodegradation oxidation_no->check_photodegradation photodegradation_yes Light Exposure is a Factor check_photodegradation->photodegradation_yes Yes use_amber_vials Use Amber Vials photodegradation_yes->use_amber_vials protect_from_light Protect from Light During Handling photodegradation_yes->protect_from_light

Figure 2. A workflow for troubleshooting the stability of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for this compound solutions?

A1: For optimal stability, solutions of this compound should be stored in a cool, well-ventilated place. Refrigeration (2-8 °C) is generally recommended for long-term storage to minimize volatility and slow down potential degradation reactions. Always keep the container tightly sealed.

Q2: Can I use common plastic containers to store my this compound solutions?

A2: It is advisable to use glass containers, preferably amber glass, for storing this compound solutions. Some plastics may be permeable to this volatile compound, or may leach plasticizers or other contaminants that could affect its stability.

Q3: How can I quickly check for the degradation of my this compound solution before an experiment?

A3: A quick check can be performed using Thin Layer Chromatography (TLC) if you have appropriate standards for the parent compound and potential degradation products. However, for quantitative assessment, a more robust method like Gas Chromatography (GC) is recommended.

Q4: Are there any solvents I should absolutely avoid when working with this compound?

A4: Avoid solvents that are known to contain or generate free radicals or peroxides (e.g., aged ethers like diethyl ether or tetrahydrofuran that have not been tested for peroxides). Also, be cautious with solvents that have a high pH or contain basic impurities, as this can accelerate thiol-disulfide exchange.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • High-purity this compound

  • Anhydrous, high-purity solvent (e.g., ethanol, methanol, or a non-polar solvent like hexane)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined screw caps

  • Microsyringes

  • Optional: BHT or α-tocopherol, EDTA

Procedure:

  • Solvent Preparation: Place the desired volume of solvent in a flask and degas by sparging with an inert gas for at least 15-20 minutes.

  • Vial Preparation: Use a clean, dry amber glass vial. Flush the vial with the inert gas for 1-2 minutes to displace any air.

  • Adding Antioxidant/Chelator (Optional): If using an antioxidant or chelator, add the appropriate amount to the solvent to achieve the desired final concentration (e.g., 0.01% BHT).

  • Dispensing Solvent: Transfer the degassed solvent to the prepared vial.

  • Adding this compound: Using a microsyringe, carefully add the required volume of this compound to the solvent.

  • Sealing and Mixing: Immediately cap the vial tightly and gently swirl to mix the solution.

  • Storage: Store the solution under an inert atmosphere (e.g., in a desiccator flushed with nitrogen) at 2-8 °C.

Protocol 2: Stability-Indicating GC-MS Method for this compound

This method can be used to quantify the concentration of this compound and detect the presence of its common degradation products, dimethyl disulfide and diethyl disulfide.

Instrumentation and Conditions:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 2 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound, dimethyl disulfide, and diethyl disulfide in the same solvent as your samples.[4]

  • Sample Preparation: Dilute your sample solution to fall within the calibration range.

  • Injection: Inject 1 µL of the standard or sample into the GC-MS system.

  • Data Analysis:

    • Identify the peaks for this compound, dimethyl disulfide, and diethyl disulfide based on their retention times and mass spectra.

    • Quantify the concentration of each compound using the calibration curve generated from the standards.

Expected Retention Times and Key Mass Fragments:

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Dimethyl Disulfide~5-794, 79, 61, 45
This compound ~7-9 108, 79, 61, 47
Diethyl Disulfide~9-11122, 94, 64, 47

Note: Retention times are approximate and will vary depending on the specific GC system and column.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CReduces volatility and slows degradation kinetics.
pH (for aqueous/protic solutions) Slightly acidic (pH 4-6)Minimizes the rate of thiol-disulfide exchange.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Container Amber Glass with PTFE-lined capPrevents photodegradation and leaching of contaminants.
Additives (Optional) 0.01-0.1% BHT or α-tocopherolScavenges free radicals to inhibit oxidation in organic solvents.
0.1 mM EDTAChelates trace metal ions that can catalyze oxidation.

By understanding the inherent instability of this compound and implementing these proactive stabilization and analytical strategies, researchers can ensure the accuracy and reproducibility of their experimental results. This guide serves as a foundational resource, and it is recommended to perform specific validation studies for your unique experimental conditions and matrices.

References

Troubleshooting low yields in disulfide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Disulfide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of disulfide bond formation and troubleshoot common challenges that lead to low yields. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in disulfide synthesis are a common frustration, often stemming from a handful of core issues. This guide provides a systematic approach to diagnosing the problem, understanding its chemical basis, and implementing an effective solution.

Question 1: My reaction is slow or incomplete, with significant starting thiol remaining. What are the primary causes and how can I fix this?

Answer:

An incomplete reaction is the most frequent cause of low yields. This typically points to issues with the reaction kinetics or equilibrium. Let's break down the likely culprits.

1. Suboptimal pH (The Thiolate Problem):

  • Expertise & Experience: The key to most disulfide syntheses is the presence of the thiolate anion (RS⁻), not the neutral thiol (RSH). The thiolate is the active nucleophile that attacks either an activated thiol or another disulfide bond. The concentration of this crucial intermediate is directly controlled by the pH of your reaction medium and the pKa of your thiol. The thiol-disulfide exchange is inhibited at low pH (typically, below 8) where the protonated thiol form is favored.[1] Disulfide bond formation is generally favored at a basic pH, which increases the rate of oxidative folding.[2]

  • Causality: The pKa of a typical thiol group is around 8.3-8.5.[3] At a pH below the pKa, the thiol is protonated (RSH) and is a poor nucleophile. At a pH above the pKa, the thiol is deprotonated to the highly reactive thiolate anion (RS⁻). Therefore, running the reaction at a pH of 8 or higher often dramatically accelerates the reaction rate.[2][4] Electron-withdrawing groups near the thiol can lower its pKa, allowing the reaction to proceed at a more neutral pH.[5]

  • Trustworthiness (Self-Validating Protocol):

    • Actionable Advice: If your reaction is sluggish, try raising the pH. For many reactions, a pH of 8-9 is a good starting point. Use a non-nucleophilic organic base like triethylamine (Et3N) or an inorganic base like sodium bicarbonate or carbonate.

    • Verification: Monitor the reaction progress by TLC or LC-MS after adjusting the pH. A significant increase in product formation over a short period confirms that thiolate concentration was the limiting factor.

2. Inefficient Oxidation:

  • Expertise & Experience: The conversion of two thiol groups to a disulfide is an oxidation reaction. The choice and efficiency of your oxidizing agent are critical. Mild oxidants are often preferred to prevent over-oxidation.

  • Causality:

    • Air Oxidation: While simple and "green," the use of atmospheric oxygen is often slow and requires a base to facilitate the formation of the thiolate.[6][7] Its efficiency can be highly dependent on the substrate and reaction conditions.

    • Chemical Oxidants: Reagents like hydrogen peroxide (H₂O₂), iodine (I₂), and dimethyl sulfoxide (DMSO) are common choices.[8][9][10] Each has a different mechanism and optimal conditions. For instance, H₂O₂ oxidation can be catalyzed by iodide ions, which are oxidized to I₂, the active oxidant.[10][11] DMSO is a mild oxidant, often catalyzed by an acid or a metal complex like dichlorodioxomolybdenum(VI).[9][12]

  • Trustworthiness (Self-Validating Protocol):

    • Actionable Advice: If air oxidation is slow, consider switching to a dedicated chemical oxidant. A good starting point for many substrates is an I₂-catalyzed system or a DMSO-based oxidation.

    • Verification: When switching oxidants, run a small-scale trial reaction and monitor it closely. A rapid and clean conversion to the disulfide product will validate your choice.

The logical flow for troubleshooting an incomplete reaction is visualized below.

Troubleshooting_Incomplete_Reaction Start Low Yield: Significant Thiol Remaining Check_pH Is the pH > 8? Start->Check_pH Adjust_pH ACTION: Increase pH to 8-9 with a non-nucleophilic base. Check_pH->Adjust_pH No Re_evaluate_Oxidant Is the oxidant efficient? Check_pH->Re_evaluate_Oxidant Yes Adjust_pH->Re_evaluate_Oxidant Switch_Oxidant ACTION: Switch to a more potent/suitable oxidant (e.g., I₂, H₂O₂/NaI, DMSO). Re_evaluate_Oxidant->Switch_Oxidant No Other_Issues Problem Persists: Consider other issues (concentration, temperature, side reactions). Re_evaluate_Oxidant->Other_Issues Yes Success Yield Improved Switch_Oxidant->Success

Caption: Troubleshooting workflow for incomplete disulfide synthesis.

Question 2: My yield is low, and I see multiple other spots on my TLC/LC-MS. What are the likely side reactions and how can I prevent them?

Answer:

The appearance of multiple byproducts points to a loss of reaction selectivity. The sulfur atom in thiols is susceptible to several reactions other than the desired disulfide formation.

1. Over-oxidation:

  • Expertise & Experience: The disulfide bond itself can be further oxidized, especially if you are using a strong oxidizing agent or harsh conditions. This leads to the formation of thiosulfinates (R-S(O)-S-R), and ultimately cleavage to form sulfinic (RSO₂H) and sulfonic acids (RSO₃H).[13] These highly polar byproducts can complicate purification and represent a significant loss of material.

  • Causality: Strong oxidants like potassium permanganate or excess hydrogen peroxide can easily lead to over-oxidation.[14] The reaction mechanism for H₂O₂ involves the formation of a sulfenic acid intermediate (RSOH), which can be further oxidized if not consumed by another thiol.[15][16]

  • Trustworthiness (Self-Validating Protocol):

    • Actionable Advice:

      • Use a Milder Oxidant: Switch from strong oxidants to milder, more controlled systems like DMSO, air, or catalytic I₂.[8][9][17]

      • Control Stoichiometry: Carefully control the stoichiometry of your oxidant. Use just over one equivalent for reagents like H₂O₂.

      • Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of over-oxidation relative to the desired disulfide formation.

    • Verification: Analyze your crude reaction mixture by LC-MS. The absence of masses corresponding to your disulfide +16 (thiosulfinate), +32, or +48 atomic mass units will confirm that you have successfully suppressed over-oxidation.

2. Thiol-Disulfide Exchange (Scrambling):

  • Expertise & Experience: This is a particularly common issue when synthesizing unsymmetrical disulfides (R-S-S-R'). A thiolate from one starting material (R-S⁻) can react with the desired product (R-S-S-R'), leading to the formation of symmetrical disulfides (R-S-S-R and R'-S-S-R'). This process is often called "scrambling."

  • Causality: Thiol-disulfide exchange is a reversible equilibrium process.[18] The presence of excess thiolate at the end of the reaction can drive the equilibrium towards the thermodynamically more stable symmetrical disulfides. The mechanism involves the nucleophilic attack of a thiolate on one of the sulfur atoms of the disulfide bond.[3]

  • Trustworthiness (Self-Validating Protocol):

    • Actionable Advice:

      • Control Reactant Addition: When making an unsymmetrical disulfide, slowly add one thiol to the other (often the less reactive one) or to a pre-formed symmetrical disulfide of one of the components. This keeps the concentration of the free thiol low at any given time.

      • pH Control: While basic pH is needed to form the thiolate, an excessively high pH can accelerate scrambling. Aim for the lowest pH that still allows for a reasonable reaction rate.

      • Quench the Reaction: Once the reaction is complete, immediately quench it by acidifying the mixture. This protonates any remaining thiolate, stopping the scrambling reaction.[1]

    • Verification: Use HPLC or GC to analyze the ratio of your desired unsymmetrical disulfide to the two symmetrical byproducts. A successful protocol will show a high ratio in favor of the desired product.

Below is a diagram illustrating the common side reactions.

Side_Reactions cluster_0 Desired Pathway cluster_1 Over-oxidation Pathway cluster_2 Scrambling Pathway (for unsymmetrical disulfides) Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Mild Oxidation Thiosulfinate R-S(O)-S-R (Thiosulfinate) Disulfide->Thiosulfinate Strong Oxidant Sulfonic_Acid R-SO₃H (Sulfonic Acid) Thiosulfinate->Sulfonic_Acid Strong Oxidant Unsymmetrical R-S-S-R' Symmetrical R-S-S-R + R'-S-S-R' Unsymmetrical->Symmetrical Thiol-Disulfide Exchange Thiolate R'-S⁻ Thiolate->Unsymmetrical

Caption: Competing reaction pathways in disulfide synthesis.

FAQs: Frequently Asked Questions

Q1: What is the best general-purpose oxidizing agent for disulfide synthesis?

There is no single "best" oxidant, as the ideal choice depends on your substrate's sensitivity and the desired reaction conditions. However, here is a comparison of common choices:

Oxidant SystemProsConsBest For...
Air / O₂ Inexpensive, environmentally friendly, simple workup.[6]Often slow, can be inefficient, requires base.Robust thiols where reaction time is not critical.
Hydrogen Peroxide (H₂O₂) Cheap, produces only water as a byproduct.[10]Can lead to over-oxidation if not controlled.[13]Green chemistry applications; often used with a catalyst like NaI.[10][11]
Iodine (I₂) Fast, efficient, and generally clean.[8][19]Stoichiometric use produces iodide waste; can be harsh for sensitive functional groups.A wide range of thiols, including acid-sensitive ones.[8][19]
DMSO Mild, selective, and low cost.[9]Can require catalysts (acid or metal) and higher temperatures; produces dimethyl sulfide byproduct.[9][12]Substrates with sensitive functional groups that are prone to over-oxidation.

Q2: How do I purify my disulfide? My crude product is a mix of starting material and product.

Purification can be challenging due to the similar polarities of thiols and their corresponding disulfides.

  • Step 1: Aqueous Wash: First, perform an aqueous wash. If your reaction was run under basic conditions, a wash with a dilute acid (e.g., 1M HCl) will protonate any remaining base. Follow this with a wash with a dilute base (e.g., 5% NaHCO₃). This deprotonates the acidic starting thiol, forming the thiolate salt, which is often more soluble in the aqueous phase, helping to separate it from the less polar disulfide in the organic layer.

  • Step 2: Chromatography: If co-impurities persist, column chromatography on silica gel is the most common method. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. The disulfide, being less polar than the thiol, will usually elute first.

  • Step 3: Crystallization: If your disulfide is a solid, crystallization is an excellent final purification step.[20] Choose a solvent in which your disulfide is soluble when hot but poorly soluble when cold.

Q3: My peptide contains multiple cysteine residues, and I'm getting a low yield of the correctly folded product. What should I do?

This is a classic problem in peptide chemistry. The main issue is the formation of incorrect disulfide bridges (isomers).

  • High Dilution: Perform the oxidation reaction at a very high dilution (e.g., 0.1 mg/mL). This favors the formation of intramolecular (within the same molecule) disulfide bonds over intermolecular (between different molecules) bonds, which lead to aggregation and precipitation.

  • Redox Buffers: Use a redox buffer system, such as a mixture of reduced and oxidized glutathione (GSH/GSSG). This allows for disulfide bond shuffling and isomerization, helping the peptide to eventually find its most thermodynamically stable, correctly folded state.[18]

  • pH Control: The optimal pH for peptide folding is often substrate-dependent but typically falls in the range of 7.5-8.5. This provides a sufficient concentration of thiolate for reaction without being so basic that it causes side reactions like deamidation.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Aerobic Oxidation

This protocol is adapted from a sustainable approach using catalytic iodine with air as the terminal oxidant.[8][19]

  • Setup: To a round-bottom flask equipped with a stir bar and a reflux condenser open to the air (or with an oxygen balloon), add the thiol (1.0 mmol) and ethyl acetate (EtOAc) as the solvent (approx. 0.1 M concentration).

  • Catalyst Addition: Add iodine (I₂) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting thiol is consumed.

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with additional EtOAc and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude disulfide by column chromatography or crystallization.

Protocol 2: DMSO-Based Oxidation of Thiols

This protocol uses DMSO as a mild oxidant, suitable for sensitive substrates.[9]

  • Setup: Dissolve the thiol (1.0 mmol) in DMSO (5-10 mL) in a flask with a stir bar.

  • Catalyst (Optional but Recommended): For many thiols, the reaction is slow without a catalyst. Add a catalytic amount of acid (e.g., a drop of HI or HCl) or a molybdenum catalyst like MoO₂Cl₂(DMSO)₂ (1 mol%).[9]

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if necessary. The reaction time can vary from 30 minutes to several hours. Monitor by TLC or LC-MS.

  • Workup: Once complete, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water to remove DMSO, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue as needed.

References

Technical Support Center: Quantitative Analysis of Ethyl Methyl Disulfide (EMDS)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the quantitative analysis of ethyl methyl disulfide (EMDS). As a volatile sulfur compound (VSC), EMDS presents unique challenges in analytical chemistry, from sample preparation to calibration.[1] Its volatility requires careful handling to prevent sample loss, while its sulfur moiety can lead to reactivity and adsorption issues, particularly at trace levels.[2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during EMDS quantification. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your methods are robust, reliable, and self-validating.

Frequently Asked Questions (FAQs) - The Basics

Q1: What are the primary analytical techniques for quantifying this compound (EMDS)?

A1: The most common and effective technique is Gas Chromatography (GC) due to the volatile nature of EMDS.[3] It is typically paired with a sulfur-selective detector to achieve the necessary sensitivity and selectivity, especially in complex matrices. The premier choices are:

  • Sulfur Chemiluminescence Detector (SCD): Offers a highly specific, linear, and equimolar response to sulfur compounds, meaning its response is directly proportional to the number of sulfur atoms, simplifying quantification.[4][5][6]

  • Flame Photometric Detector (FPD) / Pulsed Flame Photometric Detector (PFPD): A robust and widely used detector for sulfur analysis. The PFPD offers improved sensitivity and selectivity over traditional FPDs.[7][8]

  • Mass Spectrometry (MS): GC-MS provides high confidence in identification through mass spectra and allows for quantification using selected ion monitoring (SIM), which can distinguish the analyte from co-eluting matrix components.[9][10]

Q2: Why is EMDS analysis challenging? What are the critical factors to control?

A2: The challenges stem from its physicochemical properties:

  • Volatility: EMDS has a low boiling point, making it susceptible to evaporative losses during sample preparation and transfer.[11] Always use gas-tight syringes and vials with low-bleed septa, and maintain cool storage conditions.[12]

  • Reactivity/Adsorption: Sulfur compounds are notoriously "sticky." They can adsorb onto active sites in the GC system (e.g., inlet liner, column, transfer lines), leading to peak tailing, poor reproducibility, and low recovery.[2][13] It is critical to use an inert flow path, employing components like Sulfinert®-treated inlet liners and guard columns.[2][6]

  • Standard Instability: Disulfide compounds can be unstable in solution.[14] Calibration standards should be prepared fresh from a reputable source and stored properly (e.g., refrigerated, protected from light) to prevent degradation.

Q3: Which calibration strategy should I choose for my EMDS analysis?

A3: The choice of calibration strategy is a critical decision that directly impacts the accuracy of your results. It depends on the complexity of your sample matrix and the required level of data quality. Use the following decision tree to guide your selection.

G start Start: Assess Your Analytical Needs matrix_q Is the sample matrix complex or variable? (e.g., biological fluids, environmental extracts) start->matrix_q accuracy_q Is the highest level of accuracy essential? matrix_q->accuracy_q Yes ext_std Use External Standard Calibration matrix_q->ext_std No (Simple & consistent matrix) is_avail_q Is a suitable Internal Standard (IS) available and not present in the sample? accuracy_q->is_avail_q No std_add Use Standard Addition Method accuracy_q->std_add Yes int_std Use Internal Standard Calibration is_avail_q->int_std Yes re_eval Re-evaluate sample prep or consider External Standard with matrix-matched calibrants is_avail_q->re_eval No

Caption: Decision tree for selecting a calibration strategy.

Guide 1: External Standard Calibration

This method compares the instrument response of the sample to responses from a series of standards containing known concentrations of EMDS. It is the simplest method but is highly susceptible to variations in injection volume and matrix effects.

FAQs: External Standard

Q: My calibration curve for EMDS has a low coefficient of determination (R² < 0.995). What's wrong?

A: Poor linearity is a common problem. The cause is often related to standard integrity or analyte interaction with the system.

  • Standard Degradation: EMDS standards can degrade. Prepare fresh working standards from a certified stock solution for each analytical batch.

  • Analyte Adsorption: At low concentrations, a significant portion of the analyte can be lost to active sites in the GC inlet. Deactivate your inlet liner or use a liner specifically designed for active compounds.

  • Inappropriate Concentration Range: Your range might be too wide, extending beyond the linear dynamic range of the detector. Narrow the concentration range or use a weighted regression model if non-linearity is expected and reproducible.

Troubleshooting Guide: External Standard
Symptom Potential Cause(s) Recommended Solution(s)
Poor Reproducibility (High %RSD) of Calibrators 1. Inconsistent injection volume (manual injection).2. Leaky syringe or septum.3. Analyte volatility causing loss from vial.1. Use an autosampler. This is the single most effective way to ensure injection precision.2. Perform syringe and septum maintenance.3. Use high-quality vials with low-bleed septa; keep standards cool in the autosampler tray.
Systematically Low or High Results for QC Samples 1. Matrix Effects: Components in the sample matrix co-elute with EMDS, causing signal suppression or enhancement.[15][16]2. Inaccurate standard concentrations.1. Prepare matrix-matched standards. Use a blank sample matrix (verified to be free of EMDS) to prepare your calibration standards. This helps mimic the matrix effect seen in the unknown samples.2. If a blank matrix is unavailable, you must switch to the Internal Standard or Standard Addition method.3. Verify the concentration of your stock solution and ensure accurate dilutions.
Peak Tailing for EMDS 1. Active sites in the GC inlet or column.2. Column contamination or degradation.1. Use an inert flow path. A Sulfinert®-treated or equivalent inert liner is essential.[2][6]2. Trim the first 10-15 cm from the front of the GC column to remove non-volatile residues.3. Condition the system by injecting a high-concentration standard a few times to passivate active sites before running the calibration curve.[13]

Guide 2: Internal Standard (IS) Calibration

A known amount of a non-native, chemically similar compound (the internal standard) is added to every standard and sample. The ratio of the EMDS response to the IS response is used for quantification. This method corrects for variations in injection volume and can compensate for some matrix effects.

FAQs: Internal Standard

Q: What makes a good internal standard for EMDS analysis?

A: An ideal IS should:

  • Be chemically similar to EMDS (e.g., another dialkyl disulfide).

  • Not be present in the original sample.

  • Be chromatographically resolved from EMDS and other sample components.

  • Have a similar response factor and volatility.

  • Common Candidates: Depending on the sample matrix and expected retention time of EMDS, consider compounds like Dimethyl Disulfide [17], Diethyl Disulfide , or deuterated analogs if using GC-MS.

Q: My internal standard peak area is inconsistent across samples. Why?

A: This defeats the purpose of using an IS and points to a fundamental issue.

  • Inaccurate IS Addition: Ensure the pipette or dispenser used to add the IS is calibrated and used consistently. The volume of IS added must be identical for all samples and standards.

  • IS Instability/Reactivity: The IS itself might be degrading in the sample matrix or reacting with other components. Verify IS stability in the matrix over the expected analysis time.

  • IS Co-elution: A matrix component may be co-eluting with your IS in some samples but not others, artificially inflating its peak area. Review your chromatography and consider adjusting the temperature program or using a different GC column.

Protocol: Internal Standard Calibration Procedure
  • Prepare Internal Standard Spiking Solution: Create a solution of a suitable IS (e.g., Diethyl Disulfide) in a volatile solvent (e.g., methanol) at a concentration that will yield a robust detector response.

  • Prepare Calibration Standards:

    • Pipette the same, precise volume of your EMDS stock solution into a series of volumetric flasks to create different concentration levels.

    • Crucially, add the exact same volume of the IS Spiking Solution to each volumetric flask.

    • Dilute to the final volume with the appropriate solvent.

  • Prepare Samples:

    • Take a known volume or weight of your unknown sample.

    • Add the exact same volume of the IS Spiking Solution as used for the standards.

    • Perform any required sample extraction or dilution.

  • Analysis and Calculation:

    • Inject the standards and create a calibration curve by plotting the Peak Area Ratio (EMDS Area / IS Area) versus the Concentration Ratio (EMDS Conc. / IS Conc.) .

    • Inject the prepared sample.

    • Calculate the Peak Area Ratio from the sample chromatogram.

    • Use the calibration curve equation to determine the Concentration Ratio in the sample, and from that, the final concentration of EMDS.

Guide 3: The Method of Standard Addition

This is the most effective technique for overcoming complex and unpredictable matrix effects. It involves splitting a sample into several aliquots and "spiking" each with a different, known amount of EMDS. The instrument response is plotted against the concentration of the added analyte, and the original concentration is determined by extrapolating the line back to the x-intercept.

FAQs: Standard Addition

Q: When is standard addition absolutely necessary?

A: Standard addition is the method of choice when your sample matrix is highly complex, variable between samples, and a suitable blank matrix for matching standards is unavailable. Examples include wastewater analysis, soil extracts, or complex biological fluids where matrix components significantly suppress or enhance the analyte signal.[15][16]

Q: My standard addition plot has a poor R² value. What does this mean?

A: Poor linearity in a standard addition plot indicates that the matrix effect is not consistent across the concentration range or that there is an issue with the spiking procedure.

  • Non-linear Matrix Effect: The interfering compound might be saturating the system at higher spike levels. Ensure your spike levels do not dramatically alter the overall nature of the matrix.

  • Inaccurate Spiking: Double-check the concentration of your spiking solution and the accuracy of the volumes being added to the sample aliquots.

  • Sample Heterogeneity: Ensure the original sample is well-mixed before splitting it into aliquots.

Workflow: Standard Addition Experimental Design

The following workflow illustrates the process of preparing samples for a standard addition calibration.

G cluster_prep Sample & Standard Preparation cluster_aliquots Aliquot Spiking cluster_analysis Analysis & Extrapolation sample Homogenized Unknown Sample (Conc = X) a1 Aliquot 1: + 0 µL Spike sample->a1 a2 Aliquot 2: + 10 µL Spike sample->a2 a3 Aliquot 3: + 20 µL Spike sample->a3 a4 Aliquot 4: + 30 µL Spike sample->a4 spike_sol EMDS Spiking Solution (Known Conc) spike_sol->a2 add spike_sol->a3 add spike_sol->a4 add analysis Analyze Aliquots by GC-SCD/FPD/MS a1->analysis a2->analysis a3->analysis a4->analysis plot Plot: Peak Area vs. Added Concentration analysis->plot result Extrapolate to Y=0. X-intercept = -X (Original Concentration) plot->result

Caption: Workflow for the method of standard addition.

Summary: Comparison of Calibration Strategies

Strategy Pros Cons Best For...
External Standard Simple, fast, requires fewer resources.Highly sensitive to injection errors and matrix effects.Simple, clean, and consistent matrices (e.g., purity analysis of a known substance).
Internal Standard Corrects for injection volume variability; compensates for some matrix effects and sample prep losses.Requires finding a suitable IS; adds a step to sample/standard preparation.Routine analysis in moderately complex but consistent matrices where a good IS is available.
Standard Addition The most accurate method for overcoming severe and unpredictable matrix effects.Labor-intensive, requires more sample material, specific to each sample.Complex and variable matrices (environmental, biological) where highest accuracy is required.

References

Technical Support Center: Purification of Commercial Ethyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial ethyl methyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Introduction: The Importance of Purity

This compound is a volatile organosulfur compound with applications in flavor and fragrance chemistry, as well as a building block in organic synthesis. For many of these applications, particularly in drug development and sensory analysis, the purity of this compound is critical. Commercial grades of this compound can contain various impurities that may interfere with experimental outcomes, lead to unwanted side reactions, or produce misleading analytical results. This guide provides practical, field-proven insights to help you achieve the desired purity of this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most common impurities in commercial this compound are typically the symmetrical disulfides: dimethyl disulfide (DMDS) and diethyl disulfide (DEDS). These impurities often arise from the synthetic route used to produce the unsymmetrical disulfide, which can involve the reaction of thiols and other sulfur-containing compounds. Thiol-disulfide exchange reactions can lead to a mixture of the desired unsymmetrical disulfide and the two corresponding symmetrical disulfides[1].

Other potential impurities can include residual starting materials, such as methanethiol and ethanethiol, and related sulfides like dimethyl sulfide and diethyl sulfide. The presence and concentration of these impurities can vary depending on the manufacturer and the synthetic process employed[2].

Q2: How can I assess the purity of my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for assessing the purity of volatile compounds like this compound. A well-developed GC-MS method can separate and identify the main component and its volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for purity assessment and structural confirmation. 1H NMR can provide quantitative information about the purity by integrating the signals of the main compound against those of the impurities. 13C NMR can also be used to identify the presence of disulfide bonds and distinguish between different disulfide species[3][4][5].

Q3: What are the recommended storage conditions for this compound?

This compound is a flammable liquid with a strong, unpleasant odor[6]. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. To prevent oxidation and degradation, it is advisable to store it under an inert atmosphere, such as nitrogen or argon.

Troubleshooting Guide

Problem 1: My purified this compound still contains dimethyl disulfide and diethyl disulfide after fractional distillation.

  • Cause: The boiling points of this compound (approx. 137 °C)[7], dimethyl disulfide (approx. 110 °C)[8], and diethyl disulfide (approx. 152-154 °C) are relatively close, making separation by simple distillation challenging. Fractional distillation is necessary, but its efficiency depends on several factors.

  • Solution:

    • Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates[9][10].

    • Optimize the reflux ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of product collected) generally leads to better separation but a slower distillation rate. Experiment with different reflux ratios to find the optimal balance between purity and throughput[4][6][11][12].

    • Slow down the distillation rate: Heating the mixture too quickly can reduce the separation efficiency. A slow, steady distillation rate allows for proper equilibrium to be established on each theoretical plate within the column[11].

Problem 2: I am observing unexpected peaks in my GC-MS analysis after purification, suggesting the formation of new impurities.

  • Cause: Disulfide bonds can undergo exchange reactions, especially at elevated temperatures. This phenomenon, known as disulfide scrambling or thiol-disulfide exchange, can lead to the re-formation of symmetrical disulfides from the purified unsymmetrical disulfide during prolonged heating in the distillation pot[1][13][14][15]. The presence of any free thiol impurities can catalyze this process.

  • Solution:

    • Distill under reduced pressure (vacuum distillation): Lowering the pressure reduces the boiling points of the compounds, allowing the distillation to be carried out at a lower temperature, which minimizes thermal stress and the risk of disulfide exchange[1].

    • Minimize heating time: Do not heat the distillation pot for longer than necessary. Once the desired fraction is collected, cool the system down promptly.

    • Ensure an inert atmosphere: Performing the distillation under a nitrogen or argon atmosphere can help prevent oxidative side reactions.

Problem 3: My GC-MS peaks for this compound and its impurities are tailing.

  • Cause: Peak tailing in GC analysis of sulfur compounds is a common issue and can be caused by several factors, including active sites in the GC system (liner, column), sample overload, or improper injection technique[2][16][17]. Sulfur compounds are prone to interacting with active sites in the GC system.

  • Solution:

    • Use an inert GC system: Employ a deactivated inlet liner and a high-quality, inert capillary column specifically designed for the analysis of active compounds.

    • Optimize injection parameters: Avoid overloading the column by injecting a smaller sample volume or a more dilute sample. Ensure the injection is performed in a "split" mode with an appropriate split ratio to prevent band broadening.

    • Column maintenance: Regularly condition your GC column according to the manufacturer's instructions to remove contaminants. If tailing persists, trimming a small portion (10-20 cm) from the inlet side of the column can remove active sites that have developed over time[18].

Purification Protocols

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from its common impurities, dimethyl disulfide and diethyl disulfide, due to the differences in their boiling points.

Physical Properties of this compound and Common Impurities:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Dimethyl Disulfide94.20~110[8]
This compound 108.23 ~137 [7]
Diethyl Disulfide122.25~153[13]

Experimental Workflow for Fractional Distillation

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Purity Analysis s1 Assemble fractional distillation apparatus: - Round-bottom flask - Fractionating column (e.g., Vigreux or packed) - Distillation head with thermometer - Condenser - Receiving flask s2 Add boiling chips or a magnetic stir bar to the flask. s1->s2 d1 Charge the round-bottom flask with the impure this compound. s2->d1 d2 Heat the flask gently and evenly. d1->d2 d3 Establish a slow and steady distillation rate. Maintain a consistent reflux in the column. d2->d3 d4 Collect fractions based on the boiling point. - Fraction 1: ~110°C (Dimethyl Disulfide) - Fraction 2: ~137°C (this compound) - Residue: Diethyl Disulfide d3->d4 a1 Analyze the collected fractions by GC-MS to determine purity. d4->a1

Caption: Workflow for the purification of this compound by fractional distillation.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the liquid should fill about half to two-thirds of the flask).

    • Select a fractionating column with a high number of theoretical plates for efficient separation. A Vigreux column or a column packed with Raschig rings or glass helices is suitable[9][10][19][20].

    • Place a thermometer in the distillation head with the top of the bulb level with the side arm leading to the condenser.

    • Ensure all glass joints are properly sealed.

    • Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Distillation:

    • Charge the distillation flask with the impure this compound.

    • Begin heating the flask gently with a heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Adjust the heating rate to establish a slow and steady distillation rate (approximately 1-2 drops per second). A high reflux ratio should be maintained in the column to ensure good separation[4][6][11][12].

    • Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the first component to distill.

    • Collect the first fraction, which will be enriched in the lower-boiling impurity, dimethyl disulfide (boiling point ~110°C).

    • Once the first fraction has been collected, the temperature will begin to rise. Discard any intermediate fraction collected during the temperature transition.

    • Collect the second fraction as the temperature stabilizes at the boiling point of this compound (approximately 137°C). This is your purified product.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue. The higher-boiling impurity, diethyl disulfide, will remain in the distillation flask.

  • Analysis:

    • Analyze the collected fractions using GC-MS to confirm the purity of the this compound.

Preparative Gas Chromatography (Prep GC)

For very high purity requirements or for the separation of impurities with very close boiling points, preparative gas chromatography can be an effective, albeit more resource-intensive, purification method.

Experimental Workflow for Preparative GC

Prep_GC_Workflow cluster_method_dev Method Development cluster_purification Purification cluster_analysis Purity Analysis m1 Develop an analytical GC method that provides good separation of this compound from its impurities. m2 Optimize the temperature program and carrier gas flow rate. m1->m2 p1 Inject the impure sample onto the preparative GC column. m2->p1 p2 Monitor the separation using a detector (e.g., TCD or FID). p1->p2 p3 Collect the fraction corresponding to the this compound peak in a cold trap. p2->p3 a1 Analyze the collected fraction by analytical GC-MS to confirm purity. p3->a1

References

Technical Support Center: Best Practices for Volatile Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your work with volatile disulfides is safe, efficient, and reproducible. These compounds, while invaluable in fields from flavor chemistry to drug development, present unique challenges due to their volatility, potent odor, and specific reactivity. This guide is structured to directly address the common questions and troubleshooting scenarios you may encounter.

Section 1: Frequently Asked Questions - Core Safety & Storage

This section addresses the most critical preliminary questions for anyone beginning work with volatile disulfides. Understanding these fundamentals is non-negotiable for laboratory safety.

Q1: What are the primary hazards associated with volatile disulfides like Dimethyl Disulfide (DMDS)?

A: The hazards of volatile disulfides are multi-faceted, stemming from their physical and chemical properties. You must be aware of three main categories:

  • Flammability: Most volatile disulfides are highly flammable liquids with low flash points.[1] For instance, Dimethyl Disulfide (DMDS) has a flash point of 16°C (60.8°F), meaning it can form an ignitable mixture with air at typical room temperatures.[1] Vapors are often heavier than air and can travel to a distant ignition source and flash back.[1]

  • Toxicity: These compounds are typically toxic if inhaled or ingested.[1] Acute exposure can cause irritation to the respiratory tract, eyes, and skin, as well as central nervous system effects like dizziness and headache.[2] Their potent stench, while a useful indicator of presence, can quickly deaden the sense of smell at higher concentrations, creating a false sense of security.[3]

  • Environmental Hazard: Many disulfides are very toxic to aquatic life with long-lasting effects and should not be allowed to enter drains or waterways.

Hazard Profile: Dimethyl Disulfide (DMDS) Example
Physical State Pale yellow liquid[2]
Odor Strong, garlic-like, or stenchy[1][2]
Flash Point 16 °C / 60.8 °F[1]
Flammability Flammable Liquid (Category 2)[1]
Toxicity Toxic if swallowed or inhaled (Acute Toxicity, Category 3)[1]
Primary Exposure Routes Inhalation, Skin Contact[2]
Incompatibilities Strong oxidizing agents, Acids[1][4]
Q2: How must I store volatile disulfides to ensure stability and safety?

A: Proper storage is your first line of defense against accidents. The key principles are containment, environmental control, and segregation.

  • Containment: Store in tightly sealed, original containers.[4] Ensure the container is properly labeled with the chemical name and all relevant hazard warnings.[5] Never leave a container with even a small residue open to the atmosphere.[6]

  • Environmental Control: The storage area must be a cool, dry, and exceptionally well-ventilated space designated for flammables.[1][7] The temperature should be controlled to stay below the compound's boiling and flash points.[7][8] Protect from direct sunlight to prevent degradation.[7]

  • Segregation: Crucially, store volatile disulfides away from all sources of heat, sparks, open flames, or static discharge.[1][2] They must be segregated from incompatible materials, especially strong oxidizing agents and acids, to prevent violent reactions.[1][4]

Q3: What is the mandatory Personal Protective Equipment (PPE) for handling these compounds?

A: A standard lab coat is insufficient. Due to the flammability and toxicity risks, a comprehensive PPE strategy is required.

  • Body Protection: A flame-resistant lab coat is essential.[9]

  • Hand Protection: Use appropriate chemical-resistant gloves. Always check the manufacturer's glove compatibility chart for the specific disulfide you are using. Change gloves immediately if you suspect contamination.

  • Eye/Face Protection: Wear safety goggles with side shields at a minimum. Given the volatility and splash risk, a face shield worn over safety goggles is strongly recommended.

  • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to control vapor exposure.[1]

Section 2: Troubleshooting Guide - Experimental Workflows

Experiments involving volatile disulfides can be prone to issues ranging from low yields to analytical difficulties. This section provides troubleshooting guidance in a Q&A format.

Q1: My reaction to form a disulfide bond is resulting in low yield and significant side products. What is the cause?

A: This is a classic challenge in disulfide chemistry. The root cause is often a failure to control the reaction environment, which allows undesired intermolecular reactions to dominate.

  • Causality: Disulfide bonds form from the oxidation of two thiol (-SH) groups. For an intramolecular bond (within the same molecule), the two thiols on that molecule must react with each other. However, if a thiol from one molecule reacts with a thiol from a different molecule, you get intermolecular bonds, leading to dimers, oligomers, and often insoluble aggregates.[10]

  • Troubleshooting Steps:

    • Confirm Free Thiols: Before starting the oxidation, you must confirm that your starting material is fully reduced. Use Ellman's reagent (DTNB) to quantify the concentration of free thiols.[10][11] If you have no free thiols, the reaction cannot proceed.

    • Optimize for Intramolecular Reaction: The key is high dilution. By running the reaction at a low concentration (typically 0.1-1 mg/mL), you statistically favor the two thiols on the same molecule finding each other before they find a thiol on another molecule.[10][12]

    • Control the pH: The reactive species is the thiolate anion (S⁻), not the protonated thiol (SH). The reaction is therefore favored at a slightly alkaline pH (typically 8.0-8.5), which deprotonates the thiol.[10][12] However, be aware that pH values above 9 can sometimes promote disulfide scrambling or other side reactions.[12]

G cluster_start Troubleshooting Low Yield start Low Yield or Precipitation Observed check_thiols 1. Verify Free Thiols (Ellman's Reagent) start->check_thiols check_dilution 2. Assess Concentration (High Dilution?) check_thiols->check_dilution Thiols Present reduce_sm Action: Reduce Starting Material (e.g., with TCEP/DTT) check_thiols->reduce_sm No/Low Thiols check_ph 3. Check pH (Is it 8.0-8.5?) check_dilution->check_ph Yes dilute_rxn Action: Dilute Reaction to 0.1-1 mg/mL check_dilution->dilute_rxn No success Optimized Yield check_ph->success Yes adjust_ph Action: Adjust pH to 8.0-8.5 with Buffer check_ph->adjust_ph No reduce_sm->check_thiols dilute_rxn->check_ph adjust_ph->success

Caption: Troubleshooting Decision Tree for Disulfide Bond Formation.
Q2: I can smell the disulfide everywhere, even when working in a fume hood. How can I better control the odor?

A: This is a common and serious issue, indicating a breach in containment. The human nose is incredibly sensitive to sulfur compounds, so even a minuscule leak can be detected.

  • Causality: The potent odor is due to the high volatility and extremely low odor threshold of these compounds.[13] If you can smell it, you are being exposed. The cause is almost always an imperfect seal, incorrect transfer technique, or contaminated equipment outside the primary engineering control (the fume hood).

  • Troubleshooting Steps:

    • Review Your Technique: Use cannulation or a syringe with a positive displacement plunger for all transfers. Never pour volatile disulfides in an open vessel, even within the hood. Ensure all glassware joints are perfectly sealed with appropriate grease or Teflon sleeves.

    • Decontaminate Equipment: All equipment (syringes, needles, flasks) must be quenched and cleaned immediately after use inside the fume hood. A common source of odor is removing contaminated equipment from the hood before it has been neutralized.

    • Use a Scrubber or Adsorbent: For persistent odors, consider placing a beaker of a weak bleach solution or a dish of activated charcoal in the back of the fume hood to adsorb stray vapors. Some studies show that polyvalent transition metal compounds, like copper sulfate, can be effective at controlling sulfur odors.[14]

Q3: My analytical results (GC-MS, LC-MS) are inconsistent or show poor peak shape. What could be the issue?

A: Analyzing volatile sulfur compounds is notoriously challenging due to their reactivity and physical properties.[13][15]

  • Causality: Inconsistency often stems from sample loss during preparation and storage, or interactions with the analytical equipment itself. Disulfides can be unstable, and their volatility makes quantitative transfer difficult.[13] In chromatography, their sulfur atoms can interact with active sites in the column or inlet, leading to tailing and poor peak shape.

  • Troubleshooting Steps:

    • Sample Preparation: Minimize headspace in your sample vials. Use vials with PTFE-lined septa. Keep samples cool and analyze them as quickly as possible after preparation. Studies have shown significant sample loss in as little as 18 hours, even with proper storage.[13]

    • Chromatography: If using GC-MS, ensure your inlet liner is clean and deactivated. Sometimes, using a liner packed with a gentle adsorbent can help focus the analytes. For both GC and LC, consider using a column specifically designed for sulfur analysis or one that is known to be highly inert.

    • Mass Spectrometry: If you are having trouble with ESI-MS detection, it may be because the disulfide is not easily ionized.[16] Consider derivatization to a more easily ionizable species or trying a different ionization technique like APCI (Atmospheric Pressure Chemical Ionization).

Section 3: Emergency & Disposal Protocols

Properly handling spills and waste is a critical component of a self-validating safety system.

Q1: What is the correct procedure for a small spill of a volatile disulfide inside a fume hood?

A: For a small, contained spill, your objective is to absorb, decontaminate, and dispose without creating a larger hazard.

  • Alert & Isolate: Alert others in the immediate area. Ensure the fume hood sash is kept as low as possible while still allowing you to work.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[4] Do NOT use combustible materials like paper towels.

  • Collect: Using non-sparking tools (e.g., a plastic or brass scoop), carefully collect the absorbed material into a designated, sealable waste container.[17]

  • Decontaminate: Wipe the spill area with a cloth dampened with a deactivating solution (see Q2 below, e.g., a weak bleach solution), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Q2: How do I properly quench and dispose of waste containing volatile disulfides?

A: Never pour disulfide waste directly into a general waste container. It must be chemically neutralized (quenched) first. This protocol is adapted from standard procedures for reactive chemical quenching.[6][9]

  • Causality: Quenching is a controlled reaction to convert the hazardous, volatile disulfide into less hazardous, non-volatile, and water-soluble species (like sulfonates or sulfates) that can be safely disposed of. A strong oxidant, like bleach (sodium hypochlorite), is typically used. The reaction is exothermic and can be vigorous, so it must be done slowly and with cooling.

Experimental Protocol: Quenching Volatile Disulfide Waste

  • Preparation: Conduct the entire procedure in a chemical fume hood.[9] Place a flask or beaker large enough to hold 3-4 times the volume of your waste into an ice/water bath for cooling.[9]

  • Dilution: Dilute the disulfide-containing waste with a non-reactive, water-miscible solvent like isopropanol or ethanol. This helps to control the reaction rate.

  • Slow Addition: While stirring the diluted waste, slowly and carefully add a 10% bleach solution (sodium hypochlorite) dropwise via an addition funnel.

  • Monitor: Monitor the reaction for any temperature increase or gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow it to cool before proceeding.

  • Completion: Continue adding the bleach solution until the characteristic disulfide odor is gone. Allow the mixture to stir at room temperature for several hours to ensure the reaction is complete.[6]

  • Neutralization & Disposal: Check the pH of the final solution. Neutralize with a weak acid (like citric acid) if necessary.[9] The resulting aqueous waste can then be transferred to a properly labeled aqueous hazardous waste container.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Ethyl Methyl Disulfide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Asymmetric disulfides, such as ethyl methyl disulfide (CH₃SSCH₂CH₃), present a unique analytical challenge due to their structural simplicity yet potential for isomeric confusion. This guide provides an in-depth technical comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the positive identification of this compound, contrasting it with potential isomers and alternative analytical techniques.

The Challenge of Asymmetric Disulfides

Deciphering the ¹H and ¹³C NMR Spectra of this compound

A comprehensive NMR analysis involves the examination of both proton (¹H) and carbon-13 (¹³C) spectra. Each provides a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy: A Predicted Spectrum

While extensive spectral databases exist, obtaining a publicly available, experimentally verified ¹H NMR spectrum of this compound with full assignment can be challenging. However, based on fundamental NMR principles and predictive algorithms, we can confidently anticipate the key features of its proton spectrum.

The structure of this compound presents three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum:

  • A singlet for the methyl (CH₃-S) protons: This signal, integrating to three protons, is expected to appear as a sharp singlet as there are no adjacent protons to cause spin-spin splitting. Its chemical shift will be influenced by the adjacent sulfur atom.

  • A quartet for the methylene (S-CH₂-CH₃) protons: This signal, integrating to two protons, will be split into a quartet by the three adjacent methyl protons of the ethyl group (n+1 rule, where n=3).[3] The electronegativity of the sulfur atom will shift this signal downfield relative to a standard alkane.

  • A triplet for the terminal methyl (CH₂-CH₃) protons: This signal, integrating to three protons, will be split into a triplet by the two adjacent methylene protons (n+1 rule, where n=2).[3]

The following Graphviz diagram illustrates the spin-spin coupling relationships within the this compound molecule.

Caption: Spin-spin coupling in this compound.

¹³C NMR Spectroscopy: Experimental Data

Fortunately, experimental ¹³C NMR data for this compound is available and provides concrete evidence for its structure. The spectrum is expected to show three distinct signals corresponding to the three unique carbon environments. Based on the literature, the chemical shifts for this compound are as follows:[4][5]

  • CH₃-S: ~23 ppm

  • S-CH₂-CH₃: ~35 ppm

  • CH₂-CH₃: ~14 ppm

The downfield shift of the carbons directly attached to the sulfur atoms is a key characteristic.

Comparative Analysis: Distinguishing this compound from Alternatives

The true power of NMR lies in its ability to differentiate between closely related structures.

Comparison with Symmetric Disulfides
  • Dimethyl disulfide (CH₃SSCH₃): The ¹H NMR spectrum would show only a single singlet for the six equivalent methyl protons. The ¹³C NMR would display a single signal for the two equivalent methyl carbons.

  • Diethyl disulfide (CH₃CH₂SSCH₂CH₃): The ¹H NMR spectrum would exhibit a single quartet and a single triplet, characteristic of a symmetric ethyl group.[6] The ¹³C NMR would show only two signals, one for the methylene carbons and one for the methyl carbons.

The presence of three distinct signals in both the ¹H and ¹³C NMR spectra of this compound unequivocally distinguishes it from its symmetric counterparts.

Comparison with Ethyl Methyl Sulfide (CH₃SCH₂CH₃)

This constitutional isomer presents a more subtle challenge. The ¹H NMR spectrum would also show a singlet, a quartet, and a triplet. However, the chemical shifts would differ due to the presence of a single sulfur atom versus a disulfide linkage. The protons on the carbons adjacent to the single sulfur in ethyl methyl sulfide would likely experience a slightly different shielding effect compared to those next to the disulfide bond. Specifically, the methylene protons in ethyl methyl sulfide are typically observed around 2.5 ppm, while the methyl protons are around 2.1 ppm.[7][8] These values are expected to be slightly different for the disulfide.

The most definitive distinction would likely come from the ¹³C NMR spectrum. The chemical shifts of the carbons directly bonded to the sulfur atom in sulfides are different from those in disulfides. For ethyl methyl sulfide, the reported ¹³C chemical shifts are approximately 15.7 ppm (CH₃-S), 26.5 ppm (S-CH₂), and 14.9 ppm (CH₂-CH₃).[8] The noticeable difference in the chemical shift of the S-CH₂ carbon (~26.5 ppm in the sulfide vs. ~35 ppm in the disulfide) provides a clear point of differentiation.

Comparison with Other Analytical Techniques

While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would show a molecular ion peak (M⁺) at m/z = 108, confirming the molecular weight. The fragmentation pattern, including characteristic fragments, can also provide structural clues. However, isomers like ethyl methyl sulfide would have the same molecular weight, and while their fragmentation patterns might differ, confident identification based on MS alone can be challenging without authentic standards.

  • Gas Chromatography (GC): GC is an excellent technique for separating volatile compounds and assessing the purity of a sample. By comparing the retention time of the unknown sample to that of a known standard of this compound, one can make a positive identification. However, GC alone does not provide direct structural information. It is most powerful when coupled with a detector like a mass spectrometer (GC-MS).[2]

The following table summarizes the expected NMR data for this compound and its key comparators.

CompoundPredicted/Experimental ¹H NMR SignalsExperimental ¹³C NMR Signals
This compound ~2.4 ppm (s, 3H), ~2.7 ppm (q, 2H), ~1.3 ppm (t, 3H)~23 ppm, ~35 ppm, ~14 ppm
Dimethyl Disulfide~2.4 ppm (s, 6H)~23 ppm
Diethyl Disulfide~2.7 ppm (q, 4H), ~1.3 ppm (t, 6H)~35 ppm, ~14 ppm
Ethyl Methyl Sulfide~2.1 ppm (s, 3H), ~2.5 ppm (q, 2H), ~1.2 ppm (t, 3H)~15.7 ppm, ~26.5 ppm, ~14.9 ppm

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

Objective: To acquire ¹H and ¹³C NMR spectra of a sample suspected to be this compound for structural confirmation.

Materials:

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents)

  • Sample to be analyzed

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If not, sonication may be used.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay to be at least 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

    • A longer relaxation delay may be necessary for quaternary carbons, though none are present in this compound.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.

    • Phase the spectra to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to determine the number of neighboring protons.

The following diagram outlines the general workflow for NMR-based structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate (¹H) phase_cal->integrate analyze_shifts Analyze Chemical Shifts phase_cal->analyze_shifts analyze_coupling Analyze Coupling (¹H) integrate->analyze_coupling compare Compare with Alternatives & Literature Data analyze_shifts->compare analyze_coupling->compare structure Confirm Structure compare->structure

Caption: Workflow for NMR-based structural confirmation.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR allows for the unambiguous differentiation from its symmetric disulfide isomers and its constitutional sulfide isomer. While other techniques such as mass spectrometry and gas chromatography offer valuable complementary data, particularly for assessing purity and confirming molecular weight, they lack the definitive structural resolving power of NMR. By following a systematic experimental protocol and a thorough analysis of the resulting spectra, researchers can confidently and authoritatively confirm the identity of this compound.

References

A Researcher's Guide to the Mass Spectral Identification of Ethyl Methyl Disulfide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of volatile and semi-volatile organic compounds is a critical daily challenge. Ethyl methyl disulfide (C₃H₈S₂), a compound often associated with the characteristic aroma of various foods and biological systems, presents a unique analytical puzzle. Its volatility and reactivity necessitate robust and reliable identification methods, primarily centered around mass spectrometry. This guide provides an in-depth, technical comparison of mass spectral library resources for this compound, focusing on practical, field-proven insights to aid in its confident identification.

The Cornerstone of Identification: Electron Ionization Mass Spectrometry

Electron ionization (EI) coupled with gas chromatography (GC-MS) is the workhorse for the analysis of volatile compounds like this compound. The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, is the primary tool for identification through library matching.

The NIST Mass Spectral Library: A Detailed Examination

The National Institute of Standards and Technology (NIST) Mass Spectral Library is one of the most widely recognized and utilized collections of electron ionization mass spectra.[1][2] For this compound, the NIST library contains a well-curated EI spectrum that serves as a benchmark for comparison.

Key Spectral Features from the NIST Library:

The mass spectrum of this compound is characterized by a distinct set of fragment ions. The molecular ion ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 108, consistent with its molecular weight.[3][4] However, the most abundant ion, the base peak, is typically observed at m/z 80.[3]

m/z Proposed Fragment Ion Relative Intensity (%) Significance
108[CH₃SSCH₂CH₃]⁺˙~40%Molecular Ion
80[CH₃SSCH₂]⁺100%Base Peak, loss of an ethyl radical
65[CH₃SS]⁺~30%Cleavage of the C-S bond
47[CH₃S]⁺~60%Methylthio cation
29[CH₂CH₃]⁺~35%Ethyl cation

Note: Relative intensities are approximate and can vary slightly between instruments.

Fragmentation Pathway Analysis:

The fragmentation of this compound under EI conditions is driven by the ionization of a lone pair electron on one of the sulfur atoms, followed by cleavage of the weakest bonds. The disulfide bond (S-S) and the adjacent carbon-sulfur (C-S) bonds are the most likely points of initial fragmentation.

fragmentation M [CH₃SSCH₂CH₃]⁺˙ m/z 108 F1 [CH₃SSCH₂]⁺ m/z 80 M->F1 - •CH₃ F3 [CH₂CH₃]⁺ m/z 29 M->F3 - •SSCH₃ F4 [CH₃SS]⁺ m/z 65 M->F4 - •CH₂CH₃ F2 [CH₃S]⁺ m/z 47 F4->F2 - S

Figure 1: Proposed electron ionization fragmentation pathway for this compound.

Wiley Registry and METLIN: A Comparative Perspective

The Wiley Registry of Mass Spectral Data and the METLIN Metabolite and Tandem MS Database are other major mass spectral libraries.[2][5] While direct access to the mass spectrum of this compound within these libraries for a side-by-side comparison in this guide is not available, their general characteristics are important to consider. The Wiley Registry is known for its extensive collection of spectra, often including multiple entries for a single compound from various sources.[2] This can be advantageous for identifying a compound across different instrumental platforms. METLIN, on the other hand, is a valuable resource for metabolomics and contains a wealth of high-resolution tandem mass spectrometry (MS/MS) data.[5][6]

For a researcher, the choice of library often depends on the specific application. For general unknown identification in a routine GC-MS workflow, a comprehensive library like the combined Wiley/NIST database is often preferred.[2][7] For metabolomics studies where higher mass accuracy and fragmentation data are paramount, METLIN is an indispensable tool.

Beyond Electron Ionization: Exploring Alternative Methods

While EI-GC-MS is the standard, other analytical techniques can provide complementary information for the confident identification of this compound.

Electrospray Ionization (ESI) and Predicted LC-MS/MS Data

Electrospray ionization is a soft ionization technique typically used for polar and larger molecules in liquid chromatography-mass spectrometry (LC-MS). Due to the nonpolar and volatile nature of this compound, experimental ESI mass spectra are not commonly found in the literature.

However, computational tools and databases like the Human Metabolome Database (HMDB) provide predicted LC-MS/MS spectra.[8] These predictions can offer insights into the expected fragmentation patterns under collision-induced dissociation (CID) conditions. For this compound, the predicted positive-ion mode LC-MS/MS spectrum at a collision energy of 20V shows a prominent fragment at m/z 61.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Fragment
109.0140 ([M+H]⁺)61.0000[CH₃SH₂]⁺

This predicted fragmentation suggests a different mechanism than EI, likely involving protonation followed by rearrangement and cleavage. While predicted spectra are not a substitute for experimental data, they can be a useful starting point for developing LC-MS methods or for interpreting data when no library spectrum is available.

The Power of Retention Indices in GC-MS

In addition to mass spectral matching, the use of retention indices (RI) provides an orthogonal layer of confirmation for compound identification. The retention index is a measure of where a compound elutes from a gas chromatography column relative to a series of n-alkane standards. PubChem lists several Kovats retention indices for this compound on different types of GC columns.[3]

Column Type Kovats Retention Index
Standard non-polar815, 821, 833, 869
Standard polar1148, 1156, 1178

Incorporating retention index filtering into the library search workflow significantly reduces the number of false-positive identifications and increases the confidence in the assigned structure.

Experimental Protocols for Data Acquisition

The quality of the mass spectrum is paramount for accurate library matching. The following are recommended starting points for GC-MS analysis of this compound and similar volatile sulfur compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Workflow for GC-MS Analysis:

gcms_workflow Sample Sample Preparation (e.g., Headspace, SPME) GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (EI, 70eV) GC->MS Data Data Analysis (Library Search) MS->Data

Figure 2: General workflow for the GC-MS analysis of volatile compounds.

Step-by-Step Protocol:

  • Sample Preparation: For volatile compounds like this compound in a complex matrix, headspace sampling or solid-phase microextraction (SPME) is recommended to isolate the analytes and minimize matrix interference.

  • Gas Chromatography:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point. For better separation of volatile sulfur compounds, a more polar column like a DB-WAX may be considered.

    • Injection: Splitless injection is often preferred for trace analysis.

    • Oven Program: A typical starting oven program would be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Final hold: 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Acquired mass spectra are compared against the NIST, Wiley, or other available mass spectral libraries.

    • Confirm the identification by comparing the experimental retention index with literature values.

Best Practices for Mass Spectral Library Searching and Interpretation

Achieving a high match score in a library search is a good indication of a potential match, but it should not be the sole basis for identification.

Key Considerations for Library Search Interpretation:

  • Match Factor vs. Reverse Match Factor: The "match factor" considers how well the peaks in the library spectrum are present in the experimental spectrum. The "reverse match factor" assesses how well the peaks in the experimental spectrum are explained by the library spectrum. A high reverse match factor is particularly important as it indicates the absence of significant co-eluting impurities.

  • Visual Comparison: Always visually inspect the experimental and library spectra. Pay attention to the relative abundances of the major ions and the presence or absence of key fragment ions.

  • Isotopic Peaks: For compounds containing elements with multiple isotopes, such as sulfur (³⁴S), the presence and correct ratio of isotopic peaks in the molecular ion cluster can provide additional confirmation.

  • Chemical Plausibility: Consider the sample source and whether the identified compound is chemically plausible in that context.

Conclusion and Future Outlook

The confident identification of this compound relies heavily on high-quality electron ionization mass spectral data and the use of comprehensive and well-curated libraries like NIST. While alternative ionization techniques such as ESI are less common for this type of analyte, predicted spectra can offer valuable insights. For the highest level of confidence, a multi-faceted approach that combines mass spectral library matching with retention index data is strongly recommended.

As mass spectral libraries continue to expand and high-resolution instrumentation becomes more accessible, the ability to differentiate between closely related isomers and identify novel compounds will undoubtedly improve. However, the fundamental principles of careful data acquisition, thorough library searching, and critical evaluation of the results will remain the cornerstones of accurate and reliable chemical identification.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile sulfur compounds is a critical aspect of product safety, quality control, and formulation development. Ethyl methyl disulfide (EMDS), a dialkyldisulfide with the characteristic odor of sulfurous compounds, can be present as a volatile impurity, a degradation product, or a flavor and fragrance component.[1][2] Its analysis demands robust and reliable analytical methods. This guide provides an in-depth comparison of analytical methodologies for EMDS, focusing on the principles of method validation and offering practical, field-proven insights.

The Analytical Challenge: Understanding this compound

This compound (C₃H₈S₂) is a volatile organic compound with a boiling point of approximately 137°C and a molecular weight of 108.23 g/mol .[1][3] These physicochemical properties are paramount in selecting the appropriate analytical technique. The volatility of EMDS makes it an ideal candidate for Gas Chromatography (GC), while its lack of a strong chromophore and its thermal stability make High-Performance Liquid Chromatography (HPLC) a less suitable, and more challenging, alternative.[4][5]

Core Principles of Analytical Method Validation

Before delving into specific methods, it is crucial to understand the foundational parameters of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[6] A validated method provides documented evidence that the procedure is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is a measure of systematic error.[8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] It reflects random errors.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Comparison of Analytical Methods for this compound

Given the volatile nature of EMDS, Gas Chromatography is the technique of choice. The comparison below focuses on two common GC-based detectors: Mass Spectrometry (MS) and Sulfur Chemiluminescence Detection (SCD).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile compounds based on their boiling point and polarity, followed by detection based on mass-to-charge ratio.[9]Separates volatile compounds, followed by detection of sulfur-containing compounds via a chemiluminescent reaction.[10]Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.
Applicability to EMDS Excellent. Ideal for volatile compounds. Provides high specificity through mass spectral data.[11]Excellent. Highly specific and sensitive for sulfur compounds.[10]Poor. EMDS is highly volatile and lacks a strong UV chromophore, making detection difficult and requiring derivatization.[4]
Specificity High. The mass spectrum provides a unique fingerprint for compound identification.[11]Very High. The detector is highly selective for sulfur-containing compounds.[10]Low to Medium. Depends on the detector and potential co-eluting species.
Sensitivity High. Can achieve low parts-per-billion (ppb) detection limits.Very High. Often more sensitive than MS for sulfur compounds, reaching parts-per-trillion (ppt) levels.[10]Low. Would likely require derivatization to enhance detection, adding complexity.
Quantitative Performance Excellent. Good linearity and precision.Excellent. Known for its equimolar response to sulfur, simplifying quantification.[10]Poor. Not a suitable technique for this analyte.
Challenges Potential for matrix interference, although modern instruments and techniques can mitigate this.Primarily detects only sulfur compounds, so not suitable for simultaneous analysis of non-sulfur analytes.EMDS would likely vaporize in the column, leading to poor chromatography.

Experimental Protocol: Validation of a GC-MS Method for EMDS

This section provides a detailed, step-by-step methodology for the validation of a GC-MS method for the quantification of EMDS. This protocol is a composite based on best practices for volatile sulfur compound analysis.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Autosampler: Agilent 7693A or equivalent.

  • GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Reagents: this compound certified reference standard, methanol (HPLC grade), sodium chloride.

Chromatographic Conditions
  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 2 min).

  • MS Transfer Line: 280°C.

  • MS Source: 230°C.

  • MS Quadrupole: 150°C.

  • Acquisition Mode: Scan (m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for EMDS: m/z 108 (molecular ion), 79, 61, 45.[12]

Standard and Sample Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of EMDS certified reference standard into a 10 mL volumetric flask and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard with methanol.

  • Sample Preparation (Headspace):

    • Accurately weigh ~1 g of the sample matrix into a 20 mL headspace vial.

    • Add 5 mL of purified water and 1 g of sodium chloride (to increase partitioning of volatiles into the headspace).

    • Seal the vial immediately.

    • Incubate the vial at 80°C for 20 minutes.

    • Inject 1 mL of the headspace into the GC-MS.

Workflow for GC-MS Analysis of EMDS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Working Standards of EMDS prep_sample Weigh Sample into Headspace Vial add_reagents Add Water & NaCl prep_sample->add_reagents seal_vial Seal Vial add_reagents->seal_vial incubation Incubate Vial (e.g., 80°C for 20 min) seal_vial->incubation Transfer to Autosampler injection Headspace Injection incubation->injection separation GC Separation injection->separation detection MS Detection (Scan & SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantify EMDS calibration->quantification validation Perform Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Workflow for the analysis of this compound by Headspace GC-MS.

Validation Parameter Assessment

Specificity

Specificity is demonstrated by analyzing a blank matrix, a matrix spiked with EMDS, and a matrix spiked with EMDS and other potential impurities. The chromatographic peak for EMDS in the spiked sample should be free from interference at its retention time and its mass spectrum should match that of the reference standard.

Linearity

Inject the working standards across the desired concentration range (e.g., 0.05 to 10 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

Accuracy

Accuracy is determined by spike recovery experiments. Spike a blank matrix at three different concentration levels (low, medium, high) with a known amount of EMDS. The percent recovery is calculated as:

% Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance criteria are typically 80-120% recovery.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of a spiked matrix at a single concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

The relative standard deviation (%RSD) for the replicate measurements should be ≤ 15%.

LOD and LOQ

The LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve. A common approach is:

  • LOD = 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve)

Alternatively, the LOQ can be established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Expected Performance Data

Validation ParameterExpected Performance (based on DMDS data[13])
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 84 - 102%
Precision (%RSD) 0.7 - 4.9%
LOD ~0.015 mg/kg (ppb)
LOQ ~0.05 mg/kg (ppb)

Logical Framework for Method Selection

Method_Selection start Analyte: this compound phys_chem Physicochemical Properties: - Volatile (Boiling Point ~137°C) - Thermally Stable - Weak UV Chromophore start->phys_chem technique_choice Initial Technique Selection phys_chem->technique_choice gc Gas Chromatography (GC) technique_choice->gc hplc High-Performance Liquid Chromatography (HPLC) technique_choice->hplc gc_reason Reason: Analyte is volatile and thermally stable. gc->gc_reason detector_choice GC Detector Selection gc->detector_choice hplc_reason Reason: Not suitable due to high volatility and poor detectability. hplc->hplc_reason gc_ms GC-Mass Spectrometry (MS) detector_choice->gc_ms gc_scd GC-Sulfur Chemiluminescence Detection (SCD) detector_choice->gc_scd gc_ms_adv Advantages: - High Specificity (Mass Spectrum) - Versatile for other compounds gc_ms->gc_ms_adv gc_scd_adv Advantages: - Exceptional Sensitivity for Sulfur - High Selectivity for Sulfur gc_scd->gc_scd_adv conclusion Recommended Method: GC-MS for general applications GC-SCD for ultra-trace sulfur analysis gc_ms_adv->conclusion gc_scd_adv->conclusion

Caption: Decision-making process for selecting an analytical method for EMDS.

Conclusion

The validation of an analytical method for this compound is a critical step in ensuring data integrity for quality control and research purposes. Due to its volatile nature, Gas Chromatography is the unequivocal choice of technique. Both GC-MS and GC-SCD offer excellent performance, with GC-MS providing a robust and specific method suitable for most applications, while GC-SCD offers unparalleled sensitivity for ultra-trace analysis of sulfur compounds. The provided experimental protocol and validation framework serve as a comprehensive guide for developing and validating a scientifically sound method for the determination of this compound.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of ethyl methyl disulfide (C₃H₈S₂), a volatile organosulfur compound with applications in flavor chemistry and as a potential biomarker.[1][2][3] We will delve into the common synthetic routes, potential impurities, and a critical evaluation of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for its purity determination.

The Synthetic Landscape and Potential Impurities

This compound is a dialkyldisulfide with a characteristic sulfurous odor.[1][4] It can be synthesized through various methods, including the co-photolysis of methyl disulfide and ethyl disulfide mixtures.[1] Industrial production may involve reactions with mercaptans and hydrogen sulfide over a catalyst.[2]

Given these synthetic pathways, a range of impurities can be anticipated. Understanding these potential contaminants is the first step in developing a robust purity assessment strategy.

Common Impurities in this compound Synthesis:

  • Symmetrical Disulfides: The most probable impurities are the starting materials or byproducts, namely dimethyl disulfide (CH₃SSCH₃) and diethyl disulfide (CH₃CH₂SSCH₂CH₃).

  • Thiols: Unreacted starting materials or side-reaction products such as methanethiol (CH₃SH) and ethanethiol (CH₃CH₂SH) may be present.

  • Sulfides: Compounds like dimethyl sulfide (CH₃SCH₃) and diethyl sulfide (CH₃CH₂SCH₂CH₃) can also be formed.[5]

  • Solvent Residues: Depending on the synthetic and purification methods, residual solvents may be present.

The volatility and reactivity of these sulfur compounds present unique analytical challenges, requiring sensitive and selective detection methods.[6][7]

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is critical for accurate purity assessment. Here, we compare the three most powerful methods for analyzing volatile sulfur compounds: Gas Chromatography, NMR Spectroscopy, and Mass Spectrometry.

Gas chromatography is the premier technique for separating and quantifying volatile organic compounds, making it exceptionally well-suited for analyzing this compound and its potential impurities.[8][9][10]

The Principle: In GC, a sample is vaporized and injected into a long, thin column. An inert carrier gas (such as helium or hydrogen) pushes the sample through the column, which is coated with a stationary phase.[11][12] The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

Why it's effective for this compound:

  • Excellent Separation: GC provides high-resolution separation of structurally similar and volatile sulfur compounds.[7][11]

  • Sensitive Detection: When coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), GC can achieve very low detection limits, often in the parts-per-billion (ppb) range.[7][10][13] This is crucial as even trace amounts of sulfur impurities can significantly impact the properties and applications of the final product.

Experimental Workflow:

Caption: Gas Chromatography workflow for purity assessment.

Detailed GC Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of the synthesized this compound.

    • Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane).

    • Add an internal standard (e.g., a non-interfering disulfide or sulfide) for accurate quantification.

  • GC-SCD/FPD Analysis:

    • Column: Use a capillary column specifically designed for sulfur analysis, such as a DB-Sulfur SCD or equivalent.[13]

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of all volatile components.

    • Detection: Utilize a sulfur-selective detector for high sensitivity and to minimize interference from non-sulfur containing compounds.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times relative to a standard of pure this compound and expected impurities.

    • Integrate the area of each peak.

    • Calculate the purity of the this compound by dividing its peak area by the total area of all peaks (assuming equal detector response for all sulfur compounds with an SCD) or by using the internal standard for more precise quantification.

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a synthesized compound and identifying impurities. It provides detailed information about the chemical environment of atomic nuclei.

The Principle: NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

Why it's effective for this compound:

  • Structural Confirmation: ¹H and ¹³C NMR spectra can definitively confirm the structure of this compound and distinguish it from its symmetrical disulfide impurities (dimethyl and diethyl disulfide).[14][15][16][17]

  • Quantitative Analysis (qNMR): With the addition of an internal standard of known concentration, NMR can be used for quantitative analysis (qNMR) to determine the purity of the sample without the need for individual impurity standards.

Experimental Workflow:

Caption: NMR Spectroscopy workflow for purity assessment.

Detailed NMR Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃).

    • For qNMR, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals for this compound are a triplet for the methyl group of the ethyl moiety, a quartet for the methylene group of the ethyl moiety, and a singlet for the methyl group.

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons giving rise to each signal.

    • Identify signals corresponding to impurities. For example, dimethyl disulfide will show a single peak in the ¹H NMR spectrum, while diethyl disulfide will show a triplet and a quartet.

    • For qNMR, calculate the purity by comparing the integral of a known proton signal from this compound to the integral of a known proton signal from the internal standard.

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can provide definitive molecular weight information.

The Principle: In MS, a sample is ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. The detector then records the abundance of each ion.

Why it's effective for this compound:

  • Molecular Weight Confirmation: MS can confirm the molecular weight of this compound (108.23 g/mol ).[18]

  • Impurity Identification: When coupled with a separation technique like GC (GC-MS), it can identify unknown impurities by their mass spectra and fragmentation patterns.[9][19][20] The fragmentation of disulfides in the mass spectrometer can provide structural information.[20][21][22][23]

  • High Sensitivity: MS is extremely sensitive, capable of detecting trace-level impurities.

Experimental Workflow:

Caption: Mass Spectrometry workflow for purity assessment.

Detailed GC-MS Protocol:

  • Sample Preparation:

    • Prepare the sample as described for GC analysis.

  • GC-MS Analysis:

    • Use the same GC conditions as for GC-SCD/FPD.

    • The column outlet is directly coupled to the ion source of the mass spectrometer.

    • Ionization: Electron Ionization (EI) is commonly used for volatile compounds.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to see all separated components.

    • Obtain the mass spectrum for each chromatographic peak.

    • The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 108.

    • Identify impurities by comparing their mass spectra to library databases (e.g., NIST) or by interpreting their fragmentation patterns.[24]

Comparative Performance Data

To provide a clearer picture of the strengths and weaknesses of each technique, the following table summarizes their performance characteristics for the purity assessment of this compound.

FeatureGas Chromatography (GC-SCD/FPD)Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Function Separation and QuantificationStructural Elucidation and QuantificationSeparation and Identification
Selectivity High (with sulfur-selective detector)High (for structurally different compounds)High (based on m/z)
Sensitivity Very High (ppb level)Moderate (ppm to % level)Very High (ppb to ppt level)
Quantitative Accuracy High (with proper calibration)Very High (qNMR)Good (with proper calibration)
Impurity Identification Limited (based on retention time)Good (for known structures)Excellent (based on mass spectra)
Ease of Use ModerateRequires expertise in spectral interpretationModerate to High
Conclusion and Recommendations

For a comprehensive and robust purity assessment of synthesized this compound, a multi-technique approach is strongly recommended.

  • Initial Screening and Quantification: Gas Chromatography with a sulfur-selective detector (GC-SCD or GC-FPD) is the ideal first-line technique. Its high sensitivity and excellent separation capabilities allow for the accurate quantification of the main component and the detection of trace sulfur-containing impurities.

  • Structural Confirmation and Absolute Quantification: NMR spectroscopy (¹H and ¹³C) is essential for unambiguous structural confirmation of the synthesized this compound. Furthermore, qNMR provides a highly accurate method for determining absolute purity without the need for individual impurity standards.

  • Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying unknown impurities. The combination of chromatographic separation and mass spectral data allows for the confident identification of byproducts and contaminants.

By employing this integrated analytical strategy, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the purity and identity of their synthesized this compound, a critical factor for reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Disulfide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Disulfide bonds are critical post-translational modifications that dictate the tertiary and quaternary structure, stability, and biological function of many proteins, particularly biotherapeutics like monoclonal antibodies.[1][2] Incorrect disulfide bond formation can lead to misfolded proteins, loss of efficacy, and potentially immunogenicity.[3] Therefore, accurate and comprehensive characterization of disulfide linkages is a critical quality attribute (CQA) mandated by regulatory bodies such as the FDA and EMA, as outlined in the ICH Q6B guidelines.[3][4][5] This guide provides an in-depth comparison of orthogonal analytical techniques for disulfide bond analysis, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and cross-validating the most appropriate methods for their specific needs.

The Imperative of Orthogonal Validation

Core Analytical Techniques for Disulfide Bond Characterization

The primary methods for elucidating disulfide connectivity include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Capillary Electrophoresis (CE). Each offers a unique window into the protein's structure, and their synergistic use provides the most complete picture.

Mass Spectrometry (MS): The Workhorse of Disulfide Mapping

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the most widely used and powerful technique for disulfide bond analysis due to its high sensitivity, resolution, and accuracy.[1][10][11] The fundamental principle involves digesting the protein under non-reducing conditions to preserve the native disulfide bonds. The resulting disulfide-linked peptides are then analyzed by MS/MS to identify the specific cysteine residues involved in the linkage.[1]

Causality Behind Experimental Choices in MS-based Disulfide Analysis:

The "bottom-up" proteomics approach is the most common strategy.[1] The choice of protease is critical; trypsin is frequently used, but its optimal activity at a slightly alkaline pH can risk disulfide scrambling.[12][13] Therefore, performing the digestion at a lower pH (around 6.5) or using acid-stable proteases like pepsin can mitigate this risk.[12] Alkylating any free sulfhydryl groups with reagents like N-ethylmaleimide (NEM) prior to digestion is a crucial step to prevent artificial disulfide bond formation.[14]

Fragmentation techniques are also a key consideration. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) typically cleave the peptide backbone but leave the disulfide bond intact, which can make spectral interpretation complex.[1] Electron-based fragmentation methods like Electron Transfer Dissociation (ETD) and Electron-Activated Dissociation (EAD) are often preferred as they can cleave the disulfide bond itself, providing more direct evidence of the linkage and simplifying data analysis.[1][15][16]

Experimental Workflow: LC-MS/MS for Disulfide Bond Mapping

Caption: Workflow for bottom-up disulfide bond analysis by LC-MS/MS.

Detailed Protocol: Bottom-Up LC-MS/MS
  • Sample Preparation:

    • Reconstitute 100 µg of the purified protein in a denaturing buffer (e.g., 6 M Guanidine-HCl) at a near-neutral pH (e.g., pH 7.0).[10][14]

    • To block free thiols, add N-ethylmaleimide (NEM) to a final concentration of 20 mM and incubate in the dark at room temperature for 1 hour.[14]

    • Buffer exchange the alkylated protein into a digestion-compatible buffer at a slightly acidic to neutral pH (e.g., 100 mM Tris-HCl, pH 6.5) to remove the denaturant and excess NEM.

    • Digest the protein with an appropriate protease (e.g., Trypsin/Lys-C mix) at a 1:20 enzyme-to-protein ratio overnight at 37°C.[12]

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reversed-phase HPLC column (e.g., C18).[2]

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4]

    • Set up a data-dependent acquisition method that triggers MS/MS fragmentation on the most intense precursor ions. Employ a combination of HCD and ETD fragmentation for comprehensive data.[10]

  • Data Analysis:

    • Process the raw MS data using specialized software (e.g., pLink-SS, MassMatrix, Byonic) that can identify disulfide-linked peptides.[10][12][13]

    • The software will search for pairs of peptides whose combined mass matches a measured precursor ion mass and whose fragmentation spectra confirm their sequences and linkage.

    • Manually validate the software-generated assignments to confirm the disulfide bond map.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure Expert

NMR spectroscopy is a powerful, non-destructive technique that provides information about the three-dimensional structure of proteins in solution, including direct evidence of disulfide bond connectivity.[1][17][18] It relies on detecting through-space nuclear Overhauser effects (NOEs) between the protons of cysteine residues that are spatially close due to the disulfide bond.[19]

Causality Behind Experimental Choices in NMR-based Disulfide Analysis:

NMR is particularly suited for smaller to medium-sized proteins (typically < 30-50 kDa) as larger molecules can lead to spectral complexity and line broadening.[20] Isotopic labeling (with ¹⁵N and ¹³C) is often essential for larger proteins to resolve spectral overlap.[21][22] The key advantage of NMR is its ability to characterize the native protein structure without the need for digestion, thus avoiding potential artifacts. However, it requires significantly more sample and longer acquisition times compared to MS.[20][23]

Experimental Workflow: NMR for Disulfide Bond Determination

Caption: Workflow for disulfide bond analysis by NMR spectroscopy.

Detailed Protocol: NMR-based Disulfide Analysis
  • Sample Preparation:

    • Prepare a highly concentrated (0.2-1 mM) and pure protein sample.[20][23] This may require 5-15 mg of protein.[20][21]

    • For proteins >15 kDa, express and purify the protein with uniform ¹⁵N and/or ¹³C labeling.[21]

    • Buffer exchange the protein into a suitable NMR buffer (e.g., 20-50 mM sodium phosphate, pH 5-7, with 5-10% D₂O). The acidic pH helps to slow the exchange of amide protons.[21][23]

    • Concentrate the sample to the final volume required for the NMR tube (e.g., 200-600 µL).[23]

  • NMR Data Acquisition:

    • Acquire a series of multidimensional NMR experiments on a high-field spectrometer (e.g., 600 MHz or higher).

    • Key experiments include a 2D ¹H-¹⁵N HSQC for spectral fingerprinting and 3D NOESY experiments (e.g., ¹⁵N-edited NOESY-HSQC) to detect spatial proximities between protons.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment to identify the specific signals for each amino acid in the protein.

    • Analyze the 3D NOESY spectra to identify cross-peaks between the protons of different cysteine residues (e.g., between Hα/Hβ protons). The presence of these NOEs indicates that the cysteine residues are close in space, confirming the disulfide bond.[19]

    • Use the identified NOE distance restraints to calculate the 3D structure of the protein, which will visually confirm the disulfide connectivity.

Raman Spectroscopy: The Conformational Probe

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that can provide information about protein secondary and tertiary structure, including the conformation of disulfide bonds.[24] The S-S stretching vibration gives rise to a characteristic band in the Raman spectrum between 500 and 550 cm⁻¹, and the position of this band is sensitive to the dihedral angle (conformation) of the C-S-S-C bond.[24]

Causality Behind Experimental Choices in Raman-based Disulfide Analysis:

Raman spectroscopy is advantageous because it can be performed on samples in various states (solution, solid, etc.) with minimal sample preparation and is non-destructive. It provides information on the overall conformational distribution of disulfide bonds rather than identifying specific linkages. Therefore, it is not a primary method for mapping unknown disulfide bonds but serves as an excellent orthogonal technique to confirm conformational consistency between batches or to study conformational changes upon stress.[25][26] High protein concentration is generally required to obtain a good signal-to-noise ratio.

Experimental Workflow: Raman Spectroscopy for Disulfide Conformation

Caption: Workflow for disulfide bond conformational analysis by Raman Spectroscopy.

Detailed Protocol: Raman Spectroscopy
  • Sample Preparation:

    • Prepare a concentrated protein solution (typically >10 mg/mL).

    • Place an aliquot (e.g., ~120 µL) into a quartz cuvette or capillary.

  • Raman Data Acquisition:

    • Place the sample in the Raman spectrometer.

    • Excite the sample with a laser (e.g., 785 nm).[24]

    • Collect the Raman spectrum, ensuring sufficient signal-to-noise in the 450-800 cm⁻¹ region, which contains the S-S and C-S stretching bands.[24]

  • Data Analysis:

    • Analyze the S-S stretching band (typically 508-545 cm⁻¹).[24]

    • The peak position corresponds to specific dihedral angle conformations (e.g., gauche-gauche-gauche, gauche-gauche-trans).[24]

    • Compare the spectral profile of a test sample to a well-characterized reference standard to assess conformational similarity. Principal Component Analysis (PCA) can be used to detect subtle differences between samples.[26]

Capillary Electrophoresis (CE): The High-Resolution Separator

Capillary Electrophoresis, particularly in its sodium dodecyl sulfate (CE-SDS) format, is a high-resolution separation technique used to assess the purity and heterogeneity of proteins.[27][28] For disulfide analysis, non-reducing CE-SDS can separate protein isoforms that differ in their disulfide connectivity, as these differences can lead to slight variations in hydrodynamic radius and overall conformation.[28][29]

Causality Behind Experimental Choices in CE-based Disulfide Analysis:

CE-SDS separates proteins based on their size in a sieving matrix under denaturing conditions.[27] When performed without a reducing agent, the intact protein's disulfide-linked structure is maintained. Different disulfide isoforms of a protein (e.g., in IgG2 antibodies) may migrate differently, allowing for their resolution and quantification.[28] This makes CE-SDS a valuable tool for quality control and stability studies to monitor disulfide-related heterogeneity. It is a separative technique and does not provide direct structural information, thus requiring confirmation by a technique like MS.[29]

Experimental Workflow: Non-Reducing CE-SDS

Caption: Workflow for disulfide isoform analysis by non-reducing CE-SDS.

Detailed Protocol: Non-Reducing CE-SDS
  • Sample Preparation:

    • Prepare the protein sample to a final concentration of 0.5-1.0 mg/mL.[27]

    • In a sample vial, mix the protein with a non-reducing sample buffer containing SDS and an alkylating agent like iodoacetamide (IAM) to prevent disulfide scrambling during denaturation.[27]

    • Heat the sample (e.g., at 70°C for 10 minutes) to ensure complete denaturation.

  • CE Analysis:

    • Set up the CE instrument with a capillary filled with a sieving gel buffer.

    • Inject the prepared sample into the capillary.

    • Apply a high voltage to drive the separation of the SDS-coated protein species through the gel matrix.

    • Detect the migrating species using a UV detector, typically at 214 or 280 nm.

  • Data Analysis:

    • Analyze the resulting electropherogram.

    • Compare the profile to a reference standard to identify and quantify the relative abundance of the main peak and any disulfide-related isoforms or fragments.[29]

    • Fractions corresponding to different peaks can be collected (if the system allows) for subsequent identification by MS.

Comparative Analysis of Techniques

FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyRaman SpectroscopyCapillary Electrophoresis (CE-SDS)
Principle Mass-to-charge ratio of non-reduced peptidesNuclear spin properties in a magnetic fieldInelastic light scattering (vibrational modes)Electrophoretic mobility in a sieving matrix
Information Provided Direct identification of specific Cys-Cys linkages3D structure in solution, spatial proximity of CysDisulfide bond conformation (dihedral angles)Separation of disulfide isoforms, purity
Typical Sample Req. ≥ 50 µg purified protein[30]5-15 mg purified protein[20][21]>1 mg (high concentration)[24]~50 µg (0.5-1 mg/mL)[27]
Sensitivity High (picomole to femtomole)[11]Low (micromolar)[20]Moderate (mg/mL range)[24]High (microgram range)
Resolution High (can resolve complex mixtures)[10]Atomic resolution[1]Low (provides conformational ensemble data)[31]High separation efficiency[32]
Analysis Time 1-4 hours per sampleDays to weeks (including data analysis)[23]Minutes per sample< 30 minutes per sample[33]
Key Advantage Definitive mapping of all disulfide bondsNon-destructive, provides native structureNon-destructive, minimal sample prep, conformational dataHigh throughput, quantitative purity assessment
Key Limitation Destructive, potential for artifacts during prepLimited to smaller proteins (<50 kDa), requires large sample amountDoes not identify specific linkagesIndirect analysis, requires MS for peak ID

Conclusion: An Integrated, Multi-faceted Approach

The comprehensive characterization of disulfide bonds is a non-negotiable aspect of biopharmaceutical development. While mass spectrometry stands out as the primary tool for definitive linkage mapping, its findings must be corroborated by orthogonal techniques to ensure data integrity. NMR provides unparalleled insight into the native solution structure, Raman spectroscopy offers a rapid assessment of conformational consistency, and capillary electrophoresis excels at high-throughput monitoring of disulfide-related heterogeneity.

As a Senior Application Scientist, my recommendation is to employ a phase-appropriate, risk-based strategy. For novel biologics, a combination of MS and NMR provides the most complete initial characterization. For routine quality control and comparability studies, a validated MS method cross-referenced with CE-SDS and Raman spectroscopy offers a robust, efficient, and compliant approach. By embracing the principles of orthogonal validation, researchers and drug developers can build a self-validating analytical system, ensuring the highest standards of scientific integrity and product quality.

References

A Senior Application Scientist's Guide to the Synthesis of Unsymmetrical Disulfides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the disulfide bond is a critical functional group, underpinning the structural integrity of proteins and peptides and offering a versatile linker in bioconjugates and drug delivery systems. While the synthesis of symmetrical disulfides is often straightforward, the selective formation of unsymmetrical disulfides presents a significant synthetic challenge, frequently complicated by the formation of undesired symmetrical byproducts. This guide provides an in-depth comparison of the primary synthetic methodologies for accessing these valuable compounds, offering field-proven insights, detailed experimental protocols, and supporting data to inform your experimental design.

Executive Summary

The synthesis of unsymmetrical disulfides can be broadly categorized into three main strategies:

  • Thiol-Disulfide Exchange: A classic and often reliable method involving the reaction of a thiol with a symmetrical or activated disulfide.

  • Oxidative Coupling of Thiols: A direct approach that involves the co-oxidation of two different thiols.

  • Use of Electrophilic Sulfurating Agents: A versatile strategy that employs a reagent to deliver a sulfur moiety to a nucleophilic thiol.

This guide will delve into the nuances of each approach, providing a comparative analysis of their performance based on yield, substrate scope, functional group tolerance, and reaction conditions. We will also explore the underlying mechanisms to provide a deeper understanding of the reaction pathways and inform troubleshooting and optimization efforts.

Comparative Analysis of Synthesis Methods

The choice of synthetic method for an unsymmetrical disulfide is dictated by several factors, including the nature of the starting materials, the desired scale of the reaction, and the presence of sensitive functional groups. The following table provides a high-level comparison of the key performance indicators for the three primary synthetic strategies.

MethodTypical YieldsSubstrate ScopeFunctional Group ToleranceKey AdvantagesKey Disadvantages
Thiol-Disulfide Exchange Moderate to ExcellentBroadGood to ExcellentWell-established, reliable, good for late-stage functionalization.[1][2]Can require an excess of one thiol or an activated disulfide to drive the reaction to completion.
Oxidative Coupling of Thiols VariableBroadModerate to GoodAtom economical, can use mild oxidants like air.[3][4][5]Often produces a statistical mixture of symmetrical and unsymmetrical disulfides, requiring purification.
Electrophilic Sulfurating Agents Good to ExcellentBroadExcellentHigh selectivity, mild reaction conditions, good for complex molecules.[6][7]Reagents can be specialized and may require multi-step synthesis.

In-Depth Methodologies and Mechanistic Insights

Thiol-Disulfide Exchange

This method is a cornerstone of disulfide chemistry, relying on the equilibrium between thiols and disulfides. To favor the formation of the unsymmetrical product, the reaction is often driven by using an excess of one thiol or by employing an "activated" disulfide, which contains a good leaving group.

Mechanism of Action:

The thiol-disulfide exchange reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond in an S_N_2-type displacement. The equilibrium nature of this reaction is a key consideration.

G R1SH R¹-SH R1S_ R¹-S⁻ R1SH->R1S_ -H⁺ (Base) intermediate [R¹-S-S(R²)-S-R²]⁻ R1S_->intermediate Nucleophilic Attack R2SSR2 R²-S-S-R² R2SSR2->intermediate R1SSR2 R¹-S-S-R² intermediate->R1SSR2 R2S_ R²-S⁻ intermediate->R2S_ Leaving Group R2SH R²-SH R2S_->R2SH +H⁺ (H-Base⁺) Base Base HBase H-Base⁺

Figure 1: Mechanism of Thiol-Disulfide Exchange.

Representative Protocol: PdCl₂/DMSO-Catalyzed Thiol-Disulfide Exchange

This protocol offers a highly efficient catalytic approach for the synthesis of unsymmetrical disulfides with excellent functional group tolerance.[1][2][8]

Experimental Protocol:

  • To a solution of the symmetrical disulfide (0.5 mmol) and the thiol (0.6 mmol) in DMSO (2.0 mL) is added PdCl₂ (0.025 mmol, 5 mol%).

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with water (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired unsymmetrical disulfide.

Field-Proven Insights:

The use of a palladium catalyst significantly accelerates the thiol-disulfide exchange, allowing the reaction to proceed under milder conditions and with a broader substrate scope than the uncatalyzed reaction. The DMSO serves as both a solvent and a ligand for the palladium catalyst. This method is particularly useful for the late-stage functionalization of complex molecules, including peptides and pharmaceuticals.[1][2]

Oxidative Coupling of Thiols

This approach offers a direct and atom-economical route to unsymmetrical disulfides by the co-oxidation of two different thiols. The primary challenge of this method is controlling the selectivity to favor the desired unsymmetrical product over the two possible symmetrical disulfides.

Mechanism of Action:

The mechanism of oxidative coupling can vary depending on the oxidant used. In many cases, it involves the formation of a sulfenyl intermediate from one thiol, which then reacts with the second thiol. For aerobic oxidation, radical pathways are often implicated.

G cluster_0 Oxidative Coupling Pathway R1SH R¹-SH R1S_intermediate [R¹-S-X] R1SH->R1S_intermediate + Oxidant R2SH R²-SH Oxidant Oxidant R1SSR2 R¹-S-S-R² R1S_intermediate->R1SSR2 + R²-SH HX HX

Figure 2: Generalized Pathway for Oxidative Coupling of Thiols.

Representative Protocol: Base-Catalyzed Aerobic Oxidative Dehydrogenative Coupling of Thiols

This method provides a green and practical approach to unsymmetrical disulfides using air as the oxidant.[3][4]

Experimental Protocol:

  • To a mixture of the first thiol (0.5 mmol), the second thiol (0.5 mmol), and K₂CO₃ (1.0 mmol) in DMF (2.0 mL) is added.

  • The reaction mixture is stirred vigorously under an air atmosphere (balloon) at room temperature for 24 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Field-Proven Insights:

The choice of base and solvent is crucial for the success of this reaction. The use of a less nucleophilic base like K₂CO₃ or Cs₂CO₃ can help to minimize side reactions. While this method is attractive for its use of a green oxidant, the formation of a statistical mixture of products often necessitates careful purification.

Use of Electrophilic Sulfurating Agents

This strategy offers a highly selective approach to unsymmetrical disulfides by employing a reagent that delivers a "RS" group to a thiol nucleophile. These reagents are often designed to have a good leaving group, which facilitates the reaction under mild conditions.

Mechanism of Action:

The reaction proceeds via a nucleophilic attack of a thiol on the electrophilic sulfur atom of the sulfurating agent, with the concomitant departure of a leaving group.

G R1SH R¹-SH intermediate [R¹-S(H)-S(R²)-X] R1SH->intermediate R2SX R²-S-X (Electrophilic Agent) R2SX->intermediate Nucleophilic Attack R1SSR2 R¹-S-S-R² intermediate->R1SSR2 HX HX intermediate->HX Leaving Group

Figure 3: General Mechanism using an Electrophilic Sulfurating Agent.

Representative Protocol: Synthesis of Unsymmetrical Disulfides using N-(Acyldithio)saccharin

N-(Acyldithio)saccharin is a bench-stable and highly electrophilic disulfurating reagent that reacts with a variety of nucleophiles under mild conditions to afford unsymmetrical disulfides in good to excellent yields.[6]

Experimental Protocol:

  • To a solution of the thiol (0.5 mmol) in CH₂Cl₂ (2.0 mL) is added N-(acyldithio)saccharin (0.55 mmol).

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired unsymmetrical disulfide.

Field-Proven Insights:

The high electrophilicity of the N-(acyldithio)saccharin reagent allows for rapid and clean reactions with a broad range of thiols, including those with sensitive functional groups. The saccharin byproduct is easily removed by purification. This method is particularly well-suited for the synthesis of complex and highly functionalized unsymmetrical disulfides.[6]

Conclusion and Future Outlook

The synthesis of unsymmetrical disulfides remains an active area of research, driven by the increasing importance of these motifs in medicinal chemistry and chemical biology. While traditional methods like thiol-disulfide exchange and oxidative coupling continue to be valuable tools, the development of new, highly selective electrophilic sulfurating agents and novel catalytic systems is expanding the synthetic chemist's toolbox. The choice of method will always be a balance of factors including substrate availability, desired scale, and the need for functional group tolerance. By understanding the underlying principles and practical considerations of each approach, researchers can make informed decisions to efficiently access these important molecules.

References

A Guide to Inter-laboratory Comparison of Ethyl Methyl Disulfide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl disulfide (EMDS) is a volatile organosulfur compound with the chemical formula C₃H₈S₂.[1][2][3] It is characterized by a strong, often unpleasant, odor reminiscent of garlic or cabbage and is found in various natural sources, including certain foods.[1] Its presence, even at trace levels, can significantly impact the flavor and aroma profiles of food and beverage products, and it can be an important marker in environmental and biomedical research. Accurate and reproducible quantification of EMDS is therefore critical across various scientific disciplines.

This guide provides a comprehensive overview of the analytical methodologies for EMDS quantification, with a focus on establishing a robust framework for inter-laboratory comparisons. As a Senior Application Scientist, the goal is to not only present a method but to explain the scientific rationale behind the procedural choices, ensuring that the described protocols are self-validating and grounded in established analytical principles.

The Analytical Challenge of Volatile Disulfides

The quantification of volatile sulfur compounds like EMDS presents several analytical challenges:

  • Volatility and Reactivity: The volatile nature of EMDS requires careful sample handling to prevent analyte loss. Disulfides can also be reactive and prone to degradation or transformation during sample preparation and analysis.[4]

  • Matrix Effects: EMDS is often present in complex matrices such as food, beverages, or biological fluids. These matrices can contain interfering compounds that co-elute with EMDS, necessitating highly selective analytical techniques.[5]

  • Low Concentrations: In many applications, EMDS is present at trace levels (ppb or ppt), requiring highly sensitive instrumentation for accurate detection and quantification.[5]

Gas chromatography (GC) coupled with a sulfur-selective detector is the technique of choice for overcoming these challenges.[5] Detectors such as the Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS) offer the required selectivity and sensitivity.[5][6]

Designing a Robust Inter-laboratory Comparison Study

An inter-laboratory comparison (ILC) is essential for validating an analytical method and ensuring that different laboratories can produce comparable results. A well-designed ILC for EMDS quantification should include the following key elements:

  • Standardized Methodology: All participating laboratories must adhere to a detailed and standardized analytical protocol.

  • Certified Reference Materials (CRMs): The use of CRMs is crucial for assessing the accuracy of the measurements. While a specific CRM for EMDS may be difficult to source, a certified solution of a closely related compound like ethyl methyl sulfide can be used.[7]

  • Spiked Samples: To evaluate matrix effects, identical samples of the relevant matrix (e.g., beer, water) should be spiked with a known concentration of EMDS and distributed to the participating laboratories.

  • Blind Samples: The inclusion of blind samples, where the concentration of EMDS is unknown to the participating laboratories, provides an unbiased assessment of their performance.

  • Defined Performance Metrics: Key performance metrics such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery) must be clearly defined and calculated by each laboratory.[8][9]

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison study of EMDS quantification.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, 2, 3...n) cluster_2 Coordinating Laboratory A Preparation of ILC Samples (CRMs, Spiked Samples, Blanks) B Distribution to Participating Labs A->B Secure & Temperature-controlled C Sample Receipt & Storage B->C D Sample Preparation (e.g., Headspace SPME) C->D E GC-SCD/MS Analysis D->E F Data Processing & Quantification E->F G Reporting of Results F->G H Statistical Analysis of Results (z-scores, Precision, Accuracy) G->H I Issuance of ILC Report H->I

Caption: Workflow for an EMDS Inter-laboratory Comparison Study.

Recommended Analytical Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is designed for the quantification of EMDS in a liquid matrix such as beer or water. Headspace SPME is chosen for its simplicity, solvent-free nature, and ability to concentrate volatile analytes from the sample matrix.[10][11]

I. Materials and Reagents
  • This compound (EMDS) Standard: Purity >98%

  • Internal Standard (IS): Ethyl methyl sulfide or another suitable volatile sulfur compound not expected in the samples.

  • Solvent: Methanol or ethanol (GC grade) for stock solutions.

  • Deionized Water: For preparation of working standards and blanks.

  • Sodium Chloride (NaCl): ACS grade, for salting out.

  • Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fibers: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

II. Instrumentation
  • Gas Chromatograph (GC): With a split/splitless injector.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM).

  • GC Column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a sulfur-specific column.

  • SPME Autosampler: For automated extraction and injection.

III. Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of EMDS standard, dissolve in methanol in a 10 mL volumetric flask, and bring to volume.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare similarly to the EMDS stock solution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution in deionized water. These standards should bracket the expected concentration range of the samples.

IV. Sample Preparation and HS-SPME
  • Sample Aliquoting: Pipette 10 mL of sample (or working standard/blank) into a 20 mL headspace vial.

  • Salting Out: Add 3 g of NaCl to each vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard Spiking: Spike each vial with the internal standard to a final concentration of, for example, 10 µg/L.

  • Equilibration: Place the vials in the autosampler tray and allow them to equilibrate at a controlled temperature (e.g., 45°C) for a set time (e.g., 15 minutes) with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes (e.g., at 250°C for 2 minutes in splitless mode).

V. GC-MS Analysis
  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 2 minutes).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for EMDS (e.g., m/z 108, 79, 61, 45) and the internal standard.[12]

VI. Quantification

Construct a calibration curve by plotting the ratio of the peak area of the EMDS to the peak area of the internal standard against the concentration of the EMDS working standards. Determine the concentration of EMDS in the samples by applying the linear regression equation from the calibration curve.

Justification of Protocol Choices
  • HS-SPME: This technique is highly effective for the extraction of volatile compounds from complex matrices, minimizing matrix effects and eliminating the need for organic solvents.[11] The choice of a DVB/CAR/PDMS fiber provides a broad range of selectivity for volatile compounds.

  • Salting Out: The addition of NaCl increases the partitioning of non-polar analytes like EMDS from the aqueous phase into the headspace, thereby improving the sensitivity of the method.[10]

  • Internal Standard: The use of an internal standard corrects for variations in extraction efficiency and injection volume, improving the precision and accuracy of the method.

  • GC-MS in SIM Mode: This provides high selectivity and sensitivity for the target analyte, which is crucial when analyzing complex samples and low concentrations. Monitoring multiple ions for each compound increases the confidence in its identification.[12]

Data Presentation for Inter-laboratory Comparison

The results of the inter-laboratory comparison should be presented in a clear and concise manner, allowing for easy comparison of the performance of the participating laboratories. The following tables provide a template for presenting the key performance metrics, with hypothetical data based on a multi-laboratory validation study for a similar disulfide compound.[8]

Table 1: Linearity and Limits of Detection/Quantification

LaboratoryCalibration Range (µg/L)Correlation Coefficient (r²)MDL (µg/L)LOQ (µg/L)
Lab 10.5 - 500.99950.150.5
Lab 20.5 - 500.99920.180.5
Lab 30.5 - 500.99980.120.5
Lab 40.5 - 500.99910.200.5
Lab 50.5 - 500.99960.160.5

Table 2: Precision and Accuracy (Spiked Water Sample at 10 µg/L)

LaboratoryMean Measured Conc. (µg/L)Repeatability (RSDr, %)Reproducibility (RSDR, %)Recovery (%)
Lab 19.83.56.898
Lab 210.54.27.5105
Lab 39.53.16.595
Lab 410.85.18.2108
Lab 59.93.87.199
Overall 10.1 3.9 7.2 101
Visualization of Analytical Steps

The following diagram outlines the key steps in the analytical protocol, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 10 mL Sample in 20 mL Vial B Add 3g NaCl & Internal Std A->B C Equilibrate & Agitate (45°C, 15 min) B->C D HS-SPME Extraction (30 min) C->D E Thermal Desorption in GC Injector D->E Automated Transfer F Chromatographic Separation E->F G MS Detection (SIM Mode) F->G H Peak Integration & Area Ratio Calc. G->H I Quantification via Calibration Curve H->I J Final Concentration Report I->J

Caption: HS-SPME GC-MS Analytical Workflow for EMDS.

Conclusion

The accurate quantification of this compound requires a robust and well-validated analytical method. The HS-SPME GC-MS protocol detailed in this guide provides a reliable framework for achieving this. By adhering to standardized procedures and participating in inter-laboratory comparison studies, researchers, scientists, and drug development professionals can ensure the quality and comparability of their data. The successful implementation of such studies, grounded in the principles of scientific integrity and supported by authoritative references, is paramount for advancing our understanding of the role of volatile sulfur compounds in various fields.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and conformational properties of organosulfur compounds is paramount. This guide provides an in-depth spectroscopic comparison of ethyl methyl disulfide (EMDS), a key volatile organic sulfur compound, with its closely related symmetrical counterparts, dimethyl disulfide (DMDS) and diethyl disulfide (DEDS). Leveraging experimental data from Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, we will explore the subtle yet significant differences in their molecular vibrations, conformations, and electronic environments. This guide is designed to be a practical resource, offering not only a comparative analysis but also detailed experimental protocols and the rationale behind the methodological choices.

Introduction: The Significance of Simple Disulfides

Dialkyl disulfides are ubiquitous in nature, contributing to the characteristic aromas of many foods and playing roles in various biological processes.[1][2] In the pharmaceutical industry, the disulfide bond is a critical structural motif in many biomolecules, including peptides and proteins, where it governs folding, stability, and biological activity. This compound, with its asymmetrical structure (CH₃-S-S-CH₂CH₃), serves as an excellent model for studying the conformational complexities of more intricate disulfide-containing molecules.[3] By comparing it with the simpler symmetrical disulfides, dimethyl disulfide (CH₃-S-S-CH₃) and diethyl disulfide (CH₂CH₃-S-S-CH₂CH₃), we can elucidate the impact of alkyl chain length and asymmetry on their spectroscopic signatures.

Vibrational Spectroscopy: A Probe into Molecular Conformations

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides a powerful means to investigate the conformational isomers of flexible molecules like dialkyl disulfides. The key vibrational modes of interest are the S-S and C-S stretching frequencies, which are highly sensitive to the dihedral angles of the C-S-S-C backbone.[4]

Raman Spectroscopy: Unraveling S-S and C-S Stretching Modes

Raman spectroscopy is particularly well-suited for studying the non-polar S-S bond, which gives rise to a strong and characteristic Raman signal. The position of the S-S stretching vibration is indicative of the gauche/trans conformation around the S-S bond.[4]

Comparative Raman Spectral Data
CompoundS-S Stretch (cm⁻¹)C-S Stretch (cm⁻¹)Key Observations
Dimethyl Disulfide (DMDS) ~510~690-700A single S-S stretching band indicates a stable gauche conformation.[4][5]
This compound (EMDS) ~510, ~525, ~540~650-750Multiple S-S stretching bands suggest the presence of different rotational isomers (gauche-gauche and trans-gauche) in the liquid state.[4]
Diethyl Disulfide (DEDS) ~510~630-670A prominent S-S stretching band around 510 cm⁻¹ is characteristic of the gauche conformation.[6]

Expert Insight: The observation of multiple S-S stretching vibrations for this compound is a direct consequence of its asymmetry. The presence of both methyl and ethyl groups introduces more complex rotational isomerism compared to its symmetrical analogs. The relative intensities of these bands can also provide information about the relative populations of the different conformers at a given temperature.[4]

Experimental Protocol: Raman Spectroscopy of Liquid Disulfides

This protocol outlines the acquisition of Raman spectra for neat liquid disulfide samples.

Rationale: Using the neat liquid allows for the direct observation of the compound's intrinsic vibrational modes without interference from solvent peaks. A visible laser is chosen for excitation as it provides a good balance between scattering efficiency and minimizing fluorescence in these types of compounds.

Raman_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation & Acquisition cluster_analysis Data Analysis start Start sample Place ~1 mL of neat liquid disulfide in a glass vial start->sample place_sample Position the vial in the spectrometer's sample holder sample->place_sample set_params Set acquisition parameters: - Excitation Wavelength: 532 nm - Laser Power: ~10-50 mW - Integration Time: 10-30 s - Accumulations: 5-10 place_sample->set_params acquire Acquire Spectrum set_params->acquire process Process spectrum: - Baseline correction - Cosmic ray removal acquire->process identify Identify and assign characteristic peaks (S-S, C-S stretches) process->identify IR_Workflow cluster_prep Preparation cluster_acq Sample Acquisition cluster_process Post-Acquisition start Start clean Clean ATR crystal with a suitable solvent (e.g., isopropanol) start->clean background Acquire background spectrum clean->background apply_sample Apply a small drop of liquid disulfide to the ATR crystal background->apply_sample acquire Acquire sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) apply_sample->acquire process_spec Process spectrum: - Baseline correction - ATR correction (if necessary) acquire->process_spec analyze Analyze characteristic absorption bands process_spec->analyze NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_process Data Processing start Start dissolve Dissolve ~5-10 mg of disulfide in ~0.6 mL of CDCl₃ start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert_tube Insert NMR tube into the spectrometer transfer->insert_tube shim Lock and shim the spectrometer insert_tube->shim acquire_H1 Acquire ¹H spectrum (e.g., 8-16 scans) shim->acquire_H1 acquire_C13 Acquire ¹³C spectrum (e.g., 128-1024 scans) acquire_H1->acquire_C13 process_spectra Process spectra: - Fourier transform - Phase correction - Baseline correction acquire_C13->process_spectra reference Reference spectra to residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) process_spectra->reference analyze Analyze chemical shifts, integration, and coupling patterns reference->analyze

References

A Senior Application Scientist's Guide to Evaluating SPME Fiber Performance for Disulfide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Disulfides, a critical class of volatile sulfur compounds (VSCs), play a pivotal role in the aroma and off-flavor profiles of food and beverages, and are significant biomarkers in medical diagnostics and drug development. Their inherent volatility, reactivity, and often trace-level concentrations present considerable analytical challenges.[1] Solid Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique that combines sampling, extraction, and concentration into a single, streamlined step, making it ideal for the analysis of these challenging compounds when coupled with gas chromatography (GC).[1][2]

This guide provides an in-depth comparison of the performance of different SPME fibers for the analysis of disulfides. We will delve into the causality behind experimental choices, present supporting data, and offer a robust protocol for you to validate and select the optimal fiber for your specific application.

The Principle of SPME for Disulfide Analysis

SPME utilizes a fused silica fiber coated with a stationary phase. When this fiber is exposed to a sample, either by direct immersion or, more commonly for volatile compounds like disulfides, through the headspace, the analytes partition from the sample matrix onto the fiber coating.[1] The fiber is then transferred to the GC inlet for thermal desorption and subsequent analysis. Headspace SPME (HS-SPME) is particularly well-suited for disulfide analysis as it minimizes matrix effects and enhances the sensitivity by pre-concentrating the volatile analytes.[1][2]

The effectiveness of this extraction is fundamentally governed by the equilibrium between the analyte, the sample matrix, and the fiber coating. The choice of the SPME fiber coating is therefore the most critical parameter for the successful analysis of disulfides.[3]

Comparative Evaluation of SPME Fibers for Disulfides

The selection of an appropriate SPME fiber is dictated by the polarity and molecular weight of the target disulfides. For volatile and low molecular weight compounds, fibers with adsorbent properties are generally preferred.[1][4]

SPME Fiber CoatingCompositionPrimary InteractionRecommended ForPerformance Insights
Carboxen/Polydimethylsiloxane (CAR/PDMS) Porous carbon particles embedded in a PDMS binderAdsorptionHighly effective for a wide range of volatile and semi-volatile compounds, including many VSCs.[1][3] The porous nature of Carboxen provides a large surface area for trapping small molecules.[1]Excellent for trace-level analysis of low molecular weight disulfides.[4][5] However, competition for active sites can occur in complex mixtures, potentially affecting quantitation.[6]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) A triple-phase fiber combining the properties of DVB, Carboxen, and PDMSAdsorption and AbsorptionOffers a broad range of selectivity, making it suitable for analyzing complex mixtures of VSCs in diverse matrices.[1][3] The DVB layer helps in retaining larger analytes while Carboxen traps smaller ones.[4]Often the best choice for a general screening method for a wide range of disulfides and other VSCs.[3][7] It provides a good compromise for analytes with varying molecular weights.[4]
Polydimethylsiloxane (PDMS) A non-polar liquid phaseAbsorptionMore suitable for nonpolar, higher molecular weight compounds.[1]Generally shows lower efficiency for highly volatile sulfur compounds compared to Carboxen-based fibers.[1] It is less likely to be affected by sample composition due to its non-competitive absorption mechanism.[6]
Polyacrylate (PA) A polar polymerAbsorptionRecommended for the extraction of polar analytes.[4]While disulfides are generally considered non-polar to semi-polar, this fiber can be a good choice for more polar VSCs that might be present in the sample matrix.[4]

A study on the determination of VSCs in fruit brandy found that a 50/30 μm DVB/CAR/PDMS fiber provided the best results for the preconcentration of 19 different sulfur compounds.[3][7] In another study focusing on urinary biomarkers, a CAR/PDMS fiber was found to be the most suitable for extracting a broad range of VOCs, including sulfur-containing compounds.[8]

Experimental Workflow for SPME Fiber Evaluation

To ensure the selection of the most appropriate fiber for your specific disulfide analysis, a systematic evaluation is paramount. The following protocol outlines a self-validating system for this purpose.

SPME_Fiber_Evaluation_Workflow Experimental Workflow for SPME Fiber Evaluation cluster_Prep Preparation cluster_Extraction HS-SPME Extraction cluster_Analysis GC-MS Analysis cluster_Evaluation Performance Evaluation Standard_Prep Prepare Disulfide Standard Solution Spike_Sample Spike Matrix with Standard Standard_Prep->Spike_Sample Sample_Prep Prepare Sample Matrix (e.g., model wine, buffer) Sample_Prep->Spike_Sample Vial_Prep Aliquot Spiked Sample into Headspace Vials Spike_Sample->Vial_Prep Salt_Addition Add Salt (optional, to enhance partitioning) Vial_Prep->Salt_Addition Equilibration Equilibrate at Defined Temperature and Time Salt_Addition->Equilibration Fiber_Exposure Expose Different SPME Fibers to Headspace Equilibration->Fiber_Exposure Desorption Thermal Desorption in GC Inlet Fiber_Exposure->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Area Compare Peak Areas (Extraction Efficiency) Detection->Peak_Area Reproducibility Calculate RSD% (Reproducibility) Peak_Area->Reproducibility Selectivity Assess Selectivity for Target Disulfides Reproducibility->Selectivity Optimal_Fiber Select Optimal Fiber Selectivity->Optimal_Fiber

Caption: A flowchart illustrating the key steps in the systematic evaluation of SPME fiber performance for disulfide analysis.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of your target disulfide compounds in a suitable solvent.

    • Prepare a representative sample matrix (e.g., synthetic wine, buffer solution, or a blank matrix similar to your actual samples).

    • Spike the sample matrix with the disulfide standard to a known concentration.

  • HS-SPME Procedure:

    • Aliquot a fixed volume of the spiked sample into headspace vials (e.g., 10 mL or 20 mL).[2]

    • (Optional) Add a consistent amount of salt (e.g., NaCl) to the vials to increase the ionic strength and promote the partitioning of analytes into the headspace.[2][3]

    • Seal the vials and place them in an incubator or autosampler for equilibration at a set temperature (e.g., 40-70°C) for a specific time (e.g., 20-60 minutes).[2] Agitation can improve mass transfer.

    • Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).[3] Repeat this step for each type of fiber being evaluated.

  • GC-MS Analysis:

    • Immediately after extraction, transfer the SPME fiber to the heated injection port of the GC for thermal desorption of the analytes.

    • Analyze the desorbed compounds using a suitable GC-MS method. A non-polar capillary column is often used for VSC analysis.[2]

  • Data Analysis and Performance Evaluation:

    • Extraction Efficiency: Compare the peak areas of the target disulfides obtained with each fiber. A larger peak area indicates higher extraction efficiency.

    • Reproducibility: Perform replicate extractions (n=3 or 5) for each fiber and calculate the relative standard deviation (RSD) of the peak areas. A lower RSD indicates better reproducibility.

    • Selectivity: In a complex matrix, assess the ability of each fiber to selectively extract the target disulfides while minimizing the extraction of interfering compounds.

Logical Relationships in SPME Optimization

The optimization of SPME conditions is a multifactorial process where each parameter influences the others. The following diagram illustrates these interdependent relationships.

SPME_Optimization_Logic Logical Relationships in SPME Parameter Optimization Fiber Fiber Choice (Coating & Thickness) Time Extraction Time Fiber->Time thicker coatings need longer time Efficiency Extraction Efficiency Fiber->Efficiency Temp Extraction Temperature Temp->Time affects equilibrium time Temp->Efficiency Time->Efficiency Matrix Sample Matrix (pH, Ionic Strength) Matrix->Temp influences volatility Matrix->Efficiency Analyte Analyte Properties (Volatility, Polarity) Analyte->Fiber

Caption: A diagram showing the interconnectedness of key parameters in the optimization of an SPME method for disulfide analysis.

Conclusion and Recommendations

For a broad screening of disulfides and other volatile sulfur compounds in complex matrices, the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most robust starting point due to its wide selectivity range.[1][3] For applications requiring the highest sensitivity for low molecular weight, highly volatile disulfides, the Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is an excellent choice.[1][4]

It is imperative to empirically validate the optimal fiber and extraction conditions for your specific application and matrix. The protocol provided in this guide offers a systematic approach to achieve this, ensuring the generation of accurate and reproducible data in your disulfide analysis.

References

A Comparative Guide to the Biological Effects of Short-Chain Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Disulfide Bond

In the landscape of molecular biology and drug development, the disulfide bond (R-S-S-R') is a recurring and pivotal functional group. It is the covalent linchpin that stabilizes the tertiary and quaternary structures of countless proteins, from antibodies to hormones like insulin.[1][2] Beyond this structural role, the reversible nature of the disulfide bond places it at the heart of cellular redox homeostasis, where the balance between reduced thiols (-SH) and oxidized disulfides governs a vast array of signaling pathways.[3]

Nature has long harnessed the bioactivity of short-chain disulfides. Organosulfur compounds derived from garlic and other Allium species, such as diallyl disulfide (DADS), are prime examples, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antioxidant effects.[4][5] Concurrently, other simple disulfides like dimethyl disulfide (DMDS) are utilized for entirely different purposes, such as soil fumigation, underscoring their potent toxicity.[6][7]

This guide provides a comparative analysis of the biological effects of three key short-chain disulfides: Diallyl Disulfide (DADS) , Dimethyl Disulfide (DMDS) , and Diethyl Disulfide (DEDS) . We will delve into their differential impacts on cellular systems, explore the underlying molecular mechanisms, and provide robust, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the nuanced bioactivity of these potent molecules.

Comparative Analysis of Biological Activities

The biological impact of a short-chain disulfide is profoundly influenced by its alkyl or allyl groups, which dictate its reactivity, lipophilicity, and interaction with cellular machinery. While all three compounds share the central S-S bond, their effects diverge significantly.

FeatureDiallyl Disulfide (DADS)Dimethyl Disulfide (DMDS)Diethyl Disulfide (DEDS)
Primary Source Garlic (Allium sativum)[5]Natural product from bacteria, plants; industrial chemical[6][8]Industrial chemical, food flavoring agent[9][10]
Primary Bioactivity Profile Anticancer, Antioxidant, Anti-inflammatory[4]Nematicidal, Fumigant, Antimicrobial, Toxic[6][7][11]Flavoring agent, Industrial catalyst, Irritant[9][10]
Anticancer Potential High: Induces apoptosis & cell cycle arrest in numerous cancer cell lines[12][13]Low/Unexplored: Primarily studied for toxicity and fumigant properties[14]Very Low/Unexplored: Primarily used in industrial applications[10]
Redox Modulation Potent modulator of cellular glutathione levels and ROS production[4]Acts as an oxidant; its toxicity is linked to mitochondrial dysfunction[6]Assumed to interact with thiol systems, but less studied
Known Mechanisms P53/p21 activation, Bax/Bcl-2 ratio modulation, Caspase activation, NF-κB & PI3K/Akt inhibition[4][13]Inhibition of cytochrome oxidase, ATP-sensitive K+ channel activation[6]Primarily surface chemistry on catalysts[9]

Deep Dive: Mechanisms of Action & Signaling Pathways

The starkest contrast in biological effect is seen in the anticancer activity of DADS, which is largely absent in the known profiles of DMDS and DEDS. The mechanisms underpinning the effects of DADS are multifaceted and serve as an excellent model for disulfide-mediated bioactivity.

DADS-Induced Apoptosis in Cancer Cells

DADS leverages the cellular redox environment to trigger programmed cell death. A key mechanism involves the induction of reactive oxygen species (ROS), which in turn modulates the delicate balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[4][12] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome C and the subsequent activation of the caspase cascade, culminating in apoptosis.[4]

DADS_Apoptosis_Pathway DADS Diallyl Disulfide (DADS) ROS ↑ Reactive Oxygen Species (ROS) DADS->ROS Redox_Imbalance Cellular Redox Imbalance (↓ GSH / ↑ GSSG) DADS->Redox_Imbalance Bcl2_Family Modulation of Bcl-2 Family (↑ Bax / ↓ Bcl-2) ROS->Bcl2_Family Redox_Imbalance->Bcl2_Family Mitochondria Mitochondrial Disruption (Cytochrome C Release) Bcl2_Family->Mitochondria Caspase Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow cell adherence) start->incubate1 treat Treat with Disulfides (Varying concentrations) + Controls incubate1->treat incubate2 Incubate 24-72h (Compound exposure) treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Allow formazan formation) add_mtt->incubate3 solubilize Solubilize Crystals (Add DMSO or Solubilizer) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate % Viability, IC50) read->analyze

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Ethyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. Ethyl methyl disulfide (EMDS), a volatile organosulfur compound known for its potent aroma and utility in synthesis, demands meticulous handling from acquisition to disposal.[1] Its extreme flammability and irritant properties necessitate a disposal plan that is not merely compliant, but fundamentally rooted in chemical common sense and safety.[2][3] This guide provides a detailed framework for the proper disposal of this compound, moving beyond rote instructions to explain the causality behind each procedural step.

Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure is considered, a thorough understanding of the inherent risks is paramount. This compound is not a benign substance; its hazardous properties dictate the stringent controls required for its management.

1.1 Summary of Hazards

This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements:

  • H224: Extremely flammable liquid and vapour. [2] This is the primary hazard. Vapors are heavier than air, can travel to an ignition source, and flash back.[4]

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

The causality for these hazards lies in its chemical structure: a volatile, low-molecular-weight organic compound with a disulfide bond. Its high vapor pressure contributes to the flammability and inhalation risk, while its reactivity and ability to penetrate tissues contribute to its irritant properties.

1.2 Required Personal Protective Equipment (PPE)

A robust defense is non-negotiable. The following PPE must be worn when handling or preparing this compound for disposal:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene, inspected before use) and wear fire/flame resistant laboratory coats.[2]

  • Respiratory Protection: All handling of open containers must occur in a certified chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges is necessary.[2]

1.3 Safe Handling & Storage for Disposal

Waste containers of this compound must be managed with the same care as the pure product.

  • Ignition Sources: Strictly eliminate all heat, sparks, open flames, and other ignition sources from the storage area.[5] Use only non-sparking tools for any manipulation.[2]

  • Ventilation: Store waste containers in a well-ventilated area designated for flammable materials.[2]

  • Grounding: Ground and bond all containers during any transfer to prevent the buildup of static electricity, a common ignition source for flammable liquids.[4]

Waste Characterization and Segregation

Proper disposal begins with correct classification and segregation. Commingling chemical waste is a dangerous and costly mistake that can create unforeseen hazards and complicate disposal pathways.

2.1 EPA Hazardous Waste Classification

Due to its low flash point, this compound is characterized as an ignitable hazardous waste . The appropriate U.S. Environmental Protection Agency (EPA) hazardous waste code is D001 .[6] This classification mandates that it be managed under the stringent regulations of the Resource Conservation and Recovery Act (RCRA).

2.2 The Golden Rule of Waste Segregation

Do NOT mix this compound waste with any other waste stream. This is the most critical logistical step.

  • Causality: Mixing with other chemicals, such as oxidizers, can lead to violent reactions. Contaminating a halogenated solvent waste stream with a sulfur compound can create complex and expensive disposal challenges for the waste vendor. Keep it isolated in a dedicated, clearly labeled waste container.[4]

Disposal Pathways: A Decision Framework

There are two primary pathways for the disposal of this compound from a laboratory setting. The choice is dictated by the quantity of waste and the capabilities of the facility.

3.1 Pathway 1: Licensed Hazardous Waste Disposal (The Standard Protocol)

This is the most common, safest, and universally recommended method for all quantities of this compound waste. It transfers the ultimate destruction of the chemical to a facility specifically designed for the task.

Experimental Protocol: Waste Accumulation for Licensed Disposal

  • Select an Appropriate Container: Use a clean, empty, and chemically compatible container with a secure, vapor-tight lid. The original product container is often a suitable choice.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, label it clearly with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the EPA waste code "D001."[6]

  • Accumulate Waste: Keep the container tightly closed at all times except when adding waste.[4] Store the container in a designated satellite accumulation area within the laboratory.

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Trustworthiness: This protocol is self-validating as it aligns with national regulations and transfers the risk of disposal to experts.[4] The final disposal method is typically high-temperature incineration.[7][8] The high temperatures and controlled conditions ensure the complete destruction of the organic molecule, while flue-gas scrubbers neutralize the resulting sulfur oxides (SOx), preventing their release into the atmosphere.[9][10]

3.2 Pathway 2: In-Lab Chemical Treatment (For Small Quantities ONLY)

For experienced researchers in well-equipped laboratories, small quantities (i.e., a few grams or milliliters) of this compound can be chemically neutralized before disposal. This procedure should only be performed by personnel who fully understand the chemistry and hazards involved.[11]

Principle of the Method: The disulfide bond can be oxidatively cleaved by a strong oxidizing agent like sodium hypochlorite (laundry bleach). This reaction converts the volatile, flammable disulfide into less volatile, water-soluble, and non-flammable sulfonic acid salts.[11]

Experimental Protocol: Small-Scale Oxidative Neutralization

  • Preparation: This procedure must be conducted in a functioning chemical fume hood. Equip a three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Charge the Flask: For every 1 gram of this compound, place approximately 50 mL of 5.25% sodium hypochlorite solution (commercial laundry bleach) into the flask. This represents a significant excess to ensure complete reaction.[11]

  • Initiate Stirring: Begin vigorous stirring of the hypochlorite solution.

  • Controlled Addition: Slowly add the this compound dropwise from the dropping funnel into the stirring bleach solution. The reaction can be exothermic; monitor the temperature and control the addition rate to keep the temperature below 50°C.

  • Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.

  • Verification (Optional): The strong odor of the disulfide should be absent. A sample can be taken for analysis (e.g., GC-MS) to confirm the absence of the starting material.

  • Final Disposal: Once the reaction is complete, the resulting aqueous solution can be neutralized to a pH between 6 and 8 with a dilute acid (e.g., hydrochloric acid). This final solution, now containing primarily sodium chloride and sodium salts of sulfonic acids, can typically be disposed of down the sanitary sewer with copious amounts of water, pending local regulations.[12] Always check with your institution's EHS office before any sewer disposal.

Spill Management & Decontamination

Accidents require immediate and correct action.

  • Evacuate & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, and if the spill is large, evacuate the lab.[2]

  • Eliminate Ignition Sources: Immediately turn off all nearby ignition sources.[13]

  • Contain & Absorb: Wearing full PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6]

  • Collect Waste: Carefully sweep up the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Wipe the spill area with soap and water. Rinse glassware and equipment thoroughly. The rinsate from grossly contaminated items should be collected as hazardous aqueous waste. Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before they can be considered non-hazardous.[7]

Summary of Key Disposal Information

The following table summarizes the critical data for the safe management and disposal of this compound.

PropertyInformationSource(s)
CAS Number 20333-39-5[3]
Molecular Formula C₃H₈S₂[3]
Primary Hazards Extremely Flammable (H224), Harmful if Swallowed (H302), Skin/Eye Irritant (H315/H319)[2]
EPA Hazardous Waste Code D001 (Ignitable Waste)[6]
Primary Disposal Method Collection by a licensed hazardous waste contractor for high-temperature incineration.[4][7]
In-Lab Treatment (Small Scale Only) Oxidative destruction with sodium hypochlorite solution.[11]
Required PPE Chemical safety goggles, flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile). All work in a chemical fume hood.[2]
Incompatible Wastes Do not mix with other waste streams, especially oxidizers, acids, or halogenated solvents.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start This compound Waste Generated characterize Characterize as Hazardous Waste EPA Code: D001 (Ignitable) start->characterize segregate Segregate in Dedicated, Labeled Waste Container characterize->segregate decision Evaluate Quantity & Lab Capability segregate->decision licensed_path Pathway 1: Standard Protocol (All Quantities) decision->licensed_path Default / Large Quantity inlab_path Pathway 2: Advanced Protocol (Small Quantities Only) decision->inlab_path Small Quantity & Expert User collect Store Safely in Satellite Accumulation Area licensed_path->collect pickup Arrange EHS Pickup for Licensed Disposal (Incineration) collect->pickup end_licensed Disposal Complete pickup->end_licensed oxidize Perform Oxidative Neutralization (See Protocol 3.2) inlab_path->oxidize verify Verify Complete Reaction (Absence of Odor/Analyte) oxidize->verify final_dispose Neutralize & Dispose of Aqueous Waste per EHS Policy verify->final_dispose end_inlab Disposal Complete final_dispose->end_inlab

Caption: Decision workflow for this compound waste disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers to conduct their work not only with precision but with the utmost safety. Ethyl methyl disulfide (CAS 20333-39-5), a volatile and highly flammable organosulfur compound, is valuable in many research contexts but demands rigorous adherence to safety protocols.[1] Its pungent stench, skin and respiratory irritation potential, and flammability are significant hazards that can be effectively mitigated with a comprehensive Personal Protective Equipment (PPE) strategy.[2][3][4]

This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory.

Foundational Risk Assessment: Understanding the "Why"

Before any handling, a thorough risk assessment is mandatory. The hazards associated with this compound dictate the required levels of protection. Its high flammability and potential for causing skin, eye, and respiratory irritation are the primary drivers for PPE selection.[2]

Hazard ClassificationCausality for PPE Selection
Extremely Flammable Liquid and Vapour (H224) Requires the use of flame-resistant (FR) or fire/flame resistant lab coats and clothing.[2][5] All handling must be conducted away from ignition sources, using non-sparking tools and bonded/grounded equipment to prevent static discharge.[2][3][6]
Causes Serious Eye Irritation (H319) Mandates the use of tightly sealed, chemical splash goggles at a minimum.[2][4] A face shield should be used in conjunction with goggles for tasks with a higher splash risk.
Causes Skin Irritation (H315) Necessitates the use of chemically impermeable gloves and protective clothing to prevent any direct contact.[2] Contaminated clothing must be removed immediately and decontaminated before reuse.[7]
Harmful if Swallowed (H302) While primarily addressed through procedural controls (e.g., no eating/drinking in the lab), this reinforces the need for diligent hand washing after handling and before leaving the work area.[1][2]
May Cause Respiratory Irritation (H335) All handling of this volatile compound must occur within a certified chemical fume hood to control vapor inhalation.[2] Respiratory protection is required for emergency situations or if engineering controls fail.
Logical Workflow: Pre-Handling Safety Assessment

The following diagram illustrates the essential decision-making process before working with this compound.

A Task Identified: Handling this compound B Are Engineering Controls Adequate and Certified? (e.g., Chemical Fume Hood) A->B C YES B->C   D NO B->D   F Assess Scale and Risk (Splash/Aerosol Potential) C->F E STOP WORK Consult EHS Do Not Proceed D->E G Routine Handling (Small Volume Transfer) F->G H Non-Routine / High Risk (Large Volume, Spill Cleanup) F->H I Select Core PPE (See Section 2) G->I J Select Enhanced PPE (Full-face Respirator, Apron/Suit) H->J K Proceed with Task I->K J->K

Caption: Pre-Handling Risk Assessment Workflow.

The Head-to-Toe PPE Protocol

Based on the risk assessment, the following PPE is required for handling this compound.

Respiratory Protection
  • Primary Control: All work must be conducted in a well-ventilated area, preferably within a properly functioning and certified chemical fume hood.[2][7] This is your most critical engineering control.

  • Secondary Control: For situations where exposure limits may be exceeded, such as cleaning up a large spill or a failure of ventilation, respiratory protection is essential. A full-face respirator with organic vapor cartridges is recommended to also provide eye protection.[2][5] In case of insufficient ventilation, suitable respiratory equipment must be worn.[6]

Eye and Face Protection
  • Minimum Requirement: Wear tightly fitting chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133, EN 166 (EU), or equivalent standards.[2][3][5]

  • Enhanced Protection: For tasks involving larger quantities or a significant risk of splashing, a full-face shield must be worn over the safety goggles. This provides an additional barrier for the entire face.

Hand Protection

The selection of appropriate gloves is critical. Always inspect gloves for any signs of degradation or puncture before use.[2] Given the nature of this compound, double-gloving is a recommended best practice.

Glove TypeRecommendationRationale
Inner Glove Thinner nitrile exam gloveProvides a baseline of protection and dexterity.
Outer Glove Thicker, chemical-resistant glove (e.g., Butyl rubber, Viton™)Offers extended protection against this specific chemical class. Crucially, you must consult the glove manufacturer's specific chemical resistance chart for data on this compound or similar disulfide compounds.
Body Protection
  • Lab Coat: A flame-resistant (FR) lab coat worn over personal clothing is mandatory. Standard cotton or polyester-blend lab coats offer insufficient protection against a flammable liquid fire.

  • Apron/Suit: For large-volume transfers or spill response, a chemical-resistant apron or a full chemical-resistant suit should be worn over the FR lab coat to provide an impervious barrier.[2][5]

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Do not wear perforated shoes or sandals in the laboratory.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Hand Hygiene: Wash hands thoroughly.

  • Body Protection: Don the FR lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.

  • Respiratory Protection: If a respirator is required, perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety goggles, adjusting for a snug fit. If required, add the face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer, more resistant pair. Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Protocol

This procedure is designed to be performed in a designated area, moving from most to least contaminated.

  • Gross Decontamination: Before removal, wipe down the exterior of gloves and any other grossly contaminated reusable items.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.

  • Apron/Suit: Remove the chemical apron or suit, avoiding contact with the contaminated exterior.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Remove the FR lab coat, rolling it so the contaminated exterior is contained inward.

  • Inner Gloves: Remove the final pair of gloves, again, inside-out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Workflow: PPE Donning & Doffing Sequence

cluster_0 Donning Sequence cluster_1 Doffing Sequence A1 1. Hand Hygiene A2 2. Body Protection (FR Coat, Apron) A1->A2 A3 3. Respirator (if required) A2->A3 A4 4. Eye/Face Protection (Goggles, Shield) A3->A4 A5 5. Gloves (Inner then Outer) A4->A5 B1 1. Decontaminate/Remove Outer Gloves B2 2. Remove Apron/Suit B1->B2 B3 3. Remove Face/Eye Protection B2->B3 B4 4. Remove Lab Coat B3->B4 B5 5. Remove Inner Gloves B4->B5 B6 6. Hand Hygiene B5->B6

Caption: Standardized sequence for donning and doffing PPE.

Emergency & Disposal Plans

Emergency First Aid
  • Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin with plenty of water.[2] If skin irritation occurs, get medical help.[2][7]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, get medical help.[2][7]

Spill Cleanup

For any spill, evacuate the area and remove all ignition sources.[2][6] Cleanup should only be performed by trained personnel wearing enhanced PPE, including a full-face respirator, chemical suit/apron, and double gloves. Absorb the spill with an inert, non-combustible material like sand or vermiculite, then collect it into a suitable, closed container for disposal using spark-proof tools.[6][8]

PPE and Material Disposal

All single-use PPE (gloves, disposable suits) and materials used for cleanup that have come into contact with this compound must be considered hazardous waste.

  • Segregation: Place all contaminated items into a designated, clearly labeled, and sealed hazardous waste container.

  • Compliance: Dispose of the container through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[2][3] Due to its flammability, it may fall under waste codes such as EPA D001.[8]

By integrating this comprehensive PPE strategy into your standard operating procedures, you can confidently and safely manage the risks associated with this compound, ensuring the integrity of your research and the well-being of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.